molecular formula FeH2O4S B1148324 Iron dextran CAS No. 10124-49-9

Iron dextran

Cat. No.: B1148324
CAS No.: 10124-49-9
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron dextran is an injectable complex of ferric hydroxide and a low-molecular-weight dextran used extensively in scientific research to study iron deficiency anemia and iron metabolism . This complex is designed for slow release, minimizing free iron toxicity and making it a valuable tool for creating controlled models of iron repletion . In research settings, it is particularly useful for investigating conditions where oral iron therapy is ineffective or impractical, such as in malabsorption syndromes (e.g., Crohn's disease, celiac disease), chronic blood loss, or in the context of chronic kidney disease . The mechanism of action involves uptake by the reticuloendothelial system macrophages, which metabolize the complex, releasing iron that then binds to transferrin for transport to the bone marrow . In the marrow, the iron is incorporated into heme, the essential component of hemoglobin, supporting erythropoiesis . A significant research application involves its use in preclinical animal models, such as for the study and prevention of iron-deficiency anemia . Researchers value this compound for its ability to be administered as a single, high dose, allowing for the study of total dose infusion (TDI) effects and iron storage dynamics . It is crucial to note that this compound can cause severe adverse effects, including anaphylactoid reactions and dose-dependent delayed side effects like arthralgias and myalgias, which are important areas of ongoing scientific investigation . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

iron;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16547-58-3, 10028-22-5 (Parent)
Record name Sulfuric acid, iron(2+) salt (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16547-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid, iron salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80906016
Record name Sulfuric acid--iron (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5.
Record name IRON DEXTRAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20531
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 200 °F (NTP, 1992)
Record name IRON DEXTRAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20531
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection.
Record name IRON DEXTRAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20531
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iron Dextran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IRON DEXTRAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Dark brown, slightly viscous solution

CAS No.

9004-66-4, 10124-49-9, 7720-78-7
Record name IRON DEXTRAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20531
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iron sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10124-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferrous sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7720-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid, iron salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron Dextran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Feosol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Feosol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57631
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid, iron salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuric acid--iron (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphuric acid, iron salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iron dextran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of phenol and sodium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IRON DEXTRAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Composition of Iron Dextran Complexes

This technical guide provides a comprehensive overview of the structure and composition of this compound complexes, which are colloidal solutions of a polynuclear iron core stabilized by a carbohydrate shell. These complexes are widely used as parenteral iron replacement therapies for the treatment of iron-deficiency anemia.[1][2][3] Understanding their physicochemical properties is critical for drug development, ensuring efficacy, stability, and safety.

Core-Shell Architecture: A Structural Overview

The fundamental structure of an this compound complex is a nanoparticle consisting of a central, electron-dense iron core surrounded by a shell of dextran molecules.[4][5] This architecture allows for high concentrations of iron to be maintained in a soluble, non-toxic form at physiological pH.[6]

The Polynuclear Iron Core

The core of the complex is a polynuclear iron (III) oxyhydroxide.[7][8] Extensive analysis using techniques like X-ray diffraction (XRD), electron diffraction, and Mössbauer spectroscopy has identified the mineral structure as being closely similar or identical to akaganeite (β-FeOOH).[9][10][11][12] This crystalline structure is essential for the stability and slow-release properties of the iron.[6] The size of this iron core is a critical parameter that can vary between different formulations, typically ranging from 3 to 7 nanometers in diameter.[4][10][13][14]

The Dextran Shell

The stabilizing shell is composed of dextran, a complex branched glucan (a polysaccharide made of many glucose molecules). For therapeutic use, low molecular weight dextran fractions are typically employed.[1][4] The dextran is not merely a physical coating but is complexed with the iron core. The interaction between the dextran and the iron core is multifaceted, involving a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.[13][15] In some models, the dextran is described as being chelated to the iron core, with terminal gluconic acid units on the dextran chains binding firmly to the β-FeOOH surface.[9][11] This shell prevents the aggregation of the iron cores and modulates the in-vivo behavior of the complex.[14]

Composition and Physicochemical Properties

The composition and properties of this compound complexes can vary significantly between different commercial preparations, which impacts their clinical profiles.[16] Key quantitative parameters are summarized below.

Table 1: Typical Physicochemical Properties of this compound Complexes
ParameterTypical Value RangeSignificanceReferences
Iron Core Diameter 3 - 7 nmAffects iron release kinetics and stability.[4][10][12][14]
Overall Particle Diameter 10 - 40 nmInfluences biodistribution and uptake by the reticuloendothelial system.[8][10][12]
Complex Molecular Weight 90,000 - 350,000 DaltonsVaries by formulation (e.g., InFed®, Dexferrum®); impacts pharmacokinetic profile and potential for adverse reactions.[4][8][16][17]
Dextran Molecular Weight 3,500 - 7,500 DaltonsLower molecular weight dextrans are generally used to reduce the risk of anaphylactic reactions.[4][18]
Elemental Iron Content ~50 - 100 mg/mLDetermines the therapeutic dose.[1][4]
pH of Solution 5.2 - 6.5Critical for complex stability; the complex is unstable at lower pH.[4][7][19]

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound complexes involve a series of controlled chemical and analytical procedures.

Synthesis: Co-Precipitation Method

A widely used method for synthesizing this compound nanoparticles is co-precipitation, which involves the formation of the iron core in the presence of the dextran polymer.[13][14][20]

Methodology:

  • Precursor Preparation: Prepare an acidic aqueous solution of ferric (Fe³⁺) and ferrous (Fe²⁺) salts, typically ferric chloride (FeCl₃) and ferrous chloride (FeCl₂), often in a 2:1 molar ratio.[21][22]

  • Dextran Solution: Prepare a separate aqueous solution of low molecular weight dextran.

  • Co-Precipitation: Heat the dextran solution (e.g., to 90°C) and add a strong base, such as sodium hydroxide (NaOH), to create an alkaline environment.[21]

  • Complex Formation: Vigorously stir the alkaline dextran solution while slowly adding the iron salt precursor mixture. The change in pH induces the rapid precipitation of iron hydroxides, forming the β-FeOOH core, which is immediately coated and stabilized by the dextran molecules present in the solution.[22]

  • Purification: The resulting dark brown colloidal suspension is cooled. The this compound complexes are then purified to remove unbound dextran and residual salts, often through methods like centrifugation or dialysis.[13][21]

  • Final Formulation: The purified complex is resuspended in a suitable carrier, such as saline, and the pH is adjusted to fall within the stability range of 5.2-6.5.[4]

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Formulation FeCl3 Ferric Chloride (FeCl3) Mixing Add Iron Salts to Alkaline Dextran Solution FeCl3->Mixing FeCl2 Ferrous Chloride (FeCl2) FeCl2->Mixing Dextran Dextran Solution Dextran->Mixing Purify Centrifugation / Dialysis Mixing->Purify Formulate Resuspend & pH Adjust Purify->Formulate Product Final this compound Complex Formulate->Product G cluster_inputs Sample cluster_analysis Analysis cluster_outputs Characterization Data Sample This compound Complex TEM TEM Sample->TEM DLS DLS Sample->DLS XRD XRD Sample->XRD FTIR FTIR Sample->FTIR GPC GPC Sample->GPC CoreSize Core Size & Morphology TEM->CoreSize HydroSize Hydrodynamic Size DLS->HydroSize Crystal Core Crystal Structure XRD->Crystal Coating Dextran Coating FTIR->Coating MW Molecular Weight GPC->MW G cluster_blood Bloodstream cluster_res Macrophage (RES) cluster_marrow Bone Marrow IronDextran This compound Complex Uptake 1. Endocytosis IronDextran->Uptake Transferrin Iron-Transferrin Complex Erythropoiesis 4. Hemoglobin Synthesis (Erythroid Precursors) Transferrin->Erythropoiesis Metabolism 2. Lysosomal Cleavage (Iron & Dextran Separation) Uptake->Metabolism Storage 3. Iron Storage (Ferritin / Hemosiderin) Metabolism->Storage Release Iron Release Metabolism->Release Release->Transferrin RBC Red Blood Cells Erythropoiesis->RBC

References

Synthesis and Characterization of Iron Dextran Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iron dextran nanoparticles, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document details the prevalent synthesis methodologies, outlines rigorous characterization techniques, and presents key quantitative data in a structured format.

Introduction

This compound nanoparticles are a class of superparamagnetic iron oxide nanoparticles (SPIONs) that have garnered significant attention in the biomedical field.[1] Their core-shell structure, consisting of an iron oxide core and a biocompatible dextran coating, offers a unique combination of magnetic properties and physiological stability.[2][3] The dextran coating not only prevents agglomeration and enhances colloidal stability but also provides functional groups for further surface modification and drug conjugation.[1][3] These properties make them promising candidates for a wide range of applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[1][4][5] The U.S. Food and Drug Administration (FDA) has approved dextran-coated iron oxide nanoparticles like Feridex® and Endorem™ for clinical use as MRI contrast agents.[1][4]

Synthesis of this compound Nanoparticles

The properties of this compound nanoparticles, such as size, crystallinity, and magnetic behavior, are highly dependent on the synthesis method employed.[6] While several methods exist, co-precipitation is the most widely used due to its relative simplicity and scalability.[7][8]

Co-precipitation Method

Co-precipitation is a robust and cost-effective method for synthesizing iron oxide nanoparticles.[7][9] This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in an alkaline solution.[8][10] The presence of dextran during the reaction allows for in-situ coating of the newly formed nanoparticles.[6]

Experimental Protocol: Co-precipitation Synthesis

  • Preparation of Iron Salt Solution: A mixture of ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio is dissolved in deionized water under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[6][11]

  • Preparation of Dextran Solution: A solution of dextran (e.g., Dextran T-40) is prepared in deionized water.[11]

  • Reaction Mixture: The iron salt solution is added to the dextran solution and heated to a specific temperature (e.g., 60-85 °C) with vigorous stirring.[6][11]

  • Precipitation: An alkaline solution, typically ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added dropwise to the heated mixture.[6][12] This induces the co-precipitation of iron oxide nanoparticles.

  • Aging and Coating: The reaction is maintained at the elevated temperature for a period (e.g., 1 hour) to allow for nanoparticle growth and dextran coating.[6][12]

  • Purification: The resulting suspension is cooled, and the nanoparticles are separated from the reaction mixture. This can be achieved by centrifugation or magnetic separation.[10] The nanoparticles are then washed multiple times with deionized water or methanol to remove unreacted precursors and impurities.[10]

  • Drying: The purified this compound nanoparticles are dried for further characterization and use.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Final Product FeCl3 FeCl₃·6H₂O Solution Mixing Mix & Heat (60-85°C) FeCl3->Mixing FeCl2 FeCl₂·4H₂O Solution FeCl2->Mixing Dextran Dextran Solution Dextran->Mixing Precipitation Add Base (e.g., NH₄OH) Mixing->Precipitation Vigorous Stirring Aging Aging & Coating (1 hour) Precipitation->Aging Separation Magnetic Separation or Centrifugation Aging->Separation Washing Wash with DI Water Separation->Washing Drying Drying Washing->Drying FinalProduct This compound Nanoparticles Drying->FinalProduct

Caption: Workflow for the co-precipitation synthesis of this compound nanoparticles.

Other Synthesis Methods

While co-precipitation is dominant, other methods like thermal decomposition offer greater control over nanoparticle size and monodispersity, though they often involve organic solvents and higher temperatures.[13][14][15] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[16]

Characterization of this compound Nanoparticles

Thorough characterization is crucial to ensure the quality, safety, and efficacy of this compound nanoparticles for biomedical applications. A combination of techniques is employed to assess their physicochemical properties.[10][12]

Size and Morphology

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[2][10] TEM images typically show the electron-dense iron oxide core.[3]

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution, which includes the dextran coating and any associated solvent layers.[17][18] The hydrodynamic diameter is generally larger than the core size measured by TEM.[18]

Experimental Protocol: TEM Analysis

  • Sample Preparation: A dilute suspension of this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol or water).

  • Grid Preparation: A drop of the nanoparticle suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.

  • Imaging: The grid is loaded into the TEM, and images are acquired at various magnifications.

  • Image Analysis: The size of a statistically significant number of nanoparticles (typically >100) is measured from the TEM images using image analysis software to determine the average core size and size distribution.[4]

Experimental Protocol: DLS Analysis

  • Sample Preparation: A dilute and filtered suspension of the nanoparticles is prepared in a suitable buffer or deionized water.

  • Measurement: The sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The software calculates the hydrodynamic diameter and polydispersity index (PDI), which indicates the breadth of the size distribution.

Crystalline Structure

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure and phase purity of the iron oxide core.[10][19] The diffraction pattern provides information about the crystal lattice, and the peak broadening can be used to estimate the crystallite size using the Scherrer equation.[3][19] The characteristic peaks of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) are typically observed.[19][20]

Experimental Protocol: XRD Analysis

  • Sample Preparation: A dried powder sample of the this compound nanoparticles is prepared.

  • Data Acquisition: The sample is mounted in the XRD instrument, and the diffraction pattern is recorded over a specific range of 2θ angles.

  • Data Analysis: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS cards) to identify the iron oxide phase.[19] The crystallite size is calculated from the full width at half maximum (FWHM) of a prominent diffraction peak.[3]

Surface Coating and Chemical Composition

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the presence of the dextran coating on the iron oxide nanoparticles.[10][21] The FTIR spectrum will show characteristic absorption bands for both the Fe-O bonds of the iron oxide core and the functional groups of the dextran polymer.[19][21]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the dried nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a specific wavenumber range (e.g., 400-4000 cm⁻¹).[7][21]

  • Spectral Interpretation: The presence of characteristic peaks for dextran (e.g., C-O, O-H stretching) and iron oxide (Fe-O stretching) confirms the successful coating.[19][22]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_size Size & Morphology cluster_structure Crystalline Structure cluster_surface Surface Coating Nanoparticles This compound Nanoparticles TEM TEM Nanoparticles->TEM DLS DLS Nanoparticles->DLS XRD XRD Nanoparticles->XRD FTIR FTIR Nanoparticles->FTIR CoreSize CoreSize TEM->CoreSize Provides Core Size & Shape HydrodynamicSize HydrodynamicSize DLS->HydrodynamicSize Provides Hydrodynamic Diameter CrystalStructure CrystalStructure XRD->CrystalStructure Identifies Crystal Phase & Crystallite Size SurfaceCoating SurfaceCoating FTIR->SurfaceCoating Confirms Dextran Coating

Caption: Key techniques for the characterization of this compound nanoparticles.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound nanoparticles as reported in the literature.

Table 1: Size and Polydispersity

Characterization TechniqueParameterTypical Value RangeReference(s)
TEMCore Diameter5 - 20 nm[4][10]
DLSHydrodynamic Diameter30 - 150 nm[17][23]
DLSPolydispersity Index (PDI)< 0.3[24]

Table 2: Crystalline and Magnetic Properties

Characterization TechniqueParameterTypical ValueReference(s)
XRDCrystal PhaseMagnetite (Fe₃O₄) or Maghemite (γ-Fe₂O₃)[19][20]
XRDCrystallite Size6 - 12 nm[3][4]
VSMSaturation Magnetization40 - 70 emu/g[22]

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400O-H stretching (dextran)[22]
~2900C-H stretching (dextran)[22]
~1640H-O-H bending (adsorbed water)[22]
~1010-1150C-O stretching (dextran)[22]
~580Fe-O stretching (iron oxide)[19]

Cellular Uptake and Biological Interactions

The interaction of this compound nanoparticles with cells is a critical aspect of their in vivo performance. The primary mechanism of cellular uptake for nanoparticles in the size range of this compound is endocytosis.[25]

Cellular Uptake Pathway

CellularUptake Nanoparticle This compound Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis CellMembrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome Lysosome LateEndosome->Lysosome Release Iron Ion Release Lysosome->Release Degradation

Caption: Simplified diagram of the endocytic pathway for this compound nanoparticle uptake.

Specifically, clathrin-mediated endocytosis is a major route for the internalization of this compound nanoparticles.[25] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. Within the acidic environment of the lysosome, the dextran coating can be degraded, and the iron oxide core can be metabolized, leading to the release of iron ions into the cellular iron pool.[25] The surface properties of the nanoparticles, such as charge and hydrophobicity, can influence the specific uptake mechanism and subsequent intracellular fate.[26][27]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound nanoparticles. The co-precipitation method remains a practical and widely used approach for their production. A multi-technique characterization strategy, encompassing TEM, DLS, XRD, and FTIR, is essential for ensuring the desired physicochemical properties for biomedical applications. Understanding the cellular uptake mechanisms is fundamental for the rational design of this compound nanoparticles for drug delivery and other in vivo applications. This guide serves as a foundational resource for researchers and professionals working to advance the development and application of these versatile nanomaterials.

References

The Cellular Journey of Iron Dextran in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake mechanisms of iron dextran in macrophages. It is designed to be a comprehensive resource, detailing the molecular players, pathways, and experimental methodologies crucial for understanding and investigating this process. The information presented is vital for researchers in fields ranging from immunology and cell biology to drug delivery and nanoparticle toxicology.

Introduction: The Significance of Macrophage-Iron Dextran Interactions

This compound, a complex of ferric hydroxide and a dextran polymer, is widely utilized as an iron supplement for treating anemia.[1] Beyond its clinical applications, it serves as a valuable tool in biomedical research, particularly as a component of superparamagnetic iron oxide (SPIO) nanoparticles used as contrast agents in magnetic resonance imaging (MRI).[2][3] The rapid clearance of these nanoparticles from circulation is primarily mediated by macrophages of the reticuloendothelial system (RES), including those in the liver, spleen, and bone marrow.[1][3] Understanding the mechanisms governing this uptake is critical for optimizing the therapeutic efficacy and safety of this compound-based formulations and for designing novel nanoparticle-based drug delivery systems that can either target or evade macrophages.

Receptor-Mediated Recognition of this compound

The initial interaction between this compound and the macrophage cell surface is a critical determinant of its subsequent internalization. While the dextran coating might suggest an interaction with carbohydrate-binding receptors, studies have shown that scavenger receptors are the primary mediators of this process.[4]

Scavenger Receptors: The Primary Gateway

Multiple lines of evidence point to the central role of scavenger receptors (SRs), particularly class A scavenger receptors (SR-A), in the recognition and uptake of dextran-coated iron oxide nanoparticles.[2][5][6]

  • SR-A1 (CD204) and MARCO: These receptors, expressed on macrophages, have been shown to promote the uptake of SPIOs.[2][5] They possess positively charged collagen-like domains that are thought to interact with the this compound complex.[2][5]

  • Inhibition Studies: The uptake of this compound by macrophages can be significantly inhibited by polyanionic ligands of scavenger receptors, such as fucoidan, dextran sulfate, and polyinosinic acid.[2][4][5][6] This competitive inhibition strongly supports the involvement of SR-A in the uptake process.

The Role of Carbohydrate Receptors

Given the polysaccharide nature of the dextran coat, lectin-like receptors have been investigated as potential mediators of this compound uptake. However, studies using blocking antibodies or competitive ligands like mannan have shown that the macrophage mannose receptor (CD206) does not play a significant role in the uptake of SPIOs by J774.A1 macrophages.[4]

Endocytic Pathways for this compound Internalization

Following receptor binding, this compound is internalized by macrophages through various endocytic mechanisms. The specific pathway utilized can depend on the physicochemical properties of the this compound formulation, such as size and surface charge.

Clathrin-Mediated Endocytosis

For certain this compound preparations, such as the SPIO Ferucarbotran, clathrin-mediated endocytosis has been identified as a key internalization route.[3][7][8] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the this compound. Inhibition of this pathway, for example with phenylarsine oxide, has been shown to significantly reduce the uptake of Ferucarbotran.[3][7]

Fluid-Phase Endocytosis

Fluid-phase endocytosis, or macropinocytosis, has been suggested as a pathway for the uptake of non-opsonized, dextran-coated monocrystalline iron oxide nanoparticles (MIONs).[9] This is a non-specific process where the cell engulfs a large volume of extracellular fluid, and its contents, in large vesicles called macropinosomes.

Intracellular Trafficking and Iron Release

Once internalized, this compound particles are trafficked through the endo-lysosomal pathway, culminating in the degradation of the dextran carrier and the release of iron into the cell.

  • Endosomal Transport: The endocytic vesicles containing this compound fuse with early endosomes. These compartments mature into late endosomes, which are characterized by an increasingly acidic internal pH.[1]

  • Lysosomal Degradation: Late endosomes eventually fuse with lysosomes, which contain a wide array of hydrolytic enzymes and have a highly acidic environment (pH 4.5-5.0).[10] Within the lysosomes, the dextran coat is degraded, releasing the ferric iron (Fe³⁺).[1][10]

  • Iron Reduction and Transport: For the iron to be utilized by the cell, it must be transported from the lysosome into the cytosol. Mammalian iron transporters, such as Divalent Metal Transporter 1 (DMT1) and Transient Receptor Potential Mucolipin 1 (TRPML1), can only transport ferrous iron (Fe²⁺).[11][12][13] Therefore, the Fe³⁺ released in the lysosome must first be reduced to Fe²⁺ by lysosomal reductases like LcytB and the endosomally-located Steap3.[11]

  • Cytosolic Fate of Iron: Once in the cytosol, the released iron can be incorporated into the "labile iron pool." From here, it can be utilized for various cellular processes, stored in the iron-storage protein ferritin, or exported out of the cell via the iron exporter ferroportin.[13][14][15]

Signaling Pathways Activated by this compound Uptake

The interaction of this compound with macrophages is not a passive process of clearance but can actively trigger intracellular signaling cascades, leading to cellular responses such as inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The uptake of dextran-coated SPIOs has been shown to activate the MAPK signaling pathway in human monocytes.[16] This includes the phosphorylation and activation of key kinases:

  • p38 MAPK

  • c-Jun N-terminal kinase (JNK)

  • Extracellular signal-regulated kinase (ERK)

Activation of the MAPK pathway can lead to the production and secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[16]

Iron-Mediated Modulation of Macrophage Polarization

Intracellular iron levels can influence macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). Iron can promote M1-like polarization through the activation of pathways like MAPK and NF-κB.[17] Conversely, iron deprivation has been shown to suppress M2-like polarization.[17] The release of lysosomal Fe²⁺ through the TRPML1 channel can also modulate inflammatory responses by affecting the NF-κB pathway.[12]

Quantitative Data on this compound Uptake

The following tables summarize quantitative data from various studies on the uptake of this compound by macrophages.

Table 1: Inhibition of SPIO Uptake by Scavenger Receptor Ligands

Cell TypeInhibitorConcentration% Inhibition of SPIO UptakeReference(s)
J774A.1 MacrophagesHeparinNot specified60-75%[4]
J774A.1 MacrophagesPolyinosinic AcidNot specified60-75%[4]
J774A.1 MacrophagesFucoidan10 µg/mL60-75%[2][4][5]
J774A.1 MacrophagesDextran Sulfate3 µg/mL65-80%[2][5]
Mouse Peritoneal MacrophagesPolyinosinic Acid10 µg/mLDose-dependent[6]
Mouse Peritoneal MacrophagesFucoidan10 µg/mLDose-dependent[6]

Table 2: Cellular Uptake of Different this compound Formulations

Cell TypeThis compound FormulationUptake PercentageReference(s)
Mouse Peritoneal MacrophagesFerumoxides (SPIO)3-8%[6]
THP-1 Activated MacrophagesFerumoxides (SPIO)1.1-3%[6]
THP-1 Activated MacrophagesFerumoxtran-10 (USPIO)0.03-0.12%[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the cellular uptake of this compound in macrophages.

Cell Culture
  • Cell Lines: Commonly used macrophage cell lines include murine J774A.1 and RAW 264.7, and the human monocytic cell line THP-1, which can be differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).[6][7]

  • Primary Macrophages: Primary macrophages, such as mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs), are often used for their physiological relevance.[6]

Quantification of this compound Uptake
  • Spectrophotometric Iron Assays: A common method involves lysing the cells after incubation with this compound and then measuring the total intracellular iron content using a colorimetric assay. The ferene-s assay is a sensitive method where Fe³⁺ is reduced to Fe²⁺, which then forms a stable, colored complex with the ferene-s chelator, with absorbance measured at 595 nm.[18] Another option is the QuantiChrom Iron Assay.[2][5]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive elemental analysis technique that can accurately quantify the total iron content within cells.[6]

  • Flow Cytometry: The uptake of this compound nanoparticles can be indirectly assessed by measuring the increase in the side scatter (SSC) of the cells, which correlates with increased intracellular granularity.[3][7][8]

  • Fluorescently Labeled Dextran Uptake Assay: To specifically study the endocytic process, dextran can be conjugated with a fluorescent dye like fluorescein isothiocyanate (FITC). Macrophages are incubated with FITC-dextran, and the amount of internalized fluorescence is quantified using flow cytometry or fluorescence microscopy.[19][20]

Receptor and Pathway Inhibition Studies
  • Competitive Inhibition: To identify the receptors involved, macrophages are pre-incubated with known ligands for specific receptors (e.g., fucoidan, polyinosinic acid for scavenger receptors) before the addition of this compound. A reduction in this compound uptake compared to untreated cells indicates the involvement of that receptor.[2][5][6]

  • Inhibition of Endocytic Pathways: To determine the internalization mechanism, cells are pre-treated with pharmacological inhibitors of specific endocytic pathways. For example, phenylarsine oxide or chlorpromazine can be used to inhibit clathrin-mediated endocytosis.[3][7] The effect on this compound uptake is then quantified.

Visualization of Intracellular Trafficking
  • Confocal Microscopy: By using fluorescently labeled this compound and co-staining with antibodies against specific organelle markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes), the intracellular localization and trafficking of the nanoparticles can be visualized.

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the intracellular environment, allowing for the direct visualization of this compound particles within endosomes and lysosomes.[10]

Analysis of Signaling Pathways
  • Western Blotting: To investigate the activation of signaling pathways, cell lysates are collected at different time points after this compound treatment. Western blotting is then performed using antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins, such as p-p38, p-JNK, and p-ERK.[16]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Induced Inflammation

G Signaling Pathway of this compound-Induced Inflammation cluster_0 Macrophage IronDextran This compound SR Scavenger Receptor (e.g., SR-A) IronDextran->SR Binding Uptake Endocytosis SR->Uptake MAPK_Pathway MAPK Pathway Uptake->MAPK_Pathway NFkB NF-κB Activation Uptake->NFkB p38 p38 MAPK_Pathway->p38 JNK JNK MAPK_Pathway->JNK ERK ERK MAPK_Pathway->ERK p38->NFkB JNK->NFkB ERK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription

Caption: this compound uptake by scavenger receptors activates MAPK and NF-κB pathways, leading to cytokine production.

Experimental Workflow for Quantifying this compound Uptake

G Experimental Workflow for Quantifying this compound Uptake cluster_workflow cluster_quantification Quantification start Seed Macrophages treat Incubate with This compound start->treat wash Wash cells to remove extracellular this compound treat->wash lyse Lyse cells wash->lyse icp ICP-AES lyse->icp Analyze lysate spectro Spectrophotometric Assay (e.g., Ferene-s) lyse->spectro Analyze lysate end Determine intracellular iron concentration icp->end spectro->end

Caption: Workflow for measuring intracellular iron after exposing macrophages to this compound.

Intracellular Trafficking and Iron Release Pathway

G Intracellular Trafficking and Iron Release Pathway cluster_cell Macrophage Cytoplasm endosome Early Endosome late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome (pH 4.5-5.0) late_endosome->lysosome Fusion iron_release Fe³⁺ Release lysosome->iron_release Dextran Degradation reduction Fe³⁺ → Fe²⁺ (LcytB, Steap3) iron_release->reduction transport Fe²⁺ Transport (DMT1, TRPML1) reduction->transport cytosol_iron Cytosolic Fe²⁺ transport->cytosol_iron internalization Internalization internalization->endosome

Caption: Pathway of this compound from endocytosis to iron release in the macrophage cytosol.

References

The In Vivo Odyssey of Iron Dextran: A Technical Guide to its Biochemical Pathway and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biochemical pathway and metabolism of iron dextran, a parenteral iron replacement therapy. The document details the journey of this complex from administration to the systemic distribution and cellular utilization of its iron content. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering in-depth information on its mechanism of action, quantitative biodistribution, and the experimental methodologies used to study its metabolism.

Introduction to this compound

This compound is a complex of ferric oxyhydroxide and a dextran polymer, designed for the treatment of iron-deficiency anemia when oral iron supplementation is not feasible or effective.[1][2] Its structure allows for the controlled release of iron, minimizing the concentration of free iron in the plasma and thereby reducing toxicity.[3] Understanding the intricate in vivo metabolism of this compound is crucial for optimizing its therapeutic efficacy and safety profile.

The Biochemical Pathway of this compound Metabolism

The metabolism of this compound is a multi-step process primarily orchestrated by the cells of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).

Uptake by the Reticuloendothelial System

Following intravenous or intramuscular administration, the this compound complex is rapidly taken up from the plasma by macrophages of the RES, predominantly in the liver (Kupffer cells), spleen, and bone marrow.[1][2][4] This uptake is mediated by endocytosis, a process that is more efficient for larger nanoparticles.[5] The dextran coating of the iron core plays a significant role in its recognition and internalization by macrophages.[5]

Intracellular Processing and Iron Release

Once inside the macrophage, the this compound complex is trafficked to endosomes and subsequently to lysosomes.[6] Within the acidic environment of the lysosome, the dextran polymer is metabolized, leading to the gradual release of ferric iron from the complex.[1][6] This released iron is then reduced to its ferrous (Fe²⁺) state by endosomal and lysosomal reductases, such as STEAP3, making it available for transport into the cytoplasm.[6]

Iron Transport and Storage

The liberated ferrous iron is transported from the lysosome into the macrophage cytoplasm. From there, it can follow two main paths:

  • Storage: The iron can be stored intracellularly within the protein ferritin, which safely sequesters iron in its ferric (Fe³⁺) state.[7] Macrophages, particularly in the spleen, serve as a major iron storage depot.[8]

  • Export: Alternatively, the iron can be exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[7] This process is tightly regulated by the hormone hepcidin, which can bind to ferroportin and induce its degradation, thereby controlling systemic iron levels.[9]

Systemic Iron Distribution and Utilization

Once exported into the circulation, the ferrous iron is oxidized back to its ferric state and binds to transferrin, the primary iron transport protein in the blood.[1][3] The transferrin-bound iron is then delivered to various tissues throughout the body, with the bone marrow being a primary destination for erythropoiesis (red blood cell production).[1][3] Iron is incorporated into hemoglobin within developing red blood cells, ultimately restoring oxygen-carrying capacity.

The following diagram illustrates the key steps in the biochemical pathway of this compound metabolism:

IronDextranMetabolism cluster_blood Bloodstream cluster_macrophage Macrophage (RES) cluster_target Target Tissues IronDextran This compound Complex Endocytosis Endocytosis IronDextran->Endocytosis Uptake TransferrinFe Transferrin-Fe³⁺ BoneMarrow Bone Marrow (Erythropoiesis) TransferrinFe->BoneMarrow Systemic Distribution Lysosome Lysosome (Acidic Environment) Endocytosis->Lysosome Trafficking Fe3_released Fe³⁺ (released) Lysosome->Fe3_released Dextran Metabolism Iron Release Fe2_cytoplasm Fe²⁺ (cytoplasm) Fe3_released->Fe2_cytoplasm Reduction Ferritin Ferritin (Iron Storage) Fe2_cytoplasm->Ferritin Storage Ferroportin Ferroportin (Iron Export) Fe2_cytoplasm->Ferroportin Export Ferroportin->TransferrinFe Oxidation & Binding

Biochemical pathway of this compound metabolism.

Quantitative Data on this compound Metabolism

The biodistribution and pharmacokinetic parameters of this compound have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Biodistribution of ⁵⁹Fe-labeled this compound in Rats
Organ/TissuePercentage of Injected Dose at 2 hoursPercentage of Injected Dose at 48 hoursPercentage of Injected Dose at 25 days
Carcass45%--
Liver7%-11%
Spleen7%44%22%
Blood--27%
Data adapted from a study by L. Dencausse et al.[10]
Table 2: Pharmacokinetic Parameters of Different Intravenous Iron Preparations
PreparationMolecular Weight (Dalton)Half-life
This compound (Imferon®)>100,0001 - 3.5 days (dose-dependent)
Ferric Carboxymaltose (Ferinject®)>100,0007 - 12 hours
Iron Sucrose (Venofer®)30,000 - 100,0005 - 6 hours
Sodium Ferric Gluconate (Ferrlecit®)<50,0001 - 1.5 hours
Data compiled from Geisser P, Burckhardt S.[11]
Table 3: Clinical Laboratory Parameters Following this compound Administration in Hemodialysis Patients
ParameterBaseline (Mean ± SD)4 Weeks Post-Infusion (Mean ± SD)Median Percentage Increase
Hematocrit (%)33.4 ± 3.034.9 ± 4.1-
Serum Ferritin (ng/mL)126.8 ± 132.1325.3 ± 222.0208.65%
Transferrin Saturation (%)19.4 ± 9.429.3 ± 11.353.8%
Data from a study by Michael J. Germain et al.[12]

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the in vivo fate of this compound. Below are detailed methodologies for key experiments.

In Vivo Biodistribution Study Using Radiolabeled this compound

This protocol describes a typical workflow for determining the organ distribution of this compound.

  • Preparation of ⁵⁹FeCl₃ Solution: Obtain a sterile, carrier-free solution of ⁵⁹FeCl₃ in dilute HCl.

  • Labeling Reaction: Add the ⁵⁹FeCl₃ solution to a sterile solution of this compound. The mixture is heated (e.g., at 85-95°C for 24 hours) to facilitate the intrinsic labeling of the iron core.[13]

  • Quality Control: Assess the radiochemical purity using size-exclusion chromatography to ensure the ⁵⁹Fe is incorporated into the dextran complex and not present as free iron.[13]

  • Animal Model: Utilize a suitable animal model, such as Wistar rats.[14][15]

  • Administration: Administer a known dose of ⁵⁹Fe-labeled this compound intravenously via the tail vein.

  • Time Points: Euthanize groups of animals at various time points post-injection (e.g., 2 hours, 24 hours, 7 days, 25 days).[10]

  • Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., liver, spleen, bone marrow, blood, kidneys, lungs).

  • Sample Preparation: Weigh each tissue sample.

  • Gamma Counting: Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculation: Calculate the percentage of the injected dose per gram of tissue and for the whole organ.

The following diagram outlines the experimental workflow for a biodistribution study:

BiodistributionWorkflow start Start radiolabeling Radiolabeling of This compound with ⁵⁹Fe start->radiolabeling qc Quality Control (Size-Exclusion Chromatography) radiolabeling->qc animal_admin Intravenous Administration to Animal Model (e.g., Rat) qc->animal_admin time_points Euthanasia at Defined Time Points animal_admin->time_points tissue_harvest Harvesting of Organs and Tissues time_points->tissue_harvest gamma_counting Measurement of Radioactivity (Gamma Counter) tissue_harvest->gamma_counting data_analysis Data Analysis (% Injected Dose/Organ) gamma_counting->data_analysis end End data_analysis->end

Experimental workflow for a biodistribution study.
Histological Detection of Iron in Tissues: Prussian Blue Staining

Prussian blue staining is a classic histochemical method to visualize ferric iron (Fe³⁺) deposits in tissue sections.[16][17][18]

  • 10% Formalin-fixed, paraffin-embedded tissue sections

  • 20% (v/v) Hydrochloric Acid (HCl)

  • 10% (w/v) Potassium Ferrocyanide

  • Nuclear Fast Red solution (counterstain)

  • Distilled water

  • Ethanol series (95%, 100%)

  • Xylene

  • Mounting medium

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[17]

  • Staining Solution Preparation: Immediately before use, mix equal parts of 20% HCl and 10% potassium ferrocyanide solution.[17]

  • Iron Staining: Immerse the slides in the freshly prepared staining solution for 20 minutes.[17] This allows the acid to release ferric ions from binding proteins, which then react with potassium ferrocyanide to form an insoluble blue precipitate (Prussian blue).[16]

  • Washing: Thoroughly wash the slides in several changes of distilled water.[17][19]

  • Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei and cytoplasm in red/pink.[17][18]

  • Washing: Rinse twice in distilled water.[17]

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and clear in xylene.[17] Coverslip with a resinous mounting medium.[17]

  • Ferric iron deposits: Bright blue[17]

  • Nuclei and cytoplasm: Pink to red[18]

Quantification of Non-Heme Iron in Tissues: Bathophenanthroline-Based Colorimetric Assay

This assay provides a quantitative measure of non-heme iron in biological samples.[20][21]

  • Tissue samples (10-100 mg)

  • Acid digestion solution (e.g., 0.3% trichloroacetic acid in 8 M HCl)

  • Color reagent:

    • Sodium acetate solution

    • Bathophenanthroline disulfonic acid solution

    • L-ascorbic acid solution

  • Iron standard solution

  • Microplate reader

  • Tissue Digestion: Homogenize the tissue sample and digest it in the acid solution at 65°C for 24 hours to release non-heme iron.[22]

  • Centrifugation: Centrifuge the digestate to pellet the precipitated protein.[22]

  • Color Reaction:

    • Transfer an aliquot of the supernatant to a microplate well.

    • Add the freshly prepared color reagent. L-ascorbic acid reduces Fe³⁺ to Fe²⁺, which then forms a colored complex with bathophenanthroline.[22]

  • Incubation: Incubate at room temperature for a short period (e.g., 5 minutes) to allow for color development.[22]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 535 nm) using a microplate reader.

  • Quantification: Determine the iron concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of the iron standard.

Quantification of Dextran in Biological Samples: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC can be used to separate and quantify dextran based on its molecular size.[23][24]

  • Biological samples (e.g., plasma, tissue homogenates)

  • Trichloroacetic acid (TCA) for protein precipitation

  • HPLC system with a size-exclusion column and a suitable detector (e.g., refractive index detector)

  • Mobile phase (e.g., aqueous buffer)

  • Dextran standards of known molecular weights

  • Sample Preparation:

    • For protein-rich samples, precipitate proteins using TCA.[25][26]

    • Centrifuge to remove the protein pellet and collect the supernatant containing the dextran.[26]

  • Chromatographic Separation:

    • Inject the prepared sample onto the SEC column.

    • The dextran molecules are separated based on their size, with larger molecules eluting first.

  • Detection and Quantification:

    • Detect the eluting dextran using a refractive index detector.[23]

    • Quantify the amount of dextran by comparing the peak area to a standard curve generated from dextran standards.

Conclusion

The in vivo metabolism of this compound is a complex and highly regulated process that ensures the safe and effective delivery of iron for vital physiological functions, primarily erythropoiesis. The uptake by macrophages of the reticuloendothelial system, followed by lysosomal processing and controlled iron release, are central to its mechanism of action. A thorough understanding of this biochemical pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and clinical application of this compound and other parenteral iron therapies. This guide provides a foundational resource for professionals in the field to further their research and development efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Low Molecular Weight Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of low molecular weight (LMW) iron dextran, a critical component in the treatment of iron deficiency anemia. This document delves into its structural characteristics, methods of analysis, and the biological pathways associated with its mechanism of action.

Core Physicochemical Properties

Low molecular weight this compound is a complex consisting of a ferric oxyhydroxide core surrounded by a carbohydrate shell of dextran. This structure allows for the controlled release of iron, minimizing toxicity. The key physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of Low Molecular Weight this compound
PropertyDescriptionTypical ValuesReferences
Appearance A dark brown, slightly viscous, sterile, colloidal suspension.[1]Dark reddish-brown liquid[1][1]
Structure A core of ferric oxyhydroxide (β-FeO(OH)) complexed with a low molecular weight dextran polymer shell.[2]Core: Akaganeite-like structure; Shell: Dextran with primarily α(1→6) glycosidic linkages.[3][4][2][3][4]
pH of Solution The acidity or alkalinity of the this compound solution.5.2 - 6.5[1][2][1][2]
Iron Content The weight percentage of elemental iron in the complex.Can be up to 33.5% (w/w).[3][4] Commercial preparations typically contain 50 mg of elemental iron per mL.[5][3][4][5]
Dextran Molecular Weight The average molecular weight of the dextran polymer used in the complex.Typically ranges from 3,000 to 7,500 Da.[2][3] Some synthesis methods aim for a range of 3,000-6,000 Da.[3][4][2][3][4]
Complex Molecular Weight The overall average molecular weight of the this compound complex.Can range from approximately 50,000 to 350,000 Da.[2][6][7][2][6][7]
Iron Core Size The diameter of the ferric oxyhydroxide core.Cryo-TEM studies show an average size of approximately 2 nm.[8][9] Other methods have reported sizes around 7 nm.[10][8][9][10]
Hydrodynamic Diameter The effective diameter of the complex in solution, including the dextran shell and hydration layer.Can be around 25 nm as measured by dynamic light scattering.[8][9][8][9]

Synthesis and Characterization Workflows

The production and quality control of LMW this compound involve a multi-step process, from the synthesis of the dextran polymer to the formation and characterization of the final iron complex.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Sucrose Sucrose Dextransucrase Dextransucrase Enzyme Sucrose->Dextransucrase CrudeDextran Crude High MW Dextran Dextransucrase->CrudeDextran Hydrolysis Acid Hydrolysis CrudeDextran->Hydrolysis LMW_Dextran Low Molecular Weight Dextran Hydrolysis->LMW_Dextran Purification Purification (e.g., Membrane Filtration) LMW_Dextran->Purification Purified_LMW_Dextran Purified LMW Dextran Purification->Purified_LMW_Dextran Complexation Complexation (Alkaline Conditions) Purified_LMW_Dextran->Complexation FerricChloride Ferric Chloride (FeCl3) FerricChloride->Complexation LMW_Iron_Dextran LMW this compound Complex Complexation->LMW_Iron_Dextran GPC Gel Permeation Chromatography (GPC) LMW_Iron_Dextran->GPC Molecular Weight DLS Dynamic Light Scattering (DLS) LMW_Iron_Dextran->DLS Particle Size CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) LMW_Iron_Dextran->CryoTEM Core Size & Morphology XRD X-ray Diffraction (XRD) LMW_Iron_Dextran->XRD Core Structure IronAssay Iron Content Assay LMW_Iron_Dextran->IronAssay Iron Content

Synthesis and Characterization Workflow for LMW this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of LMW this compound.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the weight average molecular weight (Mw) and number average molecular weight (Mn) of the this compound complex.

Methodology:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.[3]

  • Column: A gel permeation column suitable for the separation of polysaccharides, such as an Ultrahydrogel 250 column (7.8 x 300 mm).[3]

  • Mobile Phase: High-purity water or a buffered aqueous solution (e.g., pH 7.2).[3][11]

  • Flow Rate: A constant flow rate, typically around 0.5 mL/min.[3]

  • Temperature: Column and detector maintained at a constant temperature, for instance, 40°C.[3]

  • Calibration: The system is calibrated using dextran standards of known molecular weights.[3]

  • Sample Preparation: The this compound sample is dissolved in the mobile phase to a known concentration (e.g., 1 g/L).[3] For analysis of the dextran component alone, the iron can be removed by acid hydrolysis prior to injection.

  • Injection Volume: A small volume (e.g., 20 µL) of the sample is injected.[3]

  • Data Analysis: The molecular weight distribution is determined by comparing the elution time of the sample with the calibration curve generated from the dextran standards.[3][11]

Particle Size Analysis by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of the this compound nanoparticles in suspension.

Methodology:

  • Instrument: A DLS instrument equipped with a solid-state laser (e.g., 671 nm) and an avalanche photodiode (APD) detector.[12]

  • Sample Preparation: The this compound stock solution is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.[12][13]

  • Measurement Conditions: The measurement is performed at a controlled temperature, typically 25°C.[12]

  • Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light at a fixed angle (e.g., 90 degrees).[12]

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The PDI provides an indication of the broadness of the size distribution.[14][15]

Iron Core Size and Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the iron core of the dextran complex and determine its size, shape, and distribution in a near-native state.

Methodology:

  • Sample Preparation (Vitrification): A small aliquot (3-5 µL) of the undiluted this compound solution is applied to a TEM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunged into a cryogen such as liquid ethane.[16][17] This vitrification process freezes the sample so quickly that water molecules do not have time to form ice crystals, thus preserving the native structure of the nanoparticles.[8][9]

  • Imaging: The vitrified sample is transferred to a cryo-TEM under cryogenic conditions. Images are acquired at low electron doses to minimize radiation damage.

  • Data Analysis: The size and morphology of the iron cores are directly measured from the captured images using appropriate software. This technique avoids the aggregation and deformation artifacts that can occur with conventional room-temperature TEM.[8][9]

Crystalline Structure of the Iron Core by X-ray Diffraction (XRD)

Objective: To determine the crystalline structure of the ferric oxyhydroxide core.

Methodology:

  • Sample Preparation: The this compound sample is typically freeze-dried to obtain a powder.[10]

  • Instrument: A powder X-ray diffractometer.

  • Data Acquisition: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, with its characteristic peaks, is compared to standard diffraction patterns of known iron oxide/oxyhydroxide phases (e.g., from the ICDD database) to identify the crystalline structure.[18] For LMW this compound, the core is often identified as having a structure similar to akaganeite (β-FeOOH).[3] The average crystallite size can also be estimated from the peak broadening using the Scherrer equation.[10]

Biological Interactions and Cellular Uptake

Upon intravenous administration, LMW this compound is primarily taken up by the macrophages of the reticuloendothelial system (RES), particularly in the liver, spleen, and bone marrow.

Cellular_Uptake_and_Metabolism cluster_extracellular Extracellular Space (Bloodstream) cluster_macrophage Macrophage cluster_bloodstream2 Bloodstream IronDextran LMW this compound Complex Endocytosis Endocytosis (Clathrin-mediated) IronDextran->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Dextranase Dextranase Lysosome->Dextranase contains IronRelease Iron Release (Fe³⁺) Lysosome->IronRelease DextranMetabolism Dextran Metabolism Dextranase->DextranMetabolism metabolizes dextran LIP Labile Iron Pool (Fe²⁺) IronRelease->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Hemosiderin Hemosiderin (Iron Storage) LIP->Hemosiderin Ferroportin Ferroportin (Iron Export) LIP->Ferroportin Transferrin Transferrin Ferroportin->Transferrin binds Fe³⁺ BoneMarrow To Bone Marrow (Erythropoiesis) Transferrin->BoneMarrow

Cellular Uptake and Metabolism of LMW this compound in Macrophages.

The process of cellular uptake and iron metabolism can be summarized as follows:

  • Uptake: The this compound complex is taken up by macrophages from the bloodstream via endocytosis, a process that can be mediated by clathrin.[19]

  • Intracellular Trafficking: The endocytosed complex is trafficked within the cell in endosomes, which then fuse with lysosomes.[20]

  • Dextran Metabolism: Within the acidic environment of the lysosome, the dextran shell is cleaved by dextranases.[21]

  • Iron Release: The breakdown of the dextran shell releases the ferric iron from the core.[21]

  • Iron Storage and Export: The released iron enters the cell's labile iron pool. From here, it can be stored in ferritin and hemosiderin or exported from the macrophage into the bloodstream via the protein ferroportin.[20][22]

  • Systemic Distribution: In the bloodstream, the exported iron binds to transferrin, which transports it to the bone marrow for incorporation into hemoglobin during erythropoiesis (the formation of red blood cells).[22]

Stability

The stability of the LMW this compound complex is a critical quality attribute, as the release of free iron into the circulation can be toxic. Stability is influenced by the strength of the interaction between the iron core and the dextran shell. In vitro studies have shown that LMW this compound complexes are stable, with minimal release of labile iron under physiological conditions.[23] The manufacturing process, including the degree of oxidation and hydrogenation of the dextran, can be controlled to produce stable complexes with desired molecular weights.[6][7]

This technical guide provides a foundational understanding of the key physical and chemical properties of low molecular weight this compound. For further details, the cited references should be consulted.

References

In-Depth Technical Guide: The Core Mechanism of Action of Iron Dextran in Treating Iron Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron deficiency remains a global health challenge, and parenteral iron formulations are crucial for patients who cannot tolerate or absorb oral iron supplements. Iron dextran, a complex of ferric hydroxide and a dextran polymer, is a well-established intravenous therapy for treating iron deficiency anemia. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its cellular uptake, intracellular processing, and the subsequent metabolic fate of the released iron. The guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the pharmacodynamics and pharmacokinetics of this important therapeutic agent.

Cellular and Molecular Mechanism of Action

The therapeutic effect of this compound hinges on its ability to deliver iron to the reticuloendothelial system (RES), primarily to macrophages, where the iron is processed and made available for erythropoiesis and other iron-dependent biological processes.

Uptake by Macrophages via Scavenger Receptor A1

Following intravenous administration, this compound circulates in the plasma. The dextran coating of the iron core is recognized by scavenger receptor class A, member 1 (SR-A1), which is highly expressed on the surface of macrophages.[1][2][3] This recognition triggers receptor-mediated endocytosis, a process by which the macrophage engulfs the this compound complex.

Intracellular Trafficking and Lysosomal Degradation

Once internalized, the this compound-containing endosome traffics through the cytoplasm and fuses with lysosomes. The acidic environment of the lysosome, with a pH of approximately 5.0, is crucial for the subsequent processing.[4] Within the lysosome, dextranases and other hydrolytic enzymes degrade the dextran polymer shell, exposing the ferric hydroxide core.[2]

Iron Release and Transport

The acidic milieu of the lysosome facilitates the solubilization of the ferric iron (Fe³⁺). This released iron is then transported from the lysosome into the cytoplasm.

Metabolic Fate of Intracellular Iron

Once in the cytoplasm, the released iron enters the labile iron pool and has two primary fates:

  • Storage: A significant portion of the iron is sequestered within the protein ferritin, a spherical complex that can store thousands of iron atoms in a non-toxic form. This process is a protective mechanism to prevent iron-mediated oxidative stress.

  • Export: Iron destined for systemic use is exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[5] For iron to be transported by ferroportin, it must be in the ferrous state (Fe²⁺).

The exported iron then binds to transferrin, the primary iron transport protein in the plasma, which delivers it to sites of utilization, most notably the bone marrow for incorporation into hemoglobin during erythropoiesis.

Signaling Pathways

The uptake of this compound via SR-A1 is not a passive process and involves the activation of intracellular signaling cascades. Engagement of SR-A1 by its ligands, such as the dextran on this compound, can activate signaling pathways that involve tyrosine phosphorylation and the mitogen-activated protein kinase (MAPK) pathway.[1][3][6] These signaling events are crucial for regulating the endocytic process and subsequent macrophage activation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Iron_Dextran This compound SR_A1 SR-A1 Iron_Dextran->SR_A1 Binding Endocytosis Receptor-Mediated Endocytosis SR_A1->Endocytosis Initiates Tyrosine_Kinases Tyrosine Kinases SR_A1->Tyrosine_Kinases Activates MAPK_Pathway MAPK Pathway Tyrosine_Kinases->MAPK_Pathway Gene_Transcription Gene Transcription (e.g., Cytokines) MAPK_Pathway->Gene_Transcription

Figure 1. Signaling cascade initiated by this compound binding to SR-A1.

Experimental Protocols

In Vitro Macrophage Uptake and Iron Metabolism Assay

This protocol describes a method to quantify the uptake of this compound by a macrophage cell line (e.g., J774A.1) and to measure the subsequent increase in intracellular ferritin.

Materials:

  • J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound solution

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

  • Reagents for ferritin ELISA

  • Nitric acid (for acid digestion)

  • Atomic Absorption Spectrometer (AAS)

Procedure:

  • Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.

  • Treatment: Prepare different concentrations of this compound in serum-free DMEM. Aspirate the culture medium from the wells and wash the cells once with PBS. Add the this compound solutions to the wells and incubate for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis and Ferritin Measurement:

    • At each time point, aspirate the medium and wash the cells three times with cold PBS.

    • Lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Perform a ferritin ELISA on the lysates according to the manufacturer's instructions. Normalize the ferritin concentration to the total protein concentration.

  • Iron Quantification by AAS:

    • For total intracellular iron measurement, lyse a parallel set of treated cells and subject them to acid digestion with nitric acid.

    • Analyze the digested samples using an AAS to determine the total iron content.

Experimental_Workflow cluster_analysis Analysis Start Start Culture_Cells Culture J774A.1 Macrophages Start->Culture_Cells Seed_Cells Seed Cells in 6-well Plates Culture_Cells->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate for Various Time Points Treat_Cells->Incubate Wash_Cells Wash Cells with PBS Incubate->Wash_Cells Lyse_Cells_Ferritin Lyse Cells for Ferritin Assay Wash_Cells->Lyse_Cells_Ferritin Lyse_Cells_AAS Lyse Cells for Iron Quantification Wash_Cells->Lyse_Cells_AAS Ferritin_ELISA Perform Ferritin ELISA Lyse_Cells_Ferritin->Ferritin_ELISA End End Ferritin_ELISA->End Acid_Digestion Acid Digestion Lyse_Cells_AAS->Acid_Digestion AAS_Analysis Analyze by AAS Acid_Digestion->AAS_Analysis AAS_Analysis->End

Figure 2. Workflow for in vitro this compound uptake and metabolism assay.

Quantitative Data

The following table summarizes the therapeutic efficacy of low-molecular-weight this compound (LMWID) in a pediatric population with iron deficiency anemia.

ParameterValue
Patient Population
Number of Patients191
Age Range (years)0.7 - 20.9
This compound Administration
Mean Calculated Iron Deficit (mg)683 ± 406
Mean Dose Prescribed (mg)657 ± 328
Mean Weight-Based Dose (mg/kg)16.7 ± 6.6
Maximum Dose (mg)1000
Therapeutic Efficacy
Mean Hemoglobin Increase (g/dL)2.1
Mean Ferritin Increase (ng/mL)>100
Adverse Events
Infusion-related Adverse Events4.7% (12/254 infusions)

Conclusion

The mechanism of action of this compound is a well-defined process involving targeted delivery to macrophages via scavenger receptor-mediated endocytosis. Subsequent lysosomal degradation of the dextran component allows for the controlled release of iron, which is then either stored safely within ferritin or exported for systemic use in vital processes such as hemoglobin synthesis. A thorough understanding of these cellular and molecular events is critical for the continued development and optimization of parenteral iron therapies for the treatment of iron deficiency.

References

The Pivotal Role of Dextran in the Stability of Iron-Dextran Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-dextran complexes are a cornerstone in the treatment of iron deficiency anemia, providing a parenteral formulation for rapid iron repletion. The stability of these complexes is paramount to their safety and efficacy, preventing the uncontrolled release of free iron which can lead to toxicity. The polysaccharide dextran is the key stabilizing agent in these formulations. This technical guide provides an in-depth exploration of the multifaceted role of dextran in ensuring the stability of the iron-dextran complex, detailing the underlying chemistry, methods of characterization, and the biological fate of these compounds.

The Core Structure: An Iron Heart with a Polysaccharide Shield

The iron-dextran complex is a nanoparticle consisting of a mineral core of ferric oxyhydroxide (FeOOH) or a similar polynuclear ferric hydroxide species, akin to the structure of ferritin. This iron core is enveloped by a carbohydrate shell of dextran. Dextran, a branched polymer of glucose, acts as a ligand, chelating the iron core and preventing its further polymerization and precipitation in aqueous solution.[1][2] The interaction between the dextran and the iron core is crucial for the overall stability of the complex. The molecular weight of the dextran used can vary, which in turn influences the size and stability of the final complex.[3]

Mechanisms of Dextran-Mediated Stabilization

Dextran confers stability to the iron core through several mechanisms:

  • Steric Hindrance: The branched, hydrophilic dextran chains form a bulky steric barrier around the iron core. This physical separation prevents the aggregation of individual iron cores, which would otherwise lead to the formation of larger, insoluble particles.

  • Chelation: The hydroxyl groups on the glucose units of dextran can coordinate with the ferric iron on the surface of the core, forming a chelate complex. This interaction effectively "caps" the surface of the iron core, preventing the release of free iron ions.[4]

  • Controlled Iron Release: The dextran shell is not merely a passive coating but plays an active role in modulating the release of iron. The degradation of the dextran component is a prerequisite for iron to become bioavailable.[5] This controlled breakdown ensures a slow and sustained release of iron, minimizing the risk of toxicity associated with high concentrations of free iron in the bloodstream.[6]

Quantitative Insights into Iron-Dextran Stability

The stability of iron-dextran complexes is influenced by several factors, including pH, temperature, and the molecular weight of the dextran. While specific stability constants are not widely reported in the literature due to the complex and heterogeneous nature of these nanoparticles, the following table summarizes qualitative and semi-quantitative data on stability under various conditions.

ParameterConditionObservationReference(s)
pH Acidic (pH < 5)Complex is unstable, leading to iron precipitation.[7][8]
Neutral to Alkaline (pH 5.2-7.0)The complex is stable in this range.[9]
Alkaline (pH > 9)Optimal for synthesis, but extreme alkalinity can affect dextran integrity.[10][11]
Temperature Elevated TemperaturesCan lead to degradation of the dextran and dissociation from the iron core, potentially causing aggregation.[12]
Room TemperatureIntact vials are stable when stored at controlled room temperature.[13]
Molecular Weight of Dextran Higher Molecular WeightGenerally associated with more stable complexes and slower iron release.[3][14]
Lower Molecular WeightMay lead to less stable complexes.[15]
Presence of Plasma Proteins In human serumStability of some iron-carbohydrate complexes can be altered. For instance, the stability of iron sucrose was observed to increase in a serum matrix.

Note: The stability of iron-dextran complexes is highly dependent on the manufacturing process, which can influence the final molecular weight distribution and the nature of the iron-dextran interaction.[3]

Experimental Protocols for Synthesis and Characterization

Synthesis of Iron-Dextran Complex

This protocol outlines a common method for synthesizing an iron-dextran complex in a laboratory setting.

Materials:

  • Dextran (e.g., Dextran T-40)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonia solution (e.g., 5 M)

  • Acetic acid

  • Distilled water

  • Nitrogen gas

Procedure:

  • Prepare Dextran Solution: Dissolve dextran in distilled water to create a concentrated solution (e.g., 50% w/v).

  • Prepare Iron Solution: Prepare a solution of ferric and ferrous chlorides in distilled water. A typical molar ratio of Fe³⁺ to Fe²⁺ is around 2:1.[16]

  • Reaction Setup: In a reaction vessel, mix the dextran solution with the iron solution under a nitrogen atmosphere to prevent oxidation. Heat the mixture to approximately 60°C with constant stirring.[16]

  • Complexation: Slowly add the ammonia solution dropwise to the heated mixture while stirring vigorously. This will raise the pH and induce the formation of the iron-dextran complex. Maintain the temperature and stirring for a set period (e.g., 15 minutes).[16]

  • Neutralization: After the reaction is complete, cool the suspension and neutralize it with acetic acid to a pH of approximately 6.3-6.8.[1]

  • Purification: The resulting iron-dextran complex can be purified through a series of filtration steps (coarse, medium, and ultrafiltration) to remove unreacted reagents and salts.[1]

  • Drying (Optional): The purified complex can be spray-dried to obtain a solid powder.[1]

Experimental Workflow for Iron-Dextran Synthesis

Synthesis_Workflow A Prepare Dextran Solution C Mix Dextran and Iron Solutions (under N2, ~60°C) A->C B Prepare Iron Salt Solution (FeCl3 + FeCl2) B->C D Add Ammonia Solution (Induce Complexation) C->D E Neutralize with Acetic Acid D->E F Purify Complex (Filtration) E->F G Spray Dry (Optional) F->G H Iron-Dextran Complex G->H

A schematic representation of the iron-dextran synthesis process.

Characterization of Iron-Dextran Complex Stability

A suite of analytical techniques is employed to characterize the physicochemical properties and stability of iron-dextran complexes.

SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for determining the molecular weight distribution of the iron-dextran complex.

Protocol Outline:

  • Column Selection: Choose a column with a pore size appropriate for the expected molecular weight range of the iron-dextran complex (e.g., 10-600 kDa).[17]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4), and ensure it is filtered and degassed.

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Calibrate the column using a set of molecular weight standards (e.g., ferritin, conalbumin, ovalbumin) to create a calibration curve of elution volume versus log(molecular weight).[17]

  • Sample Preparation: Dissolve the iron-dextran complex in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluate using a suitable detector, such as a refractive index (RI) or UV-Vis detector.

  • Data Analysis: Determine the molecular weight distribution of the iron-dextran complex by comparing its elution profile to the calibration curve.

DLS measures the size distribution of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Protocol Outline:

  • Sample Preparation: Dilute the iron-dextran complex solution with a suitable filtered solvent (e.g., deionized water) to an appropriate concentration for DLS analysis.[18]

  • Instrument Setup: Set the instrument parameters, including laser wavelength, scattering angle, and temperature.

  • Measurement: Place the sample in a cuvette and perform the DLS measurement. The instrument will generate a correlation function from the scattered light intensity fluctuations.

  • Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) from the correlation function. The PDI provides an indication of the width of the size distribution.[18][19]

Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of iron atoms. It can provide information on the oxidation state, coordination, and magnetic properties of the iron core in the iron-dextran complex.

Protocol Outline:

  • Sample Preparation: The iron-dextran sample is typically prepared as a powder.[20] The sample is placed in a sample holder that is transparent to gamma rays.

  • Spectrometer Setup: A Mössbauer spectrometer consists of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the emitted gamma rays, a detector, and a data acquisition system.[17]

  • Data Acquisition: The sample is exposed to the gamma rays from the source, and the transmitted radiation is measured as a function of the source velocity. Measurements are often performed at low temperatures (e.g., 77 K) to reduce thermal motion and observe magnetic hyperfine splitting.[21]

  • Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity. The spectrum is fitted with theoretical models to extract parameters such as isomer shift (related to oxidation state and coordination) and quadrupole splitting (related to the symmetry of the electric field at the iron nucleus).[22]

This assay simulates the release of iron from the complex under physiological conditions.

Protocol Outline:

  • Preparation of Release Medium: Prepare a simulated physiological fluid, such as phosphate-buffered saline (PBS) at pH 7.4, or a more complex medium containing components that can act as iron chelators.

  • Dialysis Setup: Place a known concentration of the iron-dextran complex in a dialysis bag with a specific molecular weight cutoff that retains the complex but allows free iron to pass through.

  • Incubation: Suspend the dialysis bag in a known volume of the release medium and incubate at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Iron Quantification: Measure the concentration of iron in the collected aliquots using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or a colorimetric assay.[23]

  • Data Analysis: Plot the cumulative amount of iron released over time to determine the iron release profile.

Biological Fate and Cellular Processing of Iron-Dextran

Upon intravenous administration, iron-dextran complexes are taken up by the macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen.[24][25] The processing of the complex within these cells is a critical step in making the iron bioavailable.

Cellular Uptake and Trafficking

Iron-dextran nanoparticles are internalized by macrophages through endocytosis. The nanoparticles are enclosed within endosomes, which then mature and fuse with lysosomes to form phagolysosomes.[26]

Iron Release and Efflux

Inside the acidic environment of the phagolysosome, the dextran shell is metabolized, leading to the release of iron from the core. This iron is then transported from the phagolysosome into the cytoplasm. The natural resistance-associated macrophage protein 1 (Nramp1) is a key transporter involved in moving iron across the phagolysosomal membrane.[16][27]

Once in the cytoplasm, the iron can be stored in ferritin or exported out of the macrophage into the bloodstream via the iron exporter protein, ferroportin.[2][6] The expression and activity of ferroportin are tightly regulated by the peptide hormone hepcidin.[1] When hepcidin binds to ferroportin, it induces the internalization and degradation of the transporter, thereby reducing iron efflux from the macrophage.[10]

Signaling Pathway of Iron-Dextran Processing in Macrophages

Iron_Dextran_Pathway cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_phagolysosome Phagolysosome (Acidic pH) cluster_bloodstream Bloodstream Iron-Dextran Iron-Dextran Endocytosis Endocytosis Iron-Dextran->Endocytosis Degraded Dextran Degraded Dextran Fe(III) Fe(III) Nramp1 Nramp1 Fe(III)->Nramp1 Transport Iron-Dextran_phago Iron-Dextran Iron-Dextran_phago->Degraded Dextran Metabolism Iron-Dextran_phago->Fe(III) Release Endocytosis->Iron-Dextran_phago Cytoplasmic Iron Pool\n(Fe(II)) Cytoplasmic Iron Pool (Fe(II)) Nramp1->Cytoplasmic Iron Pool\n(Fe(II)) Ferritin Ferritin (Iron Storage) Cytoplasmic Iron Pool\n(Fe(II))->Ferritin Ferroportin Ferroportin Cytoplasmic Iron Pool\n(Fe(II))->Ferroportin Export Transferrin-Fe(III) Transferrin-Fe(III) Ferroportin->Transferrin-Fe(III) Hepcidin Receptor Hepcidin Receptor Hepcidin Receptor->Ferroportin Internalization & Degradation Hepcidin Hepcidin Hepcidin->Hepcidin Receptor

Cellular processing of iron-dextran in macrophages of the reticuloendothelial system.

Conclusion

The stability of the iron-dextran complex is a critical attribute that dictates its safety and therapeutic efficacy. Dextran plays a central and indispensable role in stabilizing the ferric oxyhydroxide core, preventing iron-induced toxicity, and ensuring a controlled release of bioavailable iron. A thorough understanding of the structure-stability relationship, coupled with robust analytical characterization and a comprehension of the biological processing of these complexes, is essential for the development of safe and effective parenteral iron therapies. This guide provides a foundational framework for researchers and drug development professionals working with these important therapeutic agents.

References

In Vitro Characterization of Iron Dextran Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the in vitro characterization of iron dextran formulations. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and understanding to thoroughly evaluate the physicochemical properties, stability, and biological interactions of these complex drug products.

Introduction to this compound Formulations

This compound is a parenteral iron replacement therapy used to treat iron deficiency anemia. It consists of a ferric oxyhydroxide core complexed with a dextran carbohydrate shell. The in vitro characterization of these formulations is critical to ensure their quality, safety, and efficacy. Key parameters for evaluation include particle size, molecular weight distribution, iron release kinetics, and cellular uptake, all of which can influence the product's stability, bioavailability, and potential for adverse effects.

Physicochemical Characterization

A thorough physicochemical characterization is the foundation for understanding the performance of an this compound formulation. This involves a suite of analytical techniques to determine the properties of the iron core, the dextran coating, and the overall complex.

Key Physicochemical Parameters

The following table summarizes the key quantitative parameters and the common analytical techniques used for their determination.

ParameterAnalytical Technique(s)Typical Values for this compound
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)10 - 30 nm (Z-average)
Molecular Weight (Mw) Size Exclusion Chromatography (SEC) with Refractive Index (RI) or Multi-Angle Light Scattering (MALS) detection150,000 - 350,000 Da
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-5 to -20 mV
Labile Iron ("Free" Iron) High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (chelation assay), Colorimetric Assays< 1% of total iron
Total Iron Content Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS)As per product specification (e.g., 50 mg/mL)

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro characterization of this compound formulations.

Determination of Particle Size and Polydispersity Index by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the this compound nanoparticles in solution.

Materials:

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable or quartz cuvettes

  • High-purity water (HPLC grade or equivalent)

  • Pipettes and tips

  • This compound sample

Procedure:

  • Instrument Warm-up: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions to ensure laser stability.

  • Sample Preparation:

    • Dilute the this compound sample with high-purity water to a suitable concentration. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer (typically between 100 and 1000 kcps).

    • Ensure the sample is well-mixed by gentle inversion. Avoid vigorous vortexing which can induce aggregation.

  • Measurement:

    • Transfer a sufficient volume of the diluted sample (typically 1-2 mL) into a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software:

      • Dispersant: Water (select from the software's library, which will automatically input the correct viscosity and refractive index).

      • Temperature: Set to a constant temperature, typically 25°C. Allow the sample to equilibrate for at least 2 minutes before measurement.

      • Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples.

      • Number of Runs and Duration: Set for a sufficient number of runs (e.g., 3-5 runs) of appropriate duration (e.g., 60-120 seconds each) to ensure data reproducibility.

  • Data Analysis:

    • The software will automatically perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient.

    • The Stokes-Einstein equation is then used to calculate the Z-average hydrodynamic diameter.

    • The PDI, a measure of the width of the particle size distribution, is also calculated.

    • Review the results for consistency between runs. The standard deviation of the Z-average size should be minimal.

Determination of Molecular Weight by Size Exclusion Chromatography (SEC)

Objective: To determine the weight-average molecular weight (Mw) and molecular weight distribution of the this compound complex.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • Size exclusion column suitable for the molecular weight range of this compound (e.g., Agilent Bio SEC-3, 300 Å, or similar).

  • Mobile phase: e.g., 10 mM Tris-HCl buffer with 150 mM NaCl, pH 7.4, or 200 mM ammonium nitrate solution.

  • Dextran standards of known molecular weights for calibration.

  • This compound sample.

  • Syringe filters (0.22 µm).

Procedure:

  • System Preparation:

    • Degas the mobile phase thoroughly.

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.

  • Calibration:

    • Prepare a series of dextran standards of known molecular weights (e.g., ranging from 10 kDa to 500 kDa) in the mobile phase.

    • Inject each standard individually and record the retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight (log Mw) versus the retention time.

  • Sample Analysis:

    • Dilute the this compound sample in the mobile phase to an appropriate concentration.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the filtered sample onto the equilibrated SEC column.

    • Record the chromatogram.

  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Using the calibration curve, calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound sample using the GPC/SEC software.

In Vitro Iron Release Study using Dialysis

Objective: To evaluate the rate and extent of iron release from the this compound complex in a physiologically relevant medium.

Materials:

  • Dialysis tubing or dialysis device with a suitable molecular weight cut-off (MWCO), typically 10-14 kDa.

  • Release medium: Phosphate-buffered saline (PBS), pH 7.4.

  • This compound sample.

  • A container for the release medium (e.g., beaker).

  • Magnetic stirrer and stir bar.

  • Method for quantifying iron concentration (e.g., ICP-MS, AAS, or a colorimetric assay like the ferrozine assay).

Procedure:

  • Preparation of Dialysis Bag:

    • Cut a suitable length of dialysis tubing and hydrate it in the release medium according to the manufacturer's instructions.

    • Securely close one end of the tubing with a clip.

  • Sample Loading:

    • Accurately pipette a known volume and concentration of the this compound sample into the dialysis bag.

    • Securely close the other end of the bag, ensuring some headspace to allow for osmotic pressure changes.

  • Dialysis:

    • Place the sealed dialysis bag into a container with a known volume of pre-warmed (37°C) release medium.

    • Place the container on a magnetic stirrer and stir the release medium at a constant, gentle speed to ensure sink conditions.

    • Maintain the temperature at 37°C throughout the experiment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium for iron quantification.

    • Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Iron Quantification:

    • Analyze the iron concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of iron released at each time point, correcting for the removed and replenished volumes.

    • Plot the cumulative percentage of iron released versus time to obtain the iron release profile.

Cellular Uptake of this compound using Prussian Blue Staining

Objective: To qualitatively and semi-quantitatively assess the uptake of this compound by cultured cells.

Materials:

  • Cell line (e.g., macrophages like RAW 264.7, or hepatocytes like HepG2).

  • Complete cell culture medium.

  • This compound formulation.

  • Phosphate-buffered saline (PBS).

  • Fixative solution: 4% paraformaldehyde in PBS.

  • Prussian blue staining solution: Freshly prepared mixture of equal parts of 2% hydrochloric acid and 2% potassium ferrocyanide.[1]

  • Nuclear Fast Red counterstain (optional).

  • Microscope slides or cell culture plates.

  • Light microscope.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells onto microscope slides or in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

    • Treat the cells with the this compound formulation at various concentrations in complete culture medium for a specified period (e.g., 24 hours). Include an untreated control.

  • Cell Fixation:

    • After the incubation period, remove the culture medium and wash the cells three times with PBS to remove any non-internalized this compound.

    • Fix the cells with the fixative solution for 15-20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Prussian Blue Staining:

    • Incubate the fixed cells with the freshly prepared Prussian blue staining solution for 20-30 minutes at room temperature.[1]

    • Rinse the cells thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the cell nuclei with Nuclear Fast Red for 5 minutes.

    • Rinse with distilled water.

  • Microscopy:

    • Mount the slides with a suitable mounting medium or observe the cells in the culture plates directly under a light microscope.

    • Iron deposits will appear as distinct blue precipitates within the cells.

  • Analysis:

    • Qualitatively assess the degree of blue staining in the treated cells compared to the control.

    • For semi-quantitative analysis, image analysis software can be used to measure the intensity and area of the blue staining per cell.

Quantification of Labile Iron using HPLC-based Chelation Assay

Objective: To quantify the amount of weakly bound or "free" iron that can be readily chelated.

Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., XTerra MS C18, 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile phase A: 10 mM Tris-HCl buffer, pH 5.[2]

  • Mobile phase B: Acetonitrile.[2]

  • Chelating agent: Desferrioxamine (DFO) solution (e.g., 20 mM in water).[3]

  • Iron standard solution for calibration.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Dilute the this compound sample in a suitable buffer (e.g., saline or serum).

    • Add the DFO solution to the diluted sample to chelate the labile iron, forming the colored ferrioxamine complex.

    • Allow the chelation reaction to proceed for a defined period at a controlled temperature.

  • HPLC Analysis:

    • Set the UV-Vis detector to monitor the absorbance of the ferrioxamine complex (typically around 430 nm).[4]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Elute the ferrioxamine complex using a suitable gradient of mobile phase A and B.[2]

  • Calibration and Quantification:

    • Prepare a series of iron standards of known concentrations and react them with DFO to create a calibration curve of ferrioxamine peak area versus iron concentration.

    • Quantify the amount of labile iron in the this compound sample by comparing its ferrioxamine peak area to the calibration curve.

  • Data Analysis:

    • Express the labile iron content as a percentage of the total iron in the formulation.

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and pathways related to the characterization of this compound.

Experimental Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Measured Parameters A This compound Formulation B Dilution A->B C Dynamic Light Scattering (DLS) B->C D Size Exclusion Chromatography (SEC) B->D E HPLC-Chelation Assay B->E F ICP-MS / AAS B->F G Particle Size & PDI C->G H Molecular Weight D->H I Labile Iron E->I J Total Iron F->J

Caption: Workflow for the physicochemical characterization of this compound.

Cellular Uptake and Intracellular Processing of this compound

G A This compound Nanoparticle B Endocytosis A->B C Endosome B->C D Lysosome C->D Fusion E Degradation of Dextran D->E F Release of Fe(III) E->F G Cytosolic Labile Iron Pool F->G H Ferritin (Iron Storage) G->H I Transferrin (Iron Transport) G->I

Caption: Cellular uptake and metabolism of this compound.

Conclusion

The in vitro characterization of this compound formulations is a multi-faceted process that requires a combination of sophisticated analytical techniques. The protocols and information provided in this guide offer a robust framework for the comprehensive evaluation of these complex drug products. Adherence to detailed and validated methodologies is essential for ensuring the quality, consistency, and safety of this compound formulations for clinical use.

References

An In-depth Technical Guide on the Biodistribution and Pharmacokinetics of Iron Dextran in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biodistribution and pharmacokinetics of iron dextran in commonly used rodent models. It is intended for researchers, scientists, and drug development professionals working with iron-based nanoparticles and therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a complex of ferric hydroxide with a dextran polymer, widely used for the treatment of iron deficiency anemia in humans and as an iron supplement in veterinary medicine. In preclinical research, rodent models, primarily rats and mice, are instrumental in evaluating the safety, efficacy, and metabolic fate of this compound formulations. Understanding its biodistribution—the accumulation in various organs—and its pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—is critical for predicting therapeutic outcomes and potential toxicities.

Biodistribution of this compound in Rodent Models

Upon intravenous administration, this compound nanoparticles are primarily taken up by the macrophages of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS). This leads to a characteristic accumulation in organs rich in these cells, most notably the liver, spleen, and bone marrow.

Key Findings from Preclinical Studies:

  • Primary Accumulation Sites: The liver and spleen consistently show the highest concentration of iron following this compound administration in both rats and mice.[1][2] The iron accumulation is dose-dependent.[2]

  • Organ Distribution Hierarchy: The general order of iron accumulation in organs is typically spleen > liver > lungs > kidney > heart > brain.[1]

  • Influence of Nanoparticle Properties: The physicochemical properties of the this compound nanoparticles, such as size and surface charge, can influence their organ distribution. For instance, negatively charged nanoparticles tend to accumulate in the liver and spleen, while positively charged particles may show higher concentrations in the lungs.[1]

  • Cellular Localization: Within the tissues, this compound is predominantly found within macrophages, such as Kupffer cells in the liver and red pulp macrophages in the spleen.[2][3] From these cells, iron is gradually released to be incorporated into hemoglobin or stored as ferritin and hemosiderin.

  • Clearance: The clearance of iron from the organs is a slow process. Histological analysis has shown that while accumulation is evident at 14 days post-injection, significant clearance can be observed by 580 days, suggesting a long retention time.[1] Excretion occurs mainly via the feces, with urinary clearance being negligible.[4][5] In C57bl/6 mice, fecal iron excretion increased significantly on the first two days after administration, accounting for about 14% of the injected dose.[4][5]

Table 1: Summary of this compound Biodistribution in Rodent Organs

Rodent Model Dose Route of Administration Time Point Organ Iron Concentration / Accumulation Reference
Wistar Rats30, 45, 60 mg Fe/kgIntravenous7 daysDose-dependent increases in liver, spleen, and lungs.[2]
Wistar Rats7.5, 15, 30 mg/kgIntravenous (weekly for 4 weeks)28 daysSpleen > Blood > Liver > Kidney > Lung > Heart > Testis > Brain.[1]
Pregnant Murine Dams150 mg/kgNot specifiedNot specifiedEvident iron deposition in the liver and lungs.[6]
Gliosarcoma Rodent ModelNot specifiedNot specifiedNot specified0.11% ± 0.06% of injected dose per gram of tissue in brain tumors.[3]
Anemic CD RatsNot specifiedIntravenousNot specifiedTissue iron biodistribution varied markedly between different intravenous iron-carbohydrate complexes despite similar serum profiles.[7]

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetic profile of this compound is characterized by a long half-life, which is dependent on the molecular weight and stability of the complex. The this compound complex acts as a prodrug, from which iron must be released to become bioavailable.

Key Pharmacokinetic Parameters:

  • Half-Life: The elimination half-life of this compound is dose-dependent and can range from 1 to 3.5 days.[8]

  • Absorption: Following intramuscular injection, the majority of the this compound is absorbed within 72 hours, with the remainder being absorbed over the following 3 to 4 weeks.[9] When administered intraperitoneally in rats, over 70% of the this compound was absorbed from the peritoneal cavity during a 6-hour exchange.[10]

  • Metabolism: After uptake by macrophages, the dextran component is metabolized or excreted, and the iron is released to bind to transferrin for transport to the bone marrow for erythropoiesis, or it is stored in ferritin and hemosiderin.[9]

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value Species/Model Reference
Terminal Half-life (t½) 1-3.5 days (dose-dependent)General[8]
LD₅₀ (Intravenous) 500 mg/kgMouse[9]

Note: Comprehensive pharmacokinetic parameters such as Cmax, AUC, and clearance for this compound in rodent models are not consistently reported across studies in a standardized format, often due to the complex nature of iron metabolism and the focus on tissue distribution rather than plasma concentrations.

Experimental Protocols

This section outlines a typical experimental protocol for assessing the biodistribution of this compound in a rodent model.

Objective: To determine the concentration of iron in various organs at different time points following the intravenous administration of this compound.

Materials:

  • This compound solution

  • Rodent model (e.g., Wistar rats or C57bl/6 mice)

  • Saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Sample collection tubes

  • Analytical instrument for iron quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry - ICP-MS, or Atomic Absorption Spectroscopy - AAS)

  • Reagents for tissue digestion (e.g., nitric acid)

  • For histology: Formalin, paraffin, microtome, slides, Prussian blue stain, Nuclear Fast Red counterstain.

Methodology:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation: Prepare the desired concentrations of this compound in sterile saline on the day of administration.

  • Administration:

    • Administer the this compound solution intravenously (e.g., via the tail vein). A control group should receive an equivalent volume of saline.

    • Typical doses in rodent studies range from 7.5 mg/kg to 120 mg/kg of elemental iron.[1][11][12]

  • Sample Collection:

    • At predetermined time points (e.g., 4 hours, 24 hours, 72 hours, 7 days, 28 days), euthanize the animals using an approved method.[1]

    • Collect blood samples via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect and collect key organs (liver, spleen, lungs, kidneys, heart, brain, bone marrow).

  • Sample Processing for Iron Quantification:

    • Weigh the collected organs.

    • Digest a known weight of each tissue sample using a strong acid (e.g., concentrated nitric acid) until the tissue is completely dissolved.

    • Dilute the digested samples to a known volume with deionized water.

    • Analyze the iron concentration in the diluted samples using ICP-MS or AAS.

    • Express the results as micrograms of iron per gram of wet tissue.

  • Histological Analysis:

    • Fix a portion of each organ in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and section them using a microtome.

    • Stain the tissue sections with Prussian blue to visualize iron deposits (which will appear blue).

    • Counterstain with Nuclear Fast Red to visualize cell nuclei.

    • Examine the slides under a microscope to assess the cellular distribution of iron.[6]

Visualizations

Diagram 1: Experimental Workflow for a Rodent Biodistribution Study

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results acclimatization Animal Acclimatization dose_prep Dose Preparation administration Intravenous Administration (this compound or Saline) dose_prep->administration euthanasia Euthanasia at Time Points administration->euthanasia collection Organ & Blood Collection euthanasia->collection quantification Iron Quantification (ICP-MS / AAS) collection->quantification histology Histological Staining (Prussian Blue) collection->histology biodistribution_data Biodistribution Data (µg Fe / g tissue) quantification->biodistribution_data cellular_localization Cellular Localization Images histology->cellular_localization

Caption: Workflow for assessing this compound biodistribution in rodents.

Diagram 2: Cellular Uptake and Metabolism of this compound

cellular_uptake cluster_blood Bloodstream cluster_macrophage Macrophage (RES) cluster_transport Transport & Utilization ID_complex This compound Complex endocytosis Endocytosis ID_complex->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion iron_release Iron Release (Fe³⁺) lysosome->iron_release dextran_metabolism Dextran Metabolism lysosome->dextran_metabolism storage Storage (Ferritin) iron_release->storage export Export via Ferroportin iron_release->export transferrin Transferrin-Fe³⁺ export->transferrin bone_marrow Bone Marrow (Erythropoiesis) transferrin->bone_marrow

Caption: Cellular pathway of this compound uptake and processing.

References

Methodological & Application

Inducing Iron Deficiency Anemia in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for inducing iron deficiency anemia (IDA) in mice, a critical preclinical model for studying iron metabolism, erythropoiesis, and for the development of novel therapeutics. While the topic mentions iron dextran, it is important to clarify that this compound is an iron supplement used to treat or induce iron overload, not deficiency. Therefore, this document focuses on two validated and widely used methods for inducing IDA in mice: dietary iron restriction and phlebotomy-induced anemia. This guide includes comprehensive experimental protocols, expected quantitative outcomes, and diagrams of the key signaling pathways involved in iron homeostasis.

Introduction: Modeling Iron Deficiency Anemia in Mice

Iron deficiency anemia is a global health issue characterized by insufficient iron to support normal red blood cell production. Murine models of IDA are indispensable for investigating the physiological consequences of iron deficiency and for the preclinical evaluation of iron supplementation therapies and other interventions. The choice of induction method depends on the specific research question, the desired severity and onset of anemia, and the age of the animals.

Clarification on this compound: this compound is a complex of ferric hydroxide and dextran that is administered to replenish iron stores and is a common treatment for iron deficiency anemia. In a research setting, injections of this compound are used to create models of iron overload (hemochromatosis), not iron deficiency.

This document outlines two primary methods for inducing IDA in mice:

  • Dietary Iron Restriction: A non-invasive method that mimics nutritional iron deficiency.

  • Phlebotomy-Induced Anemia (PIA): A method that simulates anemia due to blood loss and allows for precise control over the hematocrit levels.

Signaling Pathways in Iron Homeostasis

Iron metabolism is tightly regulated by a complex network of signaling pathways. The liver-produced hormone hepcidin is the master regulator of systemic iron homeostasis. Hepcidin controls the concentration of iron in the plasma by binding to the iron exporter ferroportin, leading to its internalization and degradation. In a state of iron deficiency, hepcidin expression is suppressed, allowing for increased iron absorption from the diet and release from stores.

IronHomeostasis cluster_enterocyte Duodenal Enterocyte cluster_liver Hepatocyte cluster_macrophage Macrophage Dietary Fe3+ Dietary Fe3+ Dcytb Dcytb Dietary Fe3+->Dcytb Reduction Dietary Fe2+ Dietary Fe2+ Dcytb->Dietary Fe2+ DMT1 DMT1 Dietary Fe2+->DMT1 Enterocyte Fe2+ Fe2+ DMT1->Enterocyte Fe2+ FPN_enterocyte Ferroportin (FPN) Enterocyte Fe2+->FPN_enterocyte Plasma Fe3+-Tf Fe3+-Transferrin (Tf) FPN_enterocyte->Plasma Fe3+-Tf Oxidation via Hephaestin Hephaestin Hephaestin Erythroid Precursors Erythroid Precursors Plasma Fe3+-Tf->Erythroid Precursors Iron for Erythropoiesis Hepcidin Hepcidin Hepcidin->FPN_enterocyte Blocks Iron Export FPN_macrophage Ferroportin (FPN) Hepcidin->FPN_macrophage Blocks Iron Export Low Iron Low Plasma Iron (Iron Deficiency) Low Iron->Hepcidin Suppresses Transcription Senescent RBCs Senescent RBCs Macrophage Fe2+ Fe2+ Senescent RBCs->Macrophage Fe2+ Phagocytosis & Heme Recycling Macrophage Fe2+->FPN_macrophage FPN_macrophage->Plasma Fe3+-Tf Oxidation via Ceruloplasmin

ExperimentalWorkflow cluster_method1 Method 1: Dietary Iron Restriction cluster_method2 Method 2: Phlebotomy-Induced Anemia Start Diet Place mice on iron-deficient diet (e.g., <5 ppm iron) Monitor Diet Monitor weight and hematological parameters weekly for 4-8 weeks Start Diet->Monitor Diet Endpoint Diet Collect blood and tissues for analysis Monitor Diet->Endpoint Diet Start Phlebotomy Initiate daily phlebotomy (e.g., 10-20% of blood volume) Monitor Phlebotomy Monitor hematocrit daily until target is reached (e.g., Hct < 25%) Start Phlebotomy->Monitor Phlebotomy Endpoint Phlebotomy Maintain target hematocrit and collect samples Monitor Phlebotomy->Endpoint Phlebotomy Animal Acclimatization Acclimatize mice to housing conditions Baseline Collect baseline blood samples (control group on standard diet) Animal Acclimatization->Baseline Baseline->Start Diet Baseline->Start Phlebotomy

Experimental Protocols

Method 1: Dietary Iron Restriction

This protocol is adapted from studies demonstrating the induction of nutritional iron deficiency anemia.

Materials:

  • Iron-deficient rodent chow (typically containing <5 mg iron/kg)

  • Standard rodent chow (for control group)

  • C57BL/6 or BALB/c mice (weanlings or young adults)

  • Metabolic cages (optional, for urine and feces collection)

  • Equipment for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes)

  • Hematology analyzer or spectrophotometer for hemoglobin measurement

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to a control group (standard diet) and an iron-deficient group (iron-deficient diet).

  • Dietary Intervention: Provide the respective diets and water ad libitum.

  • Monitoring: Monitor the body weight and general health of the mice weekly.

  • Blood Collection: Collect a small volume of blood (e.g., via tail vein) at baseline and at regular intervals (e.g., every 2-4 weeks) to monitor the progression of anemia.

  • Endpoint: After a predefined period (typically 4-8 weeks), or once the desired level of anemia is reached, euthanize the mice and collect terminal blood and tissue samples (liver, spleen, duodenum) for analysis.

Method 2: Phlebotomy-Induced Anemia (PIA)

This protocol is based on established methods for inducing anemia through controlled blood loss.[1][2]

Materials:

  • Standard rodent chow

  • C57BL/6 mice (neonatal or adult)

  • Micro-hematocrit tubes and reader

  • Lancets or needles for venipuncture

  • Pipettes for accurate blood volume measurement

Procedure:

  • Animal Acclimatization and Baseline: As described in the dietary protocol.

  • Phlebotomy:

    • For neonatal mice, daily phlebotomy can be performed via facial venipuncture starting from postnatal day 3 (P3).[3] The volume of blood to be drawn is calculated based on body weight (e.g., 5.25 µL/g twice daily until the target hematocrit is reached, then 3.5 µL/g daily to maintain it).[3]

    • For adult mice, repeated phlebotomy can be performed via retro-orbital or tail vein puncture. A common approach is to remove 15-20% of the total blood volume every 2-3 days.

  • Monitoring: Measure hematocrit daily or before each phlebotomy session to monitor the induction of anemia and to adjust the bleeding schedule as needed to reach and maintain the target hematocrit (e.g., <25%).[4]

  • Endpoint: Once the target level of anemia is sustained for the desired duration, collect terminal blood and tissue samples.

Quantitative Data Presentation

The following tables summarize the expected hematological and iron status parameters in mice with induced iron deficiency anemia compared to control mice. Values can vary based on the mouse strain, age, and specific protocol used.

Table 1: Hematological Parameters in Diet-Induced Anemia

ParameterControl GroupIron-Deficient GroupReference
Hemoglobin (g/dL)15.65 ± 0.965.30 ± 1.67[5]
Hematocrit (%)~45-50~20-25[6]
Serum Iron (µg/dL)~150-200< 50[6]
Transferrin Saturation (%)~30-50< 15[6]

Table 2: Hematological Parameters in Phlebotomy-Induced Anemia (Neatal Mice)

ParameterControl Group (P10)Anemic Group (P10)Reference
Red Blood Cell Count (x10⁶/µL)4.73 ± 0.082.39 ± 0.07[2]
Hemoglobin (g/dL)~10-123.54 ± 0.08[2]
Hematocrit (%)34.1 ± 0.421.1 ± 0.4[4]
Mean Corpuscular Volume (fL)~50-55Decreased[2]
Mean Corpuscular Hemoglobin (pg)~16-18Decreased[2]

Conclusion

The dietary iron restriction and phlebotomy-induced anemia models are robust and reproducible methods for studying iron deficiency in mice. The choice of model should be guided by the specific scientific objectives. Proper monitoring of animal welfare and hematological parameters is crucial for the successful implementation of these protocols. These models will continue to be vital for advancing our understanding of iron metabolism and for the development of new treatments for iron deficiency anemia.

References

Application Notes and Protocols for In Vivo Cell Tracking Using Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of cell therapy, immunology, and regenerative medicine, the ability to non-invasively track the fate of administered cells in vivo is paramount. Iron dextran nanoparticles, particularly superparamagnetic iron oxide (SPIO) formulations, have emerged as a powerful tool for in vivo cell tracking using Magnetic Resonance Imaging (MRI).[1] These nanoparticles are biocompatible and can be efficiently internalized by a variety of cell types.[2][3] Once labeled, the iron core of the nanoparticles creates local magnetic field inhomogeneities, leading to a strong contrast in T2*-weighted MRI scans, enabling the visualization of cell populations with high spatial resolution.[4][5]

These application notes provide detailed protocols for cell labeling with this compound, assessment of cell viability and labeling efficiency, and subsequent in vivo tracking using MRI.

Data Presentation

The following tables summarize quantitative data related to the use of this compound for cell labeling and tracking, compiled from various studies.

Table 1: this compound Labeling Parameters and Efficiency

Cell TypeThis compound FormulationIron Concentration (µg Fe/mL)Incubation Time (hours)Transfection AgentIntracellular Iron (pg Fe/cell)Labeling Efficiency (%)Reference
Human Mesenchymal Stem Cells (hMSCs)Ferumoxides5012Poly-L-lysine~10>90[6]
Murine Macrophage (RAW 264.7)Ferucarbotran10024NoneNot specifiedHigh[7]
Human Aortic Endothelial Cells (HAoECs)Ferucarbotran (Resovist)1, 5024NoneNot specifiedDose-dependent[8][9]
T cellsDextran-coated SPIO<501-4NoneSaturated uptakeHigh[3]
NIH-3T3FeraTrack™1003Lipid-based loading reagentNot specifiedHigh[10]

Table 2: Cell Viability and Proliferation After this compound Labeling

Cell TypeThis compound FormulationIron Concentration (µg Fe/mL)Viability AssayViability OutcomeProliferation OutcomeReference
Human Embryonic Stem CellsSPIO50Not specifiedMinor, non-significant decreaseNot specified[6]
luc+ Monocytes and MacrophagesSPIO168Presto BlueNo significant effectNot specified[11]
Human Mesenchymal Stem CellsIron SucroseNot specifiedFlow cytometry99% (1 month post-transplantation)Not affected[12]
Dental Pulp Stem Cells (DPSCs)Iron oxide with LipofectamineNot specifiedNot specifiedNo toxic impactNo toxic impact[13]
Various Stem CellsFerumoxidesNot specifiedNot specifiedNo significant impairmentNot affected[14]

Experimental Protocols

Protocol 1: Labeling Cells with this compound

This protocol describes a general method for labeling cells with this compound for MRI tracking. Optimization may be required for specific cell types and this compound formulations.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound solution (e.g., Ferumoxides, FeraTrack™)

  • Transfection agent (optional, e.g., poly-L-lysine, Lipofectamine)[15][16]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency in a T75 flask or appropriate culture vessel.

  • Preparation of Labeling Medium:

    • Without Transfection Agent (for phagocytic cells): Dilute the this compound stock solution in complete culture medium to the desired final iron concentration (e.g., 25-100 µg Fe/mL).

    • With Transfection Agent (for non-phagocytic cells): a. In a sterile tube, mix the transfection agent with serum-free medium according to the manufacturer's instructions. b. In a separate sterile tube, dilute the this compound stock solution in serum-free medium. c. Combine the transfection agent solution and the this compound solution. Incubate at room temperature for 15-30 minutes to allow complex formation.[16] d. Add the this compound-transfection agent complex to complete culture medium to achieve the final desired iron concentration.

  • Cell Labeling: a. Remove the existing culture medium from the cells. b. Add the prepared labeling medium to the cells. c. Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.[6]

  • Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with sterile PBS to remove any unincorporated this compound particles. For adherent cells, perform washes directly in the flask. For suspension cells, centrifuge at 300 x g for 5 minutes between washes.

  • Cell Harvesting (for adherent cells): a. Add Trypsin-EDTA to the flask and incubate until cells detach. b. Neutralize the trypsin with complete culture medium. c. Centrifuge the cells at 300 x g for 5 minutes and resuspend in fresh medium.

  • Cell Counting and Viability Assessment: a. Count the cells using a hemocytometer or automated cell counter. b. Assess cell viability using a method such as Trypan Blue exclusion or a commercial viability assay.[11][12]

Protocol 2: Prussian Blue Staining for Iron Detection

Prussian blue staining is a histological method used to confirm the intracellular uptake of iron.[17][18][19]

Materials:

  • Labeled and unlabeled (control) cells on coverslips or cytospin slides

  • 10% Potassium Ferrocyanide solution

  • 20% Hydrochloric Acid (HCl) solution

  • Nuclear Fast Red counterstain

  • Distilled water

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with distilled water.

  • Staining Solution Preparation: Immediately before use, mix equal volumes of 10% Potassium Ferrocyanide and 20% HCl to prepare the working Prussian blue stain solution.[18]

  • Staining: a. Immerse the slides in the working stain solution for 20 minutes at room temperature.[18] b. Wash the slides thoroughly in three changes of distilled water.

  • Counterstaining: a. Immerse the slides in Nuclear Fast Red solution for 5 minutes. b. Rinse briefly in distilled water.

  • Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each. b. Clear the slides in two changes of xylene for 3 minutes each. c. Mount a coverslip using a resinous mounting medium.

  • Microscopy: Observe the slides under a light microscope. Iron deposits will appear as distinct blue precipitates within the cells, and the nuclei will be stained red.[19]

Protocol 3: In Vivo MRI for Tracking Labeled Cells

This protocol provides a general guideline for MRI-based cell tracking. Specific imaging parameters will need to be optimized based on the MRI system, animal model, and anatomical region of interest.

Materials:

  • Animal model

  • Anesthesia

  • MRI system (a high-field system, e.g., 3T or higher, is recommended for better sensitivity)

  • Appropriate RF coil for the animal and region of interest

Procedure:

  • Cell Administration: Administer the this compound-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, direct injection).

  • Animal Preparation: a. Anesthetize the animal and position it securely within the RF coil. b. Monitor the animal's physiological parameters (e.g., respiration, heart rate, temperature) throughout the imaging session.

  • MRI Acquisition: a. Acquire anatomical reference images using a T1-weighted or T2-weighted sequence. b. Acquire T2-weighted gradient echo (GRE) sequences to detect the labeled cells.[5] The presence of this compound will cause a signal loss (hypointensity or "black spots") in these images.[4] c. Key T2-weighted imaging parameters to consider for optimization include:

    • Echo Time (TE): A longer TE will increase the susceptibility artifact, making the cells more conspicuous, but may also increase image distortion.
    • Repetition Time (TR)
    • Flip Angle
    • Voxel Size: Higher spatial resolution will improve the ability to resolve small cell clusters.

  • Image Analysis: a. Co-register the T2-weighted images with the anatomical reference images. b. Identify regions of signal loss in the T2-weighted images that correspond to the expected location of the transplanted cells. c. The size and intensity of the signal voids can provide a semi-quantitative measure of the number of labeled cells.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_uptake Cellular Uptake of this compound cluster_signaling Potential Downstream Signaling IronDextran This compound Nanoparticle CellMembrane Cell Membrane IronDextran->CellMembrane Endocytosis Endocytosis (Clathrin-mediated) CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome IronRelease Iron Release (Fe³⁺) Lysosome->IronRelease ROS Reactive Oxygen Species (ROS) IronRelease->ROS Increased ROS Production MAPK MAPK/ERK Pathway ROS->MAPK JNK JNK Pathway ROS->JNK CellularResponse Cellular Response (e.g., Proliferation, Differentiation) MAPK->CellularResponse JNK->CellularResponse

Caption: Cellular uptake and potential signaling pathways of this compound.

G cluster_workflow Experimental Workflow for In Vivo Cell Tracking start Start label_cells Cell Labeling with This compound start->label_cells wash_cells Wash to Remove Unbound Particles label_cells->wash_cells assess_labeling Assess Labeling Efficiency (Prussian Blue) wash_cells->assess_labeling assess_viability Assess Cell Viability wash_cells->assess_viability inject_cells Administer Labeled Cells to Animal Model assess_viability->inject_cells mri_scan In Vivo MRI (T2*-weighted) inject_cells->mri_scan analyze_images Image Analysis mri_scan->analyze_images histology Histological Validation (Optional) analyze_images->histology end End analyze_images->end histology->end

Caption: Experimental workflow for in vivo cell tracking.

G cluster_mri MRI Signal Generation from SPIO-Labeled Cells spio SPIO Nanoparticles in Labeled Cells field_inhomogeneity Local Magnetic Field Inhomogeneity spio->field_inhomogeneity magnetic_field External Magnetic Field (B₀) from MRI Scanner magnetic_field->field_inhomogeneity proton_dephasing Rapid Dephasing of Water Protons field_inhomogeneity->proton_dephasing t2_shortening Shortened T2* Relaxation Time proton_dephasing->t2_shortening signal_loss Signal Loss (Hypointensity) on T2*-weighted Image t2_shortening->signal_loss

Caption: Logical diagram of MRI signal generation.

References

Application Notes and Protocols: Iron Dextran for Magnetic Resonance Imaging of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a key component in the pathophysiology of a wide range of neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and stroke. The ability to non-invasively visualize and quantify neuroinflammatory processes in vivo is crucial for understanding disease mechanisms, developing novel therapeutics, and monitoring treatment responses. Magnetic Resonance Imaging (MRI) is a powerful clinical and preclinical imaging modality that can be sensitized to detect neuroinflammation through the use of contrast agents. Dextran-coated superparamagnetic iron oxide nanoparticles (SPIONs), a class of iron dextran, have emerged as a valuable tool for this purpose.

Following intravenous administration, these nanoparticles are primarily taken up by phagocytic cells, such as microglia and infiltrating macrophages, which are key cellular mediators of neuroinflammation. The accumulation of these iron-laden cells at sites of inflammation leads to a significant shortening of the transverse relaxation times (T2 and T2), resulting in a detectable signal loss (hypointensity) on T2- and T2-weighted MR images. This change in signal intensity serves as an indirect biomarker for the presence and extent of neuroinflammation. Ferumoxytol is a clinically approved intravenous iron drug that is also used off-label as an MRI contrast agent for imaging inflammation.[1]

These application notes provide a comprehensive overview of the use of this compound nanoparticles for MRI of neuroinflammation, including quantitative data on their MRI properties, detailed experimental protocols for animal studies, and insights into the underlying biological mechanisms.

Data Presentation

The efficacy of this compound nanoparticles as MRI contrast agents is determined by their relaxivity, which is the change in the relaxation rate of water protons per unit concentration of the contrast agent. The following tables summarize the relaxivity values for ferumoxytol, a type of dextran-coated SPION, and provide a general overview of MRI parameters used in preclinical neuroinflammation models.

Contrast Agent Magnetic Field Strength Solvent r1 Relaxivity (s⁻¹mM⁻¹) r2 Relaxivity (s⁻¹mM⁻¹) r2 Relaxivity (s⁻¹mM⁻¹)
Ferumoxytol1.5 TSaline19.9 ± 2.3[2]60.8 ± 3.8[2]60.4 ± 1.3[2]
Ferumoxytol1.5 TPlasma19.0 ± 1.7[2]64.9 ± 2.3[2]64.4 ± 0.3[2]
Ferumoxytol3.0 TSaline10.0 ± 0.3[2]62.3 ± 3.7[2]57.0 ± 3.6[2]
Ferumoxytol3.0 TPlasma9.5 ± 0.2[2]65.2 ± 1.8[2]55.7 ± 4.4[2]
Table 1: T1, T2, and T2 Relaxivity of Ferumoxytol in Saline and Plasma at 1.5 T and 3.0 T.
Animal Model This compound Dose MRI Scanner Sequence Key Findings
Lipopolysaccharide (LPS)-induced neuroinflammation (Mouse)Not specified9.4 TT2-weightedSignificant reduction in T2 in gray matter, indicating inflammation.[3]
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)Not specifiedNot specifiedSusceptibility-Weighted Imaging (SWI)SWI lesions corresponded to iron deposition, inflammation, and demyelination.[4][5]
Table 2: Preclinical MRI Studies of Neuroinflammation using this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in using this compound for neuroinflammation imaging, the following diagrams are provided.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System This compound This compound Endothelial Cells Endothelial Cells This compound->Endothelial Cells Extravasation at sites of inflammation Activated Microglia/Macrophages Activated Microglia/Macrophages Endothelial Cells->Activated Microglia/Macrophages Entry into CNS parenchyma Phagocytosis Phagocytosis Activated Microglia/Macrophages->Phagocytosis Uptake of this compound Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Activated Microglia/Macrophages Activation Lysosomal Degradation Lysosomal Degradation Phagocytosis->Lysosomal Degradation Free Iron Free Iron Lysosomal Degradation->Free Iron Release of iron MRI Signal (T2* Decrease) MRI Signal (T2* Decrease) Free Iron->MRI Signal (T2* Decrease) Magnetic field inhomogeneity G Animal Model of Neuroinflammation Animal Model of Neuroinflammation IV Administration of this compound IV Administration of this compound Animal Model of Neuroinflammation->IV Administration of this compound In Vivo MRI In Vivo MRI IV Administration of this compound->In Vivo MRI 24-48 hours post-injection Image Analysis Image Analysis In Vivo MRI->Image Analysis Tissue Collection and Preparation Tissue Collection and Preparation In Vivo MRI->Tissue Collection and Preparation Post-imaging Correlation Correlation Image Analysis->Correlation Histology and Immunohistochemistry Histology and Immunohistochemistry Tissue Collection and Preparation->Histology and Immunohistochemistry Quantitative Analysis Quantitative Analysis Histology and Immunohistochemistry->Quantitative Analysis Quantitative Analysis->Correlation G Dextran-Coated SPION Dextran-Coated SPION Scavenger Receptors (SR-A) Scavenger Receptors (SR-A) Dextran-Coated SPION->Scavenger Receptors (SR-A) Binding Microglia/Macrophage Microglia/Macrophage Scavenger Receptors (SR-A)->Microglia/Macrophage MAPK Pathway (p38, JNK, ERK) MAPK Pathway (p38, JNK, ERK) Microglia/Macrophage->MAPK Pathway (p38, JNK, ERK) Activation Phagocytosis Phagocytosis Microglia/Macrophage->Phagocytosis Internalization Cytokine Production (IL-1β, TNF-α) Cytokine Production (IL-1β, TNF-α) MAPK Pathway (p38, JNK, ERK)->Cytokine Production (IL-1β, TNF-α)

References

Application Notes and Protocols for Intraperitoneal Iron Dextran Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the intraperitoneal (IP) administration of iron dextran to establish an iron overload model in rats. This model is crucial for studying the pathophysiology of iron-induced organ damage and for the preclinical evaluation of iron-chelating therapies and other relevant interventions.

Experimental Protocols

Preparation of this compound Solution

A sterile solution of this compound is required for administration. The concentration of the solution should be prepared to ensure the desired dosage can be administered in a suitable volume.

  • Materials:

    • This compound complex (e.g., Sigma-Aldrich, Cat. No. D8517)

    • Sterile 0.9% physiological saline

    • Sterile vials

    • Syringes and filters for sterile filtration (0.22 µm pore size)

  • Procedure:

    • Determine the desired concentration of the this compound solution based on the target dose and injection volume. A common stock solution is 100 mg/mL.

    • Under sterile conditions (e.g., in a laminar flow hood), dilute the this compound complex with sterile physiological saline to the final desired concentration.

    • For instance, to prepare a 50 mg/mL solution from a 100 mg/mL stock, mix equal volumes of the this compound stock and sterile saline.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the prepared solution at 4°C and protect it from light. Allow the solution to warm to room temperature before injection.

Intraperitoneal Injection Procedure

The following protocol details the safe and effective administration of this compound via the intraperitoneal route in rats. Adherence to proper animal handling and sterile techniques is critical.

  • Materials:

    • Prepared sterile this compound solution

    • Sterile syringes (1 mL or 3 mL)

    • Sterile needles (23-25 gauge, 1 to 1.5 inches in length)

    • 70% ethanol or other suitable disinfectant

    • Personal protective equipment (gloves, lab coat)

  • Procedure:

    • Animal Restraint: Proper restraint is essential for the safety of both the animal and the researcher. A two-person technique is often recommended for IP injections in rats[1][2].

      • The first person restrains the rat by firmly grasping it over the shoulders, with the index and middle fingers on either side of the neck to prevent biting. The other hand supports the hindquarters.

      • The rat is then gently inverted so its abdomen is facing upwards, with the head tilted slightly downwards. This position causes the abdominal organs to shift cranially, reducing the risk of accidental puncture[3][4].

    • Injection Site Identification: The preferred injection site is the lower right abdominal quadrant[3][4]. This location avoids the cecum, which is predominantly on the left side, and the urinary bladder, which is located along the midline[4].

    • Site Preparation: Swab the injection site with 70% ethanol to disinfect the area[4].

    • Needle Insertion:

      • Insert the sterile needle, bevel up, at a 30-45 degree angle to the abdominal wall[3][5].

      • Gently penetrate the skin and the abdominal muscle layer. A slight "pop" or a sudden decrease in resistance indicates entry into the peritoneal cavity[3].

    • Aspiration: Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel, the intestine, or the bladder.

      • If blood, yellowish fluid (urine), or greenish/brownish fluid (intestinal contents) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh sterile needle and syringe[3][4].

      • If no fluid is aspirated, proceed with the injection.

    • Injection: Inject the calculated volume of the this compound solution slowly and steadily. The maximum recommended injection volume is typically up to 10 mL/kg of body weight[1][5].

    • Needle Withdrawal and Post-Injection Care:

      • Withdraw the needle smoothly.

      • Return the rat to its cage and monitor it for any immediate adverse reactions, such as bleeding at the injection site or signs of distress[1]. Apply gentle pressure with sterile gauze if minor bleeding occurs.

Data Presentation

The following tables summarize quantitative data from various studies on the intraperitoneal administration of this compound in rats, providing a basis for experimental design.

Table 1: Dosage and Administration Schedules for Iron Overload Induction

Dosage Frequency Duration Rat Strain Reference
150 mg/kgEvery 3 days4 weeksSprague-Dawley[6]
100 mg/kgSingle dose followed by weekly injections4 weeksWistarNot explicitly stated, but common in iron overload models.
500 mg/kgCumulative dose over a periodNot specifiedNot specifiedNot explicitly stated, but used in some chronic models.
2 mg/L or 10 mg/L in dialysateChronic administrationUp to 6 monthsSprague-Dawley[7][8]

Table 2: Effects of Intraperitoneal this compound on Liver Iron and Serum Parameters

Dosage Parameter Observation Reference
150 mg/kgLiver HistologySignificant vacuolization, lipid degeneration, increased inflammatory cells, and visible brown iron deposits.[6]
150 mg/kgNAS ScoreSignificantly increased scores for steatosis and inflammation.[6]
2 mg/L and 10 mg/L in dialysateSerum IronIncreased serum iron levels.[8]
2 mg/L and 10 mg/L in dialysatePeritoneal MembraneEvidence of peritoneal adhesions and fibrosis at higher concentrations.[8]
2 mg/L and 10 mg/L in dialysateIron AbsorptionOver 70% of this compound was absorbed from the peritoneal cavity within 6 hours.[7]

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Intraperitoneal this compound Administration in Rats cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Acclimatization of Rats (e.g., 1 week) B Preparation of Sterile This compound Solution A->B Concurrent C Animal Restraint (e.g., two-person technique) B->C D Intraperitoneal Injection (Lower Right Quadrant) C->D E Post-Injection Monitoring (Immediate adverse effects) D->E F Euthanasia and Tissue/Blood Collection E->F After final dose and observation period G Histopathological Analysis (e.g., H&E, Prussian Blue) F->G H Biochemical Assays (e.g., Serum Iron, Ferritin) F->H I Molecular Analysis (e.g., Gene Expression) F->I

Caption: Workflow for IP this compound administration in rats.

Signaling Pathway Diagram: Iron Overload-Induced Oxidative Stress

G Simplified Pathway of Iron-Induced Oxidative Stress cluster_cellular Cellular Environment cluster_damage Cellular Damage cluster_response Cellular Response IronDextran Intraperitoneal This compound CellularIron Increased Intracellular Free Iron (Fe2+) IronDextran->CellularIron ROS Reactive Oxygen Species (ROS) (e.g., via Fenton Reaction) CellularIron->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation ProteinDamage Protein Damage ROS->ProteinDamage DNADamage DNA Damage ROS->DNADamage OrganelleDysfunction Organelle Dysfunction (e.g., Mitochondria) ROS->OrganelleDysfunction HO1 Heme Oxygenase-1 (HO-1) Upregulation ROS->HO1 Induces Inflammation Inflammation LipidPeroxidation->Inflammation CellDeath Cell Death (e.g., Ferroptosis, Apoptosis) OrganelleDysfunction->CellDeath Inflammation->CellDeath

Caption: Iron overload leads to oxidative stress and cellular damage.

References

Application of Iron Dextran in Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing iron dextran to establish animal models of Parkinson's disease (PD). Iron-induced neurodegeneration models are valuable tools for investigating the pathophysiology of PD, exploring the role of metal-induced oxidative stress, and evaluating potential neuroprotective therapies.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) and the accumulation of iron in this brain region.[1][2][3][4] The use of this compound, a complex of ferric hydroxide and dextran, provides a means to mimic this iron overload and induce a Parkinsonian phenotype in laboratory animals.[1][5][6] Models can be established through two primary routes of administration: direct intracerebral (intranigral) injection to create a rapid and localized lesion, or systemic (intraperitoneal) administration for a more chronic and progressive model.[1][6][7]

Data Presentation

The following tables summarize quantitative data from studies utilizing iron administration to model Parkinson's disease. These data illustrate the biochemical and behavioral consequences of iron-induced neurodegeneration.

Table 1: Neurochemical Changes Following Intranigral Iron Administration in Rats

ParameterControl GroupIron-Treated GroupPercent ChangeReference
Striatal Dopamine (DA)Not specifiedNot specified↓ 95%[8]
Striatal DOPACNot specifiedNot specified↓ 82%[8]
Striatal HVANot specifiedNot specified↓ 45%[8]
Striatal Dopamine (DA) Concentration~12 ng/mg tissue~5 ng/mg tissue↓ ~58%[6]

DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid

Table 2: Effects of Peripheral this compound Administration on Dopaminergic System in Rats

ParameterControl GroupThis compound Group (Chronic)Percent ChangeReference
TH-immunoreactive neurons in SNcNot specifiedSignificantly reducedNot specified[1]
Dopamine (DA) content in Caudate PutamenNot specifiedDecreasedNot specified[1]
Dopamine (DA) release in Caudate PutamenNot specifiedDecreasedNot specified[1]

TH: Tyrosine Hydroxylase; SNc: Substantia Nigra pars compacta

Table 3: Behavioral Deficits in Iron-Induced Parkinson's Disease Models

Behavioral TestAnimal ModelObservation in Iron-Treated GroupReference
Spontaneous movementsRat (intranigral FeCl3)Significantly impaired[8]
RearingRat (intranigral FeCl3)Significantly impaired[8]
Amphetamine-induced rotationRat (intranigral FeCl3)Ipsilateral rotation[8]
Motor functionRat (intranigral this compound)Motor deficits observed[6]
Gait analysisMouse (intraperitoneal this compound)No significant motor incoordination[7]

Experimental Protocols

Protocol 1: Intranigral Injection of this compound in Rats (Unilateral Lesion Model)

This protocol describes the stereotactic injection of this compound directly into the substantia nigra of one hemisphere to create a unilateral model of Parkinson's disease.

Materials:

  • This compound solution (e.g., 50 mg of elemental iron per mL)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotactic apparatus for rats

  • Hamilton syringe (10 µL) with a 33-gauge needle

  • Surgical instruments

  • Animal monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotactic frame. Ensure the skull is level.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify and mark the bregma.

  • Craniotomy: Drill a small burr hole over the injection site. The stereotactic coordinates for the substantia nigra pars compacta (SNc) in rats are approximately: Anteroposterior (AP): -5.0 mm from bregma; Mediolateral (ML): ±2.4 mm from the midline; Dorsoventral (DV): -7.6 mm from the dura mater.[9] Note: These coordinates may need to be optimized for the specific rat strain and age.

  • This compound Injection:

    • Prepare the this compound solution. A study using ferric chloride (FeCl3) injected 50 µg of Fe3+ in 5 µL.[8] For this compound, a similar concentration of elemental iron can be targeted.

    • Lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse the this compound solution at a slow and steady rate (e.g., 1 µL/min).

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

    • Slowly retract the needle.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care according to institutional guidelines. Monitor the animal's recovery.

  • Behavioral and Histological Analysis: Allow sufficient time for the lesion to develop (e.g., 2-4 weeks) before conducting behavioral tests and subsequent histological analysis.

Protocol 2: Intraperitoneal Injection of this compound in Mice (Chronic Model)

This protocol outlines the systemic administration of this compound to induce a more gradual and potentially bilateral neurodegeneration.

Materials:

  • This compound solution (e.g., 50 mg of elemental iron per mL)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles for intraperitoneal injection

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mice to determine the correct dosage.

  • Dosage Calculation: A previous study established an intraperitoneal injection of this compound (FeDx) mouse model, although specific dosing regimens can vary.[7] A common approach is to administer a cumulative dose over a period of time. For example, 100 mg/kg of this compound can be administered intraperitoneally daily or on alternate days for several weeks.

  • Injection: Administer the calculated dose of this compound via intraperitoneal injection.

  • Monitoring: Monitor the animals for any adverse reactions and for the development of Parkinsonian phenotypes over several weeks to months.

  • Endpoint Analysis: Conduct behavioral assessments, and at the end of the study, collect brain tissue for neurochemical and histological analysis.

Protocol 3: Histological Analysis

1. Perls' Prussian Blue Staining for Iron Deposition:

  • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

  • Post-fix the brain in 4% PFA and then cryoprotect in sucrose solutions.

  • Cut coronal sections (e.g., 30-40 µm) on a cryostat or vibratome.

  • Mount sections on slides.

  • Immerse slides in a solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 30 minutes.

  • Rinse with distilled water.

  • Counterstain with Nuclear Fast Red.

  • Dehydrate and coverslip. Ferric iron deposits will appear as blue-green precipitates.

2. Tyrosine Hydroxylase (TH) Immunohistochemistry for Dopaminergic Neurons:

  • Use free-floating sections prepared as described above.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

  • Incubate with a primary antibody against TH overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent).

  • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Mount, dehydrate, and coverslip. TH-positive neurons will be stained brown.

  • Quantify the number of TH-positive cells using stereological methods.

Protocol 4: Behavioral Assessments

A battery of behavioral tests should be used to assess motor deficits.

  • Open Field Test: To assess general locomotor activity and exploratory behavior.[10]

  • Cylinder Test: To evaluate forelimb akinesia and asymmetry in unilateral lesion models.[10]

  • Pole Test: To measure bradykinesia and motor coordination.[10]

  • Rotarod Test: To assess motor coordination and balance.

  • Amphetamine- or Apomorphine-Induced Rotation Test: For unilateral lesion models, to quantify the extent of the dopamine deficit.[8]

Visualization of Pathways and Workflows

Signaling Pathways of Iron-Induced Neurodegeneration

Iron_Neurodegeneration_Pathway Iron_Dextran This compound Administration Increased_Iron Increased Intracellular Iron (Fe2+/Fe3+) Iron_Dextran->Increased_Iron Fenton_Reaction Fenton Reaction Increased_Iron->Fenton_Reaction Alpha_Synuclein α-Synuclein Aggregation Increased_Iron->Alpha_Synuclein LRRK2 LRRK2 Activation Increased_Iron->LRRK2 ROS Increased Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Neuronal_Death Dopaminergic Neuron Death Lipid_Peroxidation->Neuronal_Death Protein_Damage->Neuronal_Death DNA_Damage->Neuronal_Death Mitochondrial_Dysfunction->ROS Mitochondrial_Dysfunction->Neuronal_Death Alpha_Synuclein->Neuronal_Death LRRK2->Increased_Iron Feedback Loop LRRK2->Neuronal_Death

Caption: Signaling pathways in iron-induced neurodegeneration.

Experimental Workflow for this compound-Induced PD Model

Experimental_Workflow Animal_Model Animal Model Selection (Rat or Mouse) Iron_Dextran_Admin This compound Administration (Intranigral or Intraperitoneal) Animal_Model->Iron_Dextran_Admin Lesion_Development Lesion Development Period (Weeks to Months) Iron_Dextran_Admin->Lesion_Development Behavioral_Testing Behavioral Testing (e.g., Open Field, Pole Test) Lesion_Development->Behavioral_Testing Tissue_Collection Tissue Collection (Brain Perfusion and Extraction) Behavioral_Testing->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC for Dopamine) Tissue_Collection->Neurochemical_Analysis Histological_Analysis Histological Analysis (Perls' Staining, TH IHC) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Neurochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Logical_Relationship Iron Iron Overload Alpha_Syn α-Synuclein Aggregation Iron->Alpha_Syn Promotes LRRK2 LRRK2 Activation Iron->LRRK2 Promotes Neurodegeneration Neurodegeneration Alpha_Syn->Neurodegeneration Contributes to LRRK2->Iron Influences Homeostasis LRRK2->Neurodegeneration Contributes to

References

Application Notes and Protocols for Quantifying Iron Dextran Concentration in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iron dextran is a complex of ferric hydroxide and a low-molecular-weight dextran fraction used for treating iron deficiency anemia, particularly when oral iron is not feasible.[1] After administration, quantifying the concentration of this compound in various tissues is crucial for pharmacokinetic studies, understanding biodistribution, and assessing both efficacy and potential toxicity.[2][3] This document provides detailed protocols for the quantification of iron from this compound in tissue homogenates using several common analytical methods.

Method Selection Guide

Choosing the appropriate method depends on the specific research question, required sensitivity, available equipment, and sample throughput.

MethodPrincipleProsConsBest For
Colorimetric (Spectrophotometric) Assay Chemical reaction forms a colored complex with iron, measured by absorbance.[4]Inexpensive, high-throughput, suitable for most labs.[5]Lower sensitivity than other methods, potential for interference from other substances.[6]Routine quantification of non-heme iron in a large number of samples.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free iron atoms in a flame or graphite furnace.[7]High specificity and sensitivity, well-established method.[8]Slower sample throughput, requires specialized equipment.Accurate total iron quantification in a moderate number of samples.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionizes the sample in plasma and separates ions by mass-to-charge ratio.[9]Extremely high sensitivity, can measure multiple elements simultaneously.[10][11]High equipment cost, requires highly skilled operator.Trace-level quantification of total iron and multi-elemental analysis.
Prussian Blue Staining (Histology) A histochemical reaction that stains ferric iron (Fe³⁺) deposits blue within tissue sections.[12][13]Provides spatial distribution of iron within the tissue architecture.[14]Semi-quantitative at best, not suitable for homogenate quantification.Visualizing iron accumulation in specific cell types or tissue regions.

General Experimental Workflow

The overall process for quantifying iron in tissue homogenates follows a standardized workflow, from sample collection to final data analysis.

G General Workflow for Iron Quantification in Tissue cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling TissueCollection 1. Tissue Collection (e.g., Liver, Spleen, Kidney) Homogenization 2. Tissue Homogenization (Mechanical disruption in buffer) TissueCollection->Homogenization Digestion 3. Sample Digestion/Lysis (Acid digestion for AAS/ICP-MS or reductive release for colorimetric) Homogenization->Digestion Measurement 4. Analytical Measurement Digestion->Measurement AAS AAS ICPMS ICP-MS Spectro Spectrophotometry StdCurve 5. Standard Curve Generation AAS->StdCurve ICPMS->StdCurve Spectro->StdCurve Calculation 6. Concentration Calculation (µg iron / g tissue) StdCurve->Calculation

Caption: General workflow for quantifying iron from tissue homogenates.

Protocol 1: Colorimetric Quantification of Non-Heme Iron

This protocol is adapted from methods using chromogenic agents like bathophenanthroline or ferrozine, which form a colored complex with ferrous iron (Fe²⁺).[15][16] A key step is the addition of a reducing agent to dissociate iron from the dextran complex and reduce it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.[17][18]

Principle of Colorimetric Assay

G Principle of Colorimetric Iron Assay IronDextran This compound in Homogenate (Fe³⁺-Dextran Complex) Release Acid + Heat (e.g., HCl + TCA) IronDextran->Release Fe3 Released Fe³⁺ Ions Release->Fe3 Reduction Reducing Agent (e.g., Ascorbic Acid) Fe3->Reduction Fe2 Reduced Fe²⁺ Ions Reduction->Fe2 Chromogen Chromogen (e.g., Bathophenanthroline) Fe2->Chromogen Complex Colored Fe²⁺-Chromogen Complex Chromogen->Complex Measure Spectrophotometry (Measure Absorbance at λmax) Complex->Measure

Caption: Reaction sequence for the colorimetric detection of iron.

Materials and Reagents
  • Tissue Homogenizer

  • Microplate Reader or Spectrophotometer

  • Iron Standard (e.g., Ammonium Iron(II) sulfate hexahydrate)

  • Hydrochloric Acid (HCl)

  • Trichloroacetic Acid (TCA)

  • Ascorbic Acid or Hydroxylamine Hydrochloride (Reducing Agent)[18]

  • Bathophenanthroline solution (in ethanol)[19]

  • Sodium Acetate (for buffering)

Procedure
  • Tissue Homogenization:

    • Accurately weigh 10-50 mg of wet tissue.

    • Homogenize in 10 volumes of ice-cold saline or appropriate buffer.

    • Centrifuge to pellet debris if necessary and collect the supernatant (homogenate).

  • Iron Release and Reduction:

    • To 100 µL of tissue homogenate (or iron standard), add an equal volume of an acid mixture (e.g., 1M HCl and 10% TCA).

    • Incubate at 95°C for 60 minutes to release iron from proteins and the dextran complex.[15]

    • Cool to room temperature and centrifuge to pellet precipitated protein.

  • Color Development:

    • Transfer a known volume of the clear supernatant to a new microplate well or cuvette.

    • Add the reducing agent solution (e.g., freshly prepared ascorbic acid) and incubate for 10 minutes to ensure all Fe³⁺ is converted to Fe²⁺.[18]

    • Add the bathophenanthroline solution and sodium acetate buffer.

    • Allow the color to develop for at least 10 minutes.[20]

  • Measurement:

    • Measure the absorbance at the wavelength of maximum absorbance for the iron-chromogen complex (e.g., ~535 nm for bathophenanthroline).[19]

  • Calculation:

    • Prepare a standard curve using known concentrations of the iron standard.

    • Determine the iron concentration in the sample from the standard curve and normalize it to the initial tissue weight (µg iron/g tissue).

Protocol 2: Total Iron Quantification by Atomic Absorption Spectroscopy (AAS)

AAS is a highly accurate method for determining the total iron content in a sample.[8] The protocol requires complete digestion of the tissue to eliminate the organic matrix and free the iron atoms for analysis.[21]

Materials and Reagents
  • Atomic Absorption Spectrometer with an iron hollow-cathode lamp.[7]

  • Trace-metal grade Nitric Acid (HNO₃)

  • Trace-metal grade Hydrogen Peroxide (H₂O₂) (Optional)

  • Iron Standard for AAS

  • Deionized water (18 MΩ·cm)

Procedure
  • Tissue Homogenization:

    • Homogenize a pre-weighed tissue sample (50-100 mg) as described in Protocol 1. A portion of the homogenate will be used for digestion.

  • Acid Digestion:

    • Transfer a known volume or weight of the tissue homogenate to a digestion tube.

    • Add concentrated nitric acid (e.g., 5 mL).

    • Heat the sample in a digestion block or microwave digester until the solution is clear and colorless or pale yellow. This step completely destroys the organic matter, including dextran.

    • If digestion is incomplete, a small amount of hydrogen peroxide can be carefully added.

  • Sample Dilution:

    • After digestion, allow the sample to cool.

    • Quantitatively transfer the digest to a volumetric flask and dilute to a final known volume with deionized water. The final acid concentration should be suitable for the AAS instrument (typically 1-2%).

  • AAS Measurement:

    • Calibrate the AAS instrument using a series of iron standards prepared in the same acid matrix as the samples.

    • Aspirate the samples into the flame (Flame AAS) or inject into the graphite furnace (GFAAS) and record the absorbance.[22] The instrument should be set to the appropriate wavelength for iron (248.3 nm).[7]

  • Calculation:

    • Calculate the iron concentration in the digested solution using the calibration curve.

    • Account for all dilution factors and normalize the result to the initial tissue weight to report the final concentration in µg iron/g tissue.

Protocol 3: Total Iron Quantification by ICP-MS

ICP-MS offers the highest sensitivity for elemental analysis and is the preferred method for detecting very low concentrations of iron.[9][11] The sample preparation is similar to that for AAS, requiring complete acid digestion.

Materials and Reagents
  • Inductively Coupled Plasma - Mass Spectrometer

  • Trace-metal grade Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)

  • Certified Iron Standard for ICP-MS

  • Internal Standard (e.g., Germanium, Yttrium)

  • Deionized water (18 MΩ·cm)

Procedure
  • Tissue Homogenization and Acid Digestion:

    • Follow the same homogenization and acid digestion steps as described in the AAS protocol. Complete digestion is critical to avoid clogging the instrument's nebulizer.[23]

  • Sample Dilution:

    • Dilute the digested sample to a known final volume with deionized water. The dilution factor should be chosen to bring the iron concentration within the linear range of the instrument.

    • Spike all samples, standards, and blanks with an internal standard to correct for matrix effects and instrument drift.

  • ICP-MS Measurement:

    • Prepare calibration standards covering the expected sample concentration range.

    • Introduce the samples into the ICP-MS. The instrument will measure the intensity of the specific iron isotope (e.g., ⁵⁶Fe or ⁵⁷Fe).

  • Calculation:

    • The instrument software will generate a calibration curve by plotting the ratio of the iron isotope intensity to the internal standard intensity against the standard concentrations.

    • The iron concentration in the samples is determined from this curve.

    • Apply all dilution factors and normalize to the initial tissue weight to express the result as µg iron/g tissue.

Quantitative Data Summary

The following table summarizes representative data on iron accumulation in tissues following the administration of iron-dextran nanoparticles.

MethodSpeciesTissueDoseTime PointIron Concentration (µg Fe/g tissue)Reference
AASRatSpleen30 mg/kg28 days~1500[2]
AASRatLiver30 mg/kg28 days~800[2]
AASRatKidney30 mg/kg28 days~200[2]
AASRatLung30 mg/kg28 days~400[2]
AASRatHeart30 mg/kg28 days~100[2]
AASRatBrain30 mg/kg28 days< 50[2]
Not SpecifiedRatLiver60 mg Fe/kg7 daysDose-dependent increase noted[3]
Not SpecifiedRatSpleen60 mg Fe/kg7 daysDose-dependent increase noted[3]
Not SpecifiedRatLungs60 mg Fe/kg7 daysDose-dependent increase noted[3]

References

Application Notes and Protocols for Iron Dextran Labeling of Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron dextran nanoparticles are widely utilized for labeling primary cells for various biomedical applications, including in vivo cell tracking using Magnetic Resonance Imaging (MRI). The successful labeling of primary cells requires a protocol that ensures high efficiency of iron uptake while maintaining cell viability and function. These application notes provide a detailed protocol for the labeling of primary cell cultures with this compound, methods for quantifying intracellular iron, and assessment of cell viability.

Signaling Pathway of this compound Uptake

The cellular uptake of dextran-coated iron oxide nanoparticles is a complex process. While the exact mechanisms can vary between cell types, the primary route of internalization is endocytosis. For non-opsonized (dextran-coated) particles, fluid-phase endocytosis is a suggested mechanism.[1] Once internalized, the iron-dextran complex is processed within the lysosomal compartment, where the dextran coating is degraded, and the iron is released. This free iron can then be incorporated into the cellular iron pool, where it is stored in ferritin or utilized for metabolic processes.

G cluster_extracellular Extracellular Space cluster_cell Primary Cell Iron_Dextran This compound Nanoparticle Endocytosis Endocytosis Iron_Dextran->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Iron_Release Iron Release Lysosome->Iron_Release Ferritin Ferritin (Iron Storage) Iron_Release->Ferritin Metabolic_Pool Cellular Iron Metabolic Pool Iron_Release->Metabolic_Pool

Caption: Cellular uptake and processing of this compound nanoparticles.

Experimental Protocols

Materials
  • Primary cells of interest

  • Complete cell culture medium

  • This compound solution (sterile, low molecular weight)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell counting solution (e.g., Trypan Blue)

  • Reagents for cell viability assay (e.g., MTT, PrestoBlue)

  • Reagents for intracellular iron quantification (e.g., ferene-s, QuantiChrom™ Iron Assay Kit)

Protocol for this compound Labeling

This protocol is a general guideline and should be optimized for each specific primary cell type.

  • Cell Seeding:

    • Culture primary cells to 70-80% confluency in appropriate culture vessels.

    • On the day of labeling, detach the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells at a density of 2 x 10^6 cells in a T75 flask with fresh, complete culture medium.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound in complete culture medium. The final concentration of iron in the medium typically ranges from 0.01 to 1.00 mg of iron (Fe) per milliliter.[2]

    • It is recommended to perform a dose-response experiment to determine the optimal iron concentration for your specific cell type that maximizes labeling efficiency while minimizing cytotoxicity.

  • Incubation:

    • Remove the existing culture medium from the seeded cells.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a period ranging from 4 to 48 hours at 37°C in a humidified incubator with 5% CO2. Incubation time is a critical parameter that needs to be optimized.[3]

  • Washing:

    • After incubation, remove the labeling medium.

    • Wash the cells three times with sterile PBS to remove any unincorporated this compound particles.

  • Cell Harvesting and Analysis:

    • Detach the labeled cells using Trypsin-EDTA.

    • Perform a cell count and assess viability using an appropriate assay.

    • The labeled cells are now ready for downstream applications or for quantification of intracellular iron.

G Start Start Seed_Cells Seed Primary Cells Start->Seed_Cells Prepare_Medium Prepare this compound Labeling Medium Seed_Cells->Prepare_Medium Incubate Incubate Cells with Labeling Medium Prepare_Medium->Incubate Wash Wash Cells with PBS Incubate->Wash Harvest Harvest and Analyze Labeled Cells Wash->Harvest End End Harvest->End

Caption: Experimental workflow for this compound labeling of primary cells.

Protocol for Quantification of Intracellular Iron

Accurate determination of the intracellular iron content is crucial for dose-dependent studies and for interpreting the results of in vivo tracking.[4]

Method 1: Colorimetric Ferene-S Assay [4]

  • Cell Lysis: Lyse a known number of labeled cells (e.g., 1 x 10^6 cells) using a suitable lysis buffer.

  • Iron Release: Add an acidic reagent to the cell lysate to release iron from proteins.

  • Reduction: Reduce the released Fe³⁺ to Fe²⁺ using a reducing agent.

  • Complex Formation: Add Ferene-S solution, which forms a stable, colored complex with Fe²⁺.

  • Spectrophotometry: Measure the absorbance of the complex at 593 nm using a spectrophotometer.

  • Quantification: Determine the iron concentration from a standard curve prepared using known concentrations of an iron standard.

Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [4][5]

ICP-MS is a highly sensitive method for quantifying total intracellular iron.

  • Sample Preparation: Digest a known number of labeled cells with concentrated nitric acid.

  • Analysis: Introduce the digested sample into the ICP-MS instrument.

  • Quantification: The instrument measures the mass-to-charge ratio of the iron isotopes to determine the total iron content.

Protocol for Cell Viability Assessment

It is essential to confirm that the iron labeling process does not adversely affect cell health.

MTT Assay [6]

  • Cell Seeding: Seed labeled and unlabeled (control) cells in a 96-well plate.

  • Incubation: Incubate the cells for the desired period.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

PrestoBlue™ Assay [7]

  • Cell Seeding: Seed labeled and unlabeled cells in a 96-well plate.

  • Reagent Addition: Add PrestoBlue™ reagent to each well and incubate for 1-2 hours.

  • Fluorescence/Absorbance Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm).

Data Presentation

The following table summarizes representative quantitative data from studies on this compound labeling.

ParameterCell TypeIron Concentration in Medium (µg Fe/ml)Incubation Time (h)Intracellular Iron (pg Fe/cell)Cell Viability (%)Reference
Iron UptakeMurine Macrophages1002418>90%[8]
Iron UptakeHuman Mesenchymal Stem Cells5012VariesMinor dose-dependent decrease[9]
Labeling EfficiencyHuman Fibrosarcoma Cells1000Not Specified4.37 (as µg Fe/100,000 cells)Not Specified[2]
Viabilityluc+ Monocytes168Not SpecifiedNot SpecifiedNo significant difference[7]
ViabilityHepG2 CellsVaries6 and 24Not ApplicableDose-dependent effects observed[6]

Note: The efficiency of iron uptake and the impact on cell viability are highly dependent on the cell type, the specific this compound formulation (e.g., particle size, coating), and the labeling conditions.[2] Therefore, the values presented in the table should be considered as examples, and optimization is crucial for each experimental setup.

References

Application Notes and Protocols: Utilizing Iron Dextran for the Study of Iron Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical nutrient for cellular processes, and cancer cells exhibit an altered iron metabolism to meet the demands of rapid proliferation and growth. This "iron addiction" of cancer cells presents a promising therapeutic target. Iron dextran, a complex of ferric hydroxide and dextran, serves as a valuable tool to investigate the intricacies of iron metabolism in cancer cells. By introducing a controlled amount of iron, researchers can elucidate the cellular mechanisms of iron uptake, storage, and utilization, and explore iron-induced cellular processes like ferroptosis. These application notes provide detailed protocols and summarize key quantitative data for studying the effects of this compound on cancer cells.

Data Presentation

Quantitative Analysis of this compound Effects on Cancer Cells

The following tables summarize quantitative data from studies investigating the impact of this compound and other iron formulations on cancer cells.

Table 1: In Vivo Iron Accumulation in Tumors

Treatment GroupIron Concentration in Tumor (µg/g)Fold Change vs. ControlReference
Control (Dextran)2.5 ± 0.51.0[1]
This compound15.0 ± 2.06.0[1]
Data from a study on tumor-xenografted mice, where iron concentration was measured by Inductively Coupled Plasma Mass Spectrometry after intravenous injection.[1] The data demonstrates the selective accumulation of iron in tumor tissues following this compound administration.

Table 2: Effect of Intravenous Iron on Hemoglobin Levels in Cancer Patients with Anemia

Treatment GroupMean Hemoglobin Increase (g/L)Duration of TreatmentReference
No Iron96 weeks[2]
Oral Ferrous Sulfate156 weeks[2]
IV this compound (Bolus)256 weeks[2]
IV this compound (Total Dose Infusion)246 weeks[2]
This clinical study highlights the efficacy of intravenous this compound in increasing hemoglobin levels in anemic cancer patients, indicating its systemic effects on iron metabolism.[2]

Table 3: In Vitro Cell Viability of Cancer Cells Treated with Dextran-Coated Iron Oxide Nanoparticles

Cell LineConcentration (µg/mL)Incubation TimeCell Viability (%)Reference
HeLa62.572h96[3]
HeLa12572h93[3]
HeLa25072h89[3]
HeLa50072h82[3]
This table shows the dose-dependent effect of dextran-coated iron oxide nanoparticles on the viability of HeLa cancer cells. While not identical to this compound, this provides insight into the potential cytotoxic effects of iron delivery via dextran-based carriers at high concentrations.

Table 4: Effect of Iron Supplementation on Rhabdomyosarcoma Cell Viability

Cell LineTreatmentIncubation TimeCell Viability (% of Control)Reference
RDThis compound72h~80%[4]
RH30This compound72h~75%[4]
This study demonstrates that iron supplementation in the form of this compound can inhibit the in vivo tumor growth of rhabdomyosarcoma cell lines.[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Cancer Cells with this compound

This protocol outlines the steps for treating cultured cancer cells with this compound to study its effects on cellular iron metabolism.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound solution (sterile, for cell culture)

  • Phosphate-buffered saline (PBS), sterile

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Multi-well plates (e.g., 6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis: After incubation, the cells can be harvested for various downstream analyses as described in the following protocols.

Protocol 2: Visualization of Intracellular Iron using Prussian Blue Staining

This protocol describes the staining of iron in cultured cells using the Prussian Blue reaction.[5][6][7][8]

Materials:

  • Cells grown on coverslips or in chamber slides, treated with this compound as per Protocol 1.

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Perls' Solution (freshly prepared):

    • Equal parts of 20% Hydrochloric Acid (HCl)

    • 10% Potassium Ferrocyanide solution

  • Nuclear Fast Red solution (for counterstaining)

  • Distilled water

  • Mounting medium

  • Microscope

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the fixed cells with freshly prepared Perls' Solution for 20-30 minutes at room temperature.[8] This will result in the formation of a blue precipitate (Prussian blue) where ferric iron is present.[6]

    • Wash the cells thoroughly with distilled water.

  • Counterstaining:

    • Incubate the cells with Nuclear Fast Red solution for 5 minutes to stain the nuclei.[6]

    • Rinse briefly with distilled water.

  • Mounting and Visualization:

    • Dehydrate the cells through a graded series of ethanol (optional, for permanent mounting).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize the cells under a light microscope. Iron deposits will appear as blue-to-purple granules, and the nuclei will be stained red.[7]

Protocol 3: Quantification of Intracellular Iron using a Colorimetric Assay (Ferene-S Method)

This protocol provides a method for the quantitative determination of intracellular iron content.[9][10][11]

Materials:

  • Cancer cells treated with this compound as per Protocol 1.

  • PBS

  • Cell lysis buffer

  • Iron Assay Kit (containing Ferene-S reagent, iron standard, and assay buffer) or individual reagents.

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Harvest the cells by trypsinization and wash with PBS.

    • Count the cells to normalize the iron content per cell.

    • Lyse the cells using a suitable lysis buffer and centrifuge to pellet cell debris.

  • Iron Assay:

    • Prepare an iron standard curve using the provided iron standard.

    • Add the cell lysate to the wells of a 96-well plate.

    • Add the iron-releasing reagent from the kit to all wells (standards and samples) to release iron from proteins.

    • Add the Ferene-S reagent, which will form a colored complex with ferrous iron. An iron reducer is included to convert all released ferric iron to the ferrous state.[11]

  • Measurement:

    • Incubate the plate according to the manufacturer's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 593 nm) using a microplate reader.[10][11]

  • Calculation:

    • Determine the iron concentration in the samples by comparing their absorbance to the standard curve.

    • Normalize the iron concentration to the cell number or total protein concentration.

Protocol 4: Western Blot Analysis of Iron Metabolism Proteins

This protocol describes the detection of key iron metabolism proteins, such as Ferritin and Transferrin Receptor 1 (TfR1), by Western blotting.[12][13][14]

Materials:

  • Cancer cells treated with this compound as per Protocol 1.

  • RIPA buffer or other suitable lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Ferritin, anti-TfR1, anti-beta-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Ferritin or anti-TfR1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control, such as beta-actin, to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

Iron_Metabolism_Signaling_in_Cancer_Cells cluster_uptake Iron Uptake cluster_intracellular Intracellular Iron Pool cluster_utilization_storage Utilization & Storage cluster_ferroptosis Ferroptosis Induction This compound This compound Endocytosis Endocytosis This compound->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Fe3+ Fe3+ Lysosome->Fe3+ Labile Iron Pool (LIP) Labile Iron Pool (LIP) Fe3+->Labile Iron Pool (LIP) Ferritin Ferritin Labile Iron Pool (LIP)->Ferritin Storage Mitochondria Mitochondria Labile Iron Pool (LIP)->Mitochondria Energy Production DNA Synthesis DNA Synthesis Labile Iron Pool (LIP)->DNA Synthesis Proliferation ROS ROS Labile Iron Pool (LIP)->ROS Fenton Reaction Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Experimental_Workflow cluster_analysis Downstream Analysis Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment Incubation (24-72h) Incubation (24-72h) This compound Treatment->Incubation (24-72h) Prussian Blue Staining Prussian Blue Staining Incubation (24-72h)->Prussian Blue Staining Qualitative Iron Colorimetric Iron Assay Colorimetric Iron Assay Incubation (24-72h)->Colorimetric Iron Assay Quantitative Iron Western Blot Western Blot Incubation (24-72h)->Western Blot Protein Expression Cell Viability Assay Cell Viability Assay Incubation (24-72h)->Cell Viability Assay Cytotoxicity

Ferroptosis_Signaling_Pathway cluster_defense Cellular Defense Mechanisms This compound This compound Increased Intracellular Iron Increased Intracellular Iron This compound->Increased Intracellular Iron Fenton Reaction Fenton Reaction Increased Intracellular Iron->Fenton Reaction ROS Production ROS Production Fenton Reaction->ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid Peroxidation Inhibits Glutathione (GSH) Glutathione (GSH) GPX4->Glutathione (GSH)

References

Application Notes and Protocols for Histological Staining of Iron Dextran in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the histological staining of iron dextran in tissue sections, a critical technique for evaluating the biodistribution, efficacy, and safety of iron-based therapeutics and nanoparticles. This document details the principles of this compound staining, provides optimized experimental protocols, outlines methods for quantitative analysis, and offers troubleshooting guidance for common artifacts.

Introduction

This compound is a complex of ferric hydroxide and dextran polymers used for treating iron deficiency anemia and as a component of superparamagnetic iron oxide nanoparticles (SPIONs) for biomedical applications. Visualizing the distribution and accumulation of this compound in tissues is crucial for understanding its pharmacokinetics and potential off-target effects. The most common and reliable histochemical method for detecting ferric iron (Fe³⁺) in tissue sections is Perls' Prussian blue stain. This reaction produces an insoluble, bright blue pigment, ferric ferrocyanide, at the sites of iron deposition, allowing for precise microscopic localization.[1]

Principle of Perls' Prussian Blue Staining

The Perls' Prussian blue reaction is a histochemical method, not a true staining technique, as it involves a chemical reaction that forms a colored precipitate.[2] The fundamental steps are:

  • Release of Ferric Iron: Tissue sections are treated with a dilute acid, typically hydrochloric acid (HCl), which releases the ferric (Fe³⁺) ions from their protein-bound forms, such as hemosiderin and the iron core of this compound.[2]

  • Formation of Prussian Blue: The released ferric ions react with potassium ferrocyanide to form an insoluble, bright blue precipitate known as Prussian blue (ferric ferrocyanide).[1][2]

  • Counterstaining: A counterstain, such as Nuclear Fast Red or Safranin O, is often applied to provide contrast and visualize the tissue morphology and cell nuclei in red or pink.[3]

Experimental Protocols

This section provides detailed protocols for the preparation of reagents and the step-by-step staining procedure for detecting this compound in paraffin-embedded tissue sections.

Reagent Preparation
ReagentCompositionPreparation Instructions
10% (w/v) Potassium Ferrocyanide Solution Potassium Ferrocyanide: 10 g, Distilled Water: 100 mLDissolve potassium ferrocyanide in distilled water. This solution is stable.
20% (v/v) Hydrochloric Acid (HCl) Solution Concentrated HCl: 20 mL, Distilled Water: 80 mLSlowly add concentrated HCl to distilled water. Prepare in a fume hood.
Working Prussian Blue Solution 10% Potassium Ferrocyanide Solution: 1 part, 20% Hydrochloric Acid Solution: 1 partMix equal parts of the two solutions immediately before use. Do not prepare in advance.[4]
Nuclear Fast Red Solution (Kernechtrot) Nuclear Fast Red: 0.1 g, 5% Aluminum Sulfate Solution: 100 mLDissolve aluminum sulfate in distilled water. Add Nuclear Fast Red and heat gently until dissolved. Cool, filter, and add a crystal of thymol to prevent mold growth.
Staining Protocol for Paraffin Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Prussian Blue Reaction:

    • Immerse slides in the freshly prepared working Prussian Blue solution for 20-30 minutes at room temperature.[1] For tissues with very high this compound concentrations, reducing the incubation time may be necessary to prevent pigment leaching.

    • Wash thoroughly in several changes of distilled water to remove excess reagents.

  • Counterstaining:

    • Immerse slides in Nuclear Fast Red solution for 5 minutes.

    • Rinse gently in distilled water.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol, followed by two changes of 100% ethanol.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a resinous mounting medium.

Expected Results
  • Iron Deposits (this compound): Bright blue[3]

  • Nuclei: Pink/Red[3]

  • Cytoplasm: Pale Pink

Quantitative Analysis of this compound Staining

Quantification of Prussian blue staining provides objective data on the extent of this compound accumulation. Both semi-quantitative scoring and digital image analysis are commonly employed methods.

Semi-Quantitative Scoring

This method involves a pathologist or trained researcher assigning a score based on the intensity and distribution of the blue stain. While subjective, it can be a rapid method for initial assessment. A common scoring system is as follows:

ScoreDescription
0 No blue staining observed.
1 Mild, focal blue staining.
2 Moderate, multifocal blue staining.
3 Marked, diffuse blue staining.
4 Severe, extensive, and intense blue staining.
Digital Image Analysis

Digital image analysis offers a more objective and reproducible method for quantification. Software such as ImageJ/Fiji and QuPath are powerful open-source tools for this purpose.[5]

Protocol for Quantitative Analysis using ImageJ/Fiji:

  • Image Acquisition: Capture high-resolution images of the stained tissue sections using a light microscope equipped with a digital camera. Ensure consistent lighting and magnification for all images.

  • Color Deconvolution: Use the "Color Deconvolution" plugin in ImageJ to separate the image into its constituent stains (hematoxylin and DAB for brown, or custom vectors for blue and red). For Prussian blue and Nuclear Fast Red, you can use the "H&E" vectors and select the channel that best represents the blue stain.

  • Thresholding: Adjust the threshold on the blue channel to specifically select the areas of positive staining.

  • Measurement: Use the "Analyze Particles" function to measure the total area of blue staining. The results can be expressed as the percentage of the total tissue area that is positively stained.

Comparison of Quantitative Methods
MethodAdvantagesDisadvantagesRecommended for
Semi-Quantitative Scoring Rapid, does not require specialized software.[6]Subjective, prone to inter-observer variability, limited dynamic range.[6]High-throughput screening, preliminary assessments.
Digital Image Analysis (e.g., ImageJ, QuPath) Objective, reproducible, provides continuous data, high sensitivity.[5][7]Can be time-consuming to set up and validate, requires knowledge of the software.[7]In-depth quantitative studies, validation of findings.

Visualizations

Experimental Workflow for Histological Staining of this compound

G cluster_0 Tissue Preparation cluster_1 Staining Procedure cluster_2 Analysis Fixation Tissue Fixation (e.g., 10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization PrussianBlue Prussian Blue Reaction (HCl + K4Fe(CN)6) Deparaffinization->PrussianBlue Counterstain Counterstaining (Nuclear Fast Red) PrussianBlue->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Quantification Quantitative Analysis (Scoring or Image Analysis) Microscopy->Quantification

Caption: Workflow for histological detection of this compound.

Cellular Uptake of this compound by Macrophages

G cluster_0 Extracellular Space cluster_1 Macrophage IronDextran This compound Nanoparticle SR Scavenger Receptor IronDextran->SR Binding Endosome Early Endosome SR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion IronRelease Iron Release (Fe³⁺) Lysosome->IronRelease

Caption: Macrophage uptake of this compound via endocytosis.

Troubleshooting Common Artifacts

ArtifactAppearanceProbable Cause(s)Solution(s)
Non-specific Blue Precipitate Dark blue granules randomly distributed on the slide, not associated with tissue structures.Contaminated glassware or reagents with iron particles. Use of tap water containing rust.Use acid-washed glassware. Use distilled or deionized water for all steps.
Faint or No Blue Staining Absence of blue color in known positive control tissues.Insufficient incubation time in Prussian blue solution. Use of acidic fixatives that may have dissolved the iron.Increase incubation time. Use neutral buffered formalin for fixation.
Pigment Leaching Diffuse blue background staining, especially in tissues with heavy iron deposits.The formed Prussian blue is slightly soluble and can leach out and redeposit.Reduce the incubation time in the Prussian blue solution. Ensure thorough but gentle washing after the reaction.
Brownish instead of Blue Staining Brownish deposits where blue is expected.Incomplete reaction. The natural brown color of hemosiderin may be visible.Ensure the working Prussian blue solution is freshly prepared and has the correct pH.
Uneven Staining Inconsistent staining intensity across the tissue section.Incomplete deparaffinization. Sections allowed to dry out during the procedure.Ensure complete removal of paraffin. Keep slides moist throughout the staining process.

By following these detailed protocols and troubleshooting guidelines, researchers can reliably and accurately visualize and quantify this compound in tissue sections, providing valuable insights for drug development and scientific research.

References

Application Notes and Protocols for In Vivo Iron Overload Models Using Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing in vivo models of iron overload using iron dextran. This model is crucial for studying the pathophysiology of iron-related disorders, such as hemochromatosis and transfusion-dependent thalassemia, and for evaluating the efficacy of novel therapeutic interventions.

Introduction

Iron overload is a pathological condition characterized by the excessive accumulation of iron in various organs, leading to oxidative stress, cellular damage, and organ dysfunction.[1][2] this compound, a complex of ferric hydroxide and dextran, is widely used to induce iron overload in animal models.[3][4] Parenteral administration of this compound allows for a controlled and reproducible method to mimic the systemic iron deposition seen in human iron overload diseases.[4] This model is instrumental in understanding disease mechanisms and for the preclinical assessment of iron chelators and other therapeutic agents.

Data Presentation: Quantitative Parameters in this compound-Induced Iron Overload Models

The following tables summarize key quantitative data from studies utilizing this compound to induce iron overload in rodents. These values provide a reference for expected outcomes based on different dosing regimens.

Table 1: this compound Dosage and Resulting Liver Iron Concentration in Rats

This compound Dose (mg/kg BW)Route of AdministrationDuration/FrequencyLiver Iron Concentration (mg Fe/g DW)Degree of Iron OverloadReference
10IntravenousSingle Dose< 3Normal Range[5]
20 - 40IntravenousSingle Dose3 - 7Mild[5]
50IntravenousSingle Dose> 7Moderate[5]
60 - 120IntravenousSingle Dose> 15Severe[5]
40IntravenousFive weekly dosesNot specified, but significant iron deposition observedSevere[6]

BW: Body Weight; DW: Dry Weight

Table 2: Serum Biomarkers in this compound-Treated Rats

This compound Dose (mg/kg BW)Serum IronTotal Iron Binding Capacity (TIBC)Transferrin SaturationSerum FerritinReference
≥ 20Significantly IncreasedNo significant changeSignificantly IncreasedNot specified, but expected to increase[5][7]
≥ 40Significantly IncreasedSignificantly ChangedSignificantly IncreasedNot specified, but expected to increase[5][7]

Table 3: Markers of Oxidative Stress in this compound-Treated Rats

This compound DoseTissueOxidative Stress MarkerObservationReference
Not specifiedLiverCarbonyl protein, TBARSConsistently higher in iron-treated rats[8]
40 mg/kg (weekly for 5 weeks)LungTBARS, Nitrotyrosine, NF-κB, HIF-1α, TNF-α, IL-6Significant increases[6]

Experimental Protocols

Protocol 1: Induction of Acute to Severe Iron Overload in Rats via Intravenous Injection

This protocol is adapted from studies aiming to establish a dose-dependent iron overload model.[5][7]

Materials:

  • Male Wistar rats (200-250 g)

  • This compound solution (e.g., 100 mg/mL)

  • Sterile physiological saline (0.9% NaCl)

  • Syringes and needles (27G or smaller)

  • Animal restraints

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Preparation of this compound Solution: Dilute the stock this compound solution in sterile physiological saline to achieve the desired final concentration (e.g., 10 mg/mL or 20 mg/mL).[5][9]

  • Dosing:

    • Divide animals into groups to receive different doses of this compound (e.g., 10, 20, 40, 60, 80, 100, 120 mg/kg body weight) and a control group receiving saline only.[7][9]

    • Administer the prepared this compound solution intravenously via the lateral tail vein. The injection volume should not exceed 1 mL per 200 g of body weight.[5] For higher doses, multiple injections at different points along the vein may be necessary.[9]

  • Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions.

  • Sample Collection:

    • After a specified period (e.g., 72 hours post-injection), anesthetize the rats.[5]

    • Collect blood via cardiac puncture for serum analysis (serum iron, TIBC, transferrin saturation, ferritin).

    • Perfuse the liver with saline to remove blood.

    • Excise the liver and other organs of interest (e.g., spleen, heart, kidneys).

    • A portion of the liver can be snap-frozen in liquid nitrogen for biochemical and molecular analyses (iron concentration, oxidative stress markers, gene expression).

    • Fix another portion of the liver in 10% neutral buffered formalin for histological analysis.

Protocol 2: Induction of Chronic Iron Overload in Mice via Intraperitoneal Injection

This protocol is suitable for studying the long-term effects of iron accumulation.[10]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound solution

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles (25G)

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • Dosing:

    • Administer this compound intraperitoneally at a dose of 1 g/kg body weight once a week for 8 consecutive weeks.[10]

    • The control group receives an equivalent volume of PBS.

  • Monitoring: Monitor animal weight and general health status weekly.

  • Sample Collection: At the end of the 8-week period, follow the sample collection steps outlined in Protocol 1.

Protocol 3: Histological Analysis of Liver Iron Deposition

Materials:

  • Formalin-fixed, paraffin-embedded liver sections (5 µm)

  • Perls' Prussian Blue stain kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the liver sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Staining:

    • Incubate sections in a working solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20-30 minutes.

    • Rinse thoroughly in distilled water.

    • Counterstain with Nuclear Fast Red for 5 minutes.

    • Rinse, dehydrate, clear, and mount.

  • Analysis:

    • Examine the slides under a light microscope. Iron deposits will appear as blue granules.[5]

    • Assess the pattern and extent of iron deposition. In parenchymal iron overload, iron is primarily in hepatocytes, often with a zonal gradient.[11] In reticuloendothelial iron overload, iron is predominantly in Kupffer cells and macrophages.[11][12]

    • Semiquantitative scoring systems can be used to grade the degree of iron deposition.[13]

Protocol 4: Biochemical Analysis of Liver Iron Concentration

Materials:

  • Frozen liver tissue

  • Acid digestion solution (e.g., a mixture of hydrochloric acid and trichloroacetic acid)

  • Iron standard solution

  • Spectrophotometer or atomic absorption spectrometer

Procedure:

  • Sample Preparation: Weigh a piece of frozen liver tissue (e.g., 50-100 mg).

  • Acid Digestion: Homogenize the tissue in the acid digestion solution and heat to release iron from proteins.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Colorimetric Assay:

    • Add a chromogenic agent (e.g., bathophenanthroline) to the supernatant, which forms a colored complex with iron.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Quantification: Calculate the iron concentration based on a standard curve generated using known concentrations of the iron standard solution. Results are typically expressed as µg or mg of iron per gram of dry tissue weight.[14]

Protocol 5: Analysis of Oxidative Stress Markers

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:

  • Homogenize tissue samples in a suitable buffer.

  • Add thiobarbituric acid (TBA) reagent to the homogenate and heat.

  • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantify TBARS levels using a malondialdehyde (MDA) standard curve.[8]

Carbonyl Protein Assay for Protein Oxidation:

  • Treat protein extracts with 2,4-dinitrophenylhydrazine (DNPH), which reacts with protein carbonyls to form a stable hydrazone product.

  • Measure the absorbance of the derivatized proteins at 370 nm.[8]

Mandatory Visualizations

Experimental_Workflow cluster_Induction Iron Overload Induction cluster_Analysis Endpoint Analysis cluster_Evaluation Therapeutic Evaluation Animal_Model Rodent Model (Rat or Mouse) Iron_Dextran This compound Administration (IV or IP) Animal_Model->Iron_Dextran Control Vehicle Control (Saline or PBS) Animal_Model->Control Sample_Collection Blood & Tissue Collection Iron_Dextran->Sample_Collection Therapeutic_Intervention Therapeutic Agent Iron_Dextran->Therapeutic_Intervention Control->Sample_Collection Biochemical Biochemical Analysis (Serum Iron, Liver Iron) Sample_Collection->Biochemical Histology Histological Analysis (Prussian Blue Staining) Sample_Collection->Histology Oxidative_Stress Oxidative Stress Markers (TBARS, Carbonyls) Sample_Collection->Oxidative_Stress Molecular Molecular Analysis (Gene Expression) Sample_Collection->Molecular Efficacy_Assessment Assessment of Efficacy Therapeutic_Intervention->Efficacy_Assessment Efficacy_Assessment->Biochemical Efficacy_Assessment->Histology Efficacy_Assessment->Oxidative_Stress

Caption: Experimental workflow for inducing and analyzing iron overload.

Hepcidin_Pathway cluster_Regulation Hepcidin Regulation in Iron Overload cluster_Action Hepcidin Action Iron_Overload Systemic Iron Overload (High Transferrin Saturation) Hepatocyte Hepatocyte Iron_Overload->Hepatocyte BMP6 BMP6 Upregulation Hepatocyte->BMP6 senses iron SMAD SMAD1/5/8 Phosphorylation BMP6->SMAD Hepcidin Hepcidin Synthesis SMAD->Hepcidin promotes transcription Ferroportin Ferroportin (FPN) (on Macrophages & Enterocytes) Hepcidin->Ferroportin binds to Degradation FPN Internalization & Degradation Ferroportin->Degradation Iron_Export Decreased Iron Export to Plasma Degradation->Iron_Export

Caption: Simplified hepcidin signaling pathway in iron overload.

Discussion and Considerations

  • Route of Administration: Intravenous administration leads to rapid iron uptake by macrophages in the liver and spleen, mimicking transfusional iron overload.[5] Intraperitoneal injection also results in significant iron deposition, primarily in the reticuloendothelial system.[10]

  • Animal Species and Strain: Rats and mice are commonly used.[3] Different strains may exhibit varying sensitivities to iron overload.[10]

  • Dosage and Duration: The dose and duration of this compound administration can be adjusted to model different degrees of iron overload, from mild to severe.[5][7] Chronic administration models the progressive nature of iron accumulation.[10]

  • Mechanism of Iron Overload and Hepcidin Regulation: Parenterally administered this compound is taken up by macrophages. The iron is then gradually released and can load transferrin in the plasma.[15] Elevated plasma iron, particularly increased transferrin saturation, is a key signal that upregulates the production of the master iron regulatory hormone, hepcidin, in the liver.[15][16][17] Hepcidin, in turn, blocks the iron exporter ferroportin, leading to iron retention in cells and decreased iron absorption.[17] However, in the context of parenteral iron overload, this regulatory mechanism is overwhelmed, leading to net iron accumulation. Interestingly, the initial hepcidin response to this compound can be delayed compared to dietary iron, suggesting that the form and cellular location of iron are critical for hepcidin sensing.[15]

  • Oxidative Stress: A key consequence of iron overload is the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative damage to lipids, proteins, and DNA.[1][8] This can be assessed by measuring markers like TBARS and protein carbonyls.[6][8]

  • Limitations: While the this compound model is robust, it bypasses the normal intestinal absorption pathway of iron regulation. Therefore, for studying diseases of primary iron hyperabsorption like hereditary hemochromatosis, genetic models (e.g., HFE knockout mice) or dietary iron overload models may be more appropriate.[2][3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Iron Dextran Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using iron dextran in long-term animal studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presented in a clear, accessible format to address common challenges encountered during in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in long-term animal studies?

A1: this compound is a complex of ferric hydroxide and a low molecular weight dextran fraction.[1] It is used in animal studies to induce a state of iron overload, which serves as a model for human conditions like hemochromatosis or transfusional iron overload that can result from frequent blood transfusions.[2][3] Parenteral (injectable) administration is often preferred over dietary iron because it bypasses the body's tight regulatory control of intestinal absorption, making it easier to achieve high levels of tissue iron loading.[4] These animal models are crucial for studying the pathophysiology of iron overload and for developing and testing new therapeutic strategies, such as iron chelation therapy.[3]

Q2: How do I calculate the appropriate dosage of this compound for my study?

A2: The dosage calculation depends on the desired level of iron overload (mild, moderate, or severe) and the animal model. There is no single universal formula, but a common approach is to base the dose on the animal's body weight (mg/kg).

For inducing iron overload in rodents, doses can range significantly. For example, intravenous administration in rats has been studied with doses from 10 mg/kg to 120 mg/kg to achieve different levels of iron loading.[3][5] In another study, mice received intraperitoneal injections of 1 g/kg (1000 mg/kg) once a week for 8 weeks to generate significant iron overload.[6] For treating iron deficiency anemia in piglets, a single intramuscular injection of 100-200 mg of elemental iron is common.[1][7][8]

A general formula used for calculating the total required dose for iron deficiency in humans, which can be adapted, is: Total Dose (mg) = [Body Weight (kg) x (Desired Hemoglobin - Observed Hemoglobin) x 2.4] + Iron Stores (mg)

For research purposes, it is critical to start with a literature review for your specific animal model and study goals, followed by a pilot study to determine the optimal dose-response relationship.

Q3: What are the recommended administration routes for this compound?

A3: The most common administration routes in animal studies are intravenous (IV), intraperitoneal (IP), and intramuscular (IM).

  • Intravenous (IV): Typically administered via the tail vein in rodents. This route provides rapid distribution.[3]

  • Intraperitoneal (IP): This route allows for rapid absorption due to the large surface area of the peritoneal cavity and uptake by peritoneal macrophages.[4] It is a common method for inducing iron overload.[6]

  • Intramuscular (IM): Often used for therapeutic purposes, such as treating iron deficiency in piglets.[1][9] However, it can cause staining of muscle tissue and pain at the injection site.[1][10] The Z-track injection technique is recommended to minimize tissue staining.[11]

Subcutaneous (s.c.) administration is less common but has been explored as an alternative to IM injections to avoid muscle damage.[9][12]

Q4: What are the potential adverse effects of long-term this compound administration?

A4: While animal models can tolerate high doses of iron, long-term administration can lead to adverse effects.[6] Researchers should monitor animals closely for:

  • Acute Reactions: Anaphylactic-type reactions can occur, though they are rare. A small test dose is recommended before administering the full dose.[11][13]

  • Toxicity: Signs of toxicity can include coarse fur, darkening skin, and a delay in body weight increase.[6] At very high doses or with chronic administration, it can lead to organ damage, including peritoneal adhesions and fibrosis if administered intraperitoneally.[14]

  • Tissue Damage: Intramuscular injections can cause local irritation, muscle tissue staining, and necrosis.[1][15]

  • Organ-Specific Iron Overload: Iron preferentially accumulates in the reticuloendothelial system, particularly the liver, spleen, and lungs.[16][17] While moderate iron loading may not cause significant histological changes, severe overload can lead to hepatomegaly (enlarged liver) and cellular damage.[3][6][16]

Q5: How can I monitor the iron status of the animals during the study?

A5: Monitoring iron status is crucial to ensure the model is developing as expected. This involves a combination of biochemical and histological analyses.[18]

  • Serum-Based Indicators: Automated clinical analyzers can measure serum iron, total iron-binding capacity (TIBC), and transferrin saturation.[18] Serum ferritin is a key indicator of iron stores, though it can be affected by inflammation.[18][19]

  • Histological Analysis: Prussian blue staining is a standard histological technique used to visualize iron deposits in tissue sections, particularly from the liver, spleen, and heart.[6] This allows for qualitative and semi-quantitative assessment of iron distribution.

  • Quantitative Tissue Iron: For precise measurement, non-heme iron content in tissues can be quantified using colorimetric assays, such as the bathophenanthroline-based method.[20][21]

Troubleshooting Guides

Issue 1: Animals are showing unexpected adverse reactions or mortality.

Possible Cause Troubleshooting Steps
Anaphylactic Reaction Always administer a small test dose (e.g., 25 mg) and observe the animal for at least one hour before giving the full dose.[11] Ensure emergency resuscitation resources (e.g., epinephrine) are available.[13]
Dose is too high / Rapid infusion Review the dosage calculation. Consider reducing the dose or the frequency of administration. If administering intravenously, ensure the infusion rate is slow.
Underlying Health Issues Ensure animals are healthy before beginning the study. Pre-existing inflammation can exacerbate adverse effects.[22] this compound should not be used in animals with anemias not associated with iron deficiency.[13]
Vitamin E/Selenium Deficiency The administration of this compound to piglets deficient in vitamin E and/or selenium is considered a risk.[15] Ensure adequate nutritional status.

Issue 2: There is high variability in iron loading between animals in the same group.

Possible Cause Troubleshooting Steps
Inconsistent Injection Technique Ensure all personnel are trained on a standardized injection protocol (e.g., consistent IV tail vein injection or IP injection location). Inaccurate administration can lead to dosing errors.
Variable Animal Health Inflammation can alter iron metabolism and affect iron distribution and uptake.[22][23] Monitor animals for signs of illness that could confound results.
Errors in Dosage Calculation Double-check body weights and calculations for each animal before every administration. Prepare fresh dilutions of this compound as needed.[3]

Issue 3: The desired level of iron overload is not being achieved.

Possible Cause Troubleshooting Steps
Dosage is too low The dose may be insufficient for the desired level of iron loading. Refer to established models or conduct a dose-escalation pilot study. Doses up to 120 mg/kg (IV) in rats or 1000 mg/kg (IP) in mice have been used to induce severe overload.[3][6]
Administration frequency is too low For long-term studies, repeated injections are necessary. A weekly administration schedule is common.[6][24]
Animal Strain Differences Different strains of mice (e.g., C57bl/6 vs. B6D2F1) can have different responses to iron loading and may have varying abilities to excrete excess iron.[6]

Data Presentation: Dosage and Effects

Table 1: this compound Dosage and Resulting Iron Overload in Wistar Rats (IV Administration)

Total IV DoseLiver Iron ConcentrationClassification of OverloadHistological Findings (Hepatocytes)
10 mg/kg< 3 mg Fe/g DWNormal RangeNormal cell morphology
20 mg/kg - 40 mg/kg3–7 mg Fe/g DWMild Iron OverloadSteatosis and inflammation significantly increased vs. control.[3][25]
50 mg/kg> 7 mg Fe/g DWModerate Iron OverloadSignificant hepatocyte swelling observed.[3]
60 mg/kg - 120 mg/kg> 15 mg Fe/g DWSevere Iron OverloadIncreased iron deposits (blue) visible with Prussian blue staining.[3]

Data summarized from a study developing a hemochromatosis model.[3]

Table 2: Key Hematological and Biochemical Markers for Monitoring Iron Status

Parameter Description Typical Change in Iron Overload
Serum Iron Measures the amount of iron circulating in the blood, primarily bound to transferrin.Increased
Total Iron-Binding Capacity (TIBC) A measure of the blood's capacity to bind iron with transferrin.[18]Decreased[3]
Transferrin Saturation (%TSAT) The percentage of transferrin that is saturated with iron. Calculated as (Serum Iron / TIBC) x 100.[18]Increased[3]
Serum Ferritin Reflects the body's total iron stores.[18]Increased
Hemoglobin (Hb) & Hematocrit (Hct) Measures the concentration of hemoglobin and the proportion of red blood cells in the blood.Generally stable unless toxicity or other conditions develop.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of this compound in Rats

  • Animal Preparation: Acclimatize Wistar rats for at least seven days. Ensure they have free access to food and water.

  • Dosage Preparation: Prepare stock solutions of this compound (e.g., 10 mg/mL and 20 mg/mL) by diluting it in sterile physiological saline.[3]

  • Restraint: Place the rat in a suitable restraint device to expose the lateral tail vein.

  • Injection: Administer the calculated dose of this compound intravenously via the lateral tail vein. The maximum volume for a single injection should be appropriate for the animal's size (e.g., up to 1 mL per 200g of body weight).[3]

  • Dosing Schedule: For cumulative dosing, higher total doses can be achieved by administering injections over several days or weeks.[3]

  • Monitoring: Observe the animal for any immediate adverse reactions. Continue to monitor for general health, body weight, and clinical signs of toxicity throughout the study.

Protocol 2: Histological Assessment of Iron Deposition (Prussian Blue Staining)

  • Tissue Collection: Euthanize the animal and perfuse with saline to remove blood. Collect tissue samples (e.g., liver, spleen, heart).

  • Fixation: Fix the tissues in 10% neutral buffered formalin.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on glass slides.

  • Staining Procedure: a. Deparaffinize sections and rehydrate to distilled water. b. Incubate slides in a freshly prepared solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide for 20-30 minutes. c. Rinse thoroughly in distilled water. d. Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei. e. Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.

  • Analysis: Examine under a light microscope. Iron deposits will appear as distinct blue or purple granules.[6]

Protocol 3: Quantification of Non-Heme Iron in Tissues

  • Sample Preparation: Accurately weigh 50-100 mg of tissue.

  • Digestion: Place the tissue in a microcentrifuge tube and add an acid mixture (e.g., 0.3% trichloroacetic acid in 8 M HCl).[21] Digest at 65°C for 18-24 hours.

  • Centrifugation: Centrifuge the digested sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undigested material.[21]

  • Colorimetric Reaction: a. Transfer a known volume of the supernatant to a new tube or a 96-well microplate.[21] b. Prepare a color reagent containing a chromogen (e.g., bathophenanthroline disulfonic acid), a reducing agent (e.g., L-ascorbic acid to reduce Fe³⁺ to Fe²⁺), and a buffer (e.g., sodium acetate).[21] c. Add the color reagent to the samples and standards. The iron in the sample will form a colored complex with the chromogen.

  • Measurement: After a short incubation period (5-40 minutes), measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a spectrophotometer or plate reader.[26]

  • Calculation: Determine the iron concentration in the samples by comparing their absorbance to a standard curve prepared with known iron concentrations.

Visualizations

Experimental_Workflow start Study Start: Animal Acclimatization pilot Pilot Study (Dose-Ranging) start->pilot Recommended grouping Animal Grouping & Baseline Measurements (Weight, Blood Sample) start->grouping pilot->grouping admin Long-Term this compound Administration (e.g., Weekly IP/IV) grouping->admin monitoring In-Life Monitoring (Health, Weight, Behavior) admin->monitoring interim Interim Analysis (Optional Blood Draw) admin->interim endpoint Study Endpoint: Euthanasia & Necropsy admin->endpoint After final dose monitoring->admin interim->admin collection Sample Collection (Blood, Tissues) endpoint->collection analysis Downstream Analysis: - Histology (Prussian Blue) - Serum Iron Panel - Tissue Iron Quantification collection->analysis data Data Interpretation & Reporting analysis->data

Caption: Workflow for a long-term this compound animal study.

Troubleshooting_Adverse_Effects start Adverse Effect Observed (e.g., Lethargy, Distress, Mortality) check_timing When did it occur? start->check_timing local_issue Is the issue localized? (e.g., at injection site) start->local_issue Check for local signs immediate Immediately Post-Injection (< 1 hour) check_timing->immediate Immediate delayed Delayed Onset (> 24 hours) check_timing->delayed Delayed cause_anaphylaxis Probable Cause: Anaphylactic Reaction immediate->cause_anaphylaxis cause_toxicity Probable Cause: Cumulative Toxicity / Overdose delayed->cause_toxicity action_anaphylaxis Action: - Stop administration immediately - Provide supportive care - Implement test dose for all future subjects cause_anaphylaxis->action_anaphylaxis action_toxicity Action: - Review dosage & frequency - Reduce dose or pause study - Assess organ function (serum markers) cause_toxicity->action_toxicity local_issue->check_timing No (Systemic) cause_local Probable Cause: Injection Trauma / Irritation local_issue->cause_local Yes action_local Action: - Review injection technique - Rotate injection sites - Consider alternative route (IP vs IM) cause_local->action_local

Caption: Decision tree for troubleshooting adverse effects.

Iron_Dextran_Metabolism admin This compound Complex (Administered IV, IP, or IM) uptake Uptake by Macrophages (Reticuloendothelial System - RES) admin->uptake processing Iron is split from Dextran within Macrophage Phagolysosome uptake->processing Phagocytosis storage Iron stored as Ferritin and Hemosiderin in RES cells (Liver, Spleen, Bone Marrow) processing->storage release Iron released from Macrophages via Ferroportin storage->release transport Iron binds to Transferrin in Plasma release->transport utilization Utilization by Tissues transport->utilization bone_marrow Bone Marrow: Erythropoiesis (Hemoglobin Synthesis) utilization->bone_marrow other_tissues Other Tissues: Cellular Processes utilization->other_tissues

References

how to prevent iron dextran precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of iron dextran in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a complex of ferric hydroxide and dextran polymers, forming a colloidal suspension in water.[1][2] This complex is synthetically produced and used for the intravenous or intramuscular treatment of iron-deficiency anemia in cases where oral administration is not feasible.[1][3][4] Precipitation can occur because the stability of this colloidal suspension is highly sensitive to its chemical environment, particularly pH, concentration, and the presence of incompatible ions.[1][2][5]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: The optimal pH for this compound solutions is between 5.2 and 6.5.[1][2][6] The complex becomes unstable at a pH of 5.0 or lower, which can lead to precipitation of iron hydroxide.[1][2] Therefore, it is critical to control the pH when preparing, diluting, or mixing this compound solutions.

Q3: What are the recommended solvents and diluents for preparing and diluting this compound stock solutions?

A3: For dilution, sterile 0.9% sodium chloride (normal saline) is recommended.[6][7] Dextrose solutions should be avoided as they have been associated with a higher incidence of adverse reactions.[7] For initial preparation, sterile water for injection is commonly used.[8]

Q4: How should this compound stock solutions be stored to ensure stability?

A4: this compound solutions should be stored in tightly closed containers in a dry, well-ventilated place.[1] Depending on the specific formulation, storage at controlled room temperature (20-25°C or 68-77°F) or under refrigeration is recommended.[1][3][9] Always consult the manufacturer's specific storage instructions. Opened containers should be carefully resealed to prevent leakage and contamination.[1]

Q5: Are there any common laboratory reagents that are incompatible with this compound solutions?

A5: Yes. Strong acids and alkalis are incompatible with this compound.[5] Additionally, phosphate buffers can cause precipitation and should be used with caution. This compound may also be incompatible with some total parenteral nutrition (TPN) solutions.[10][11] It is advisable to perform a small-scale compatibility test before mixing this compound with other solutions.

Troubleshooting Guide

Issue: Precipitate or Cloudiness Observed in this compound Stock Solution

This section provides a step-by-step guide to troubleshoot and resolve issues with this compound solution stability.

G start Precipitation Observed check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 5.2? check_ph->ph_low adjust_ph Adjust pH to 5.2-6.5 using dilute NaOH ph_low->adjust_ph Yes ph_ok pH is within range ph_low->ph_ok No end Solution Stable adjust_ph->end check_storage Review Storage Conditions (Temp & Light) ph_ok->check_storage storage_bad Improper Storage? check_storage->storage_bad correct_storage Store at recommended temperature & protect from light storage_bad->correct_storage Yes storage_ok Storage is correct storage_bad->storage_ok No correct_storage->end check_dilution Review Dilution/Mixing Procedure storage_ok->check_dilution dilution_bad Incompatible Diluent (e.g., D5W, Phosphate Buffer)? check_dilution->dilution_bad use_saline Use 0.9% NaCl for dilution. Avoid incompatible buffers. dilution_bad->use_saline Yes discard Discard Solution if Precipitate Persists dilution_bad->discard No use_saline->end

Caption: Effect of pH on the stability of this compound solutions.

References

common pitfalls in iron dextran-based cell labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iron dextran-based cell labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to help you identify and resolve common issues encountered during cell labeling with this compound nanoparticles.

Section 1: Low Labeling Efficiency

Question: Why is the iron labeling efficiency in my cells low?

Answer: Low labeling efficiency is a common issue that can be attributed to several factors. The concentration of the this compound nanoparticles, the incubation time, and the cell type itself are all critical parameters. For some cell types, especially non-phagocytic cells, a transfection agent may be necessary to facilitate uptake.[1][2] The efficiency of uptake can also be influenced by the specific coating of the this compound particles.[1]

Troubleshooting Steps:

  • Optimize this compound Concentration: Increase the concentration of this compound in the labeling medium. However, be mindful of potential cytotoxicity at higher concentrations.

  • Extend Incubation Time: Longer incubation times can lead to increased nanoparticle uptake. Monitor cell viability to avoid adverse effects.

  • Use a Transfection Agent: For non-phagocytic cells, consider using a transfection agent like protamine sulfate to enhance nanoparticle uptake.

  • Cell Density: Ensure cells are at an optimal confluence (typically 80-90%) during labeling.[3]

  • Confirm with Prussian Blue Staining: Use Prussian blue staining to visually confirm the presence of iron within the cells. The intensity of the blue color can give a qualitative indication of labeling efficiency.[3][4]

Question: How can I quantify the iron uptake in my cells?

Answer: Several methods can be used to quantify intracellular iron content. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique that can provide precise measurements of iron concentration per cell.[5] A more accessible method is spectrophotometry, which measures the absorbance of lysed cell solutions at specific wavelengths to determine iron content.[6] Additionally, flow cytometry can be used to assess cell granularity, which may increase with iron uptake.[5] For a qualitative assessment, Magnetic Resonance Imaging (MRI) can visualize the signal changes in labeled cells.[5]

Section 2: Cytotoxicity and Cell Health

Question: My cells are showing signs of toxicity after labeling. What could be the cause?

Answer: Cytotoxicity can be a significant concern in cell labeling experiments. High concentrations of this compound nanoparticles can induce oxidative stress and lead to cell death.[7][8] The coating of the nanoparticles also plays a role in their biocompatibility, with uncoated nanoparticles generally being more toxic.[8] The duration of exposure to the nanoparticles is another factor that can influence cell viability.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the optimal this compound concentration that provides good labeling efficiency without significant cytotoxicity.

  • Assess Cell Viability: Use a reliable cell viability assay, such as the MTT assay or Trypan Blue exclusion assay, to quantify the percentage of viable cells after labeling.[9][10][11]

  • Reduce Incubation Time: If toxicity is observed, try reducing the incubation time with the this compound nanoparticles.

  • Use Coated Nanoparticles: Ensure you are using this compound nanoparticles with a biocompatible coating, as this can significantly reduce cytotoxicity.[8][12]

  • Monitor for Oxidative Stress: If you suspect oxidative stress, you can perform assays to measure reactive oxygen species (ROS) levels.[7]

Section 3: Nanoparticle Aggregation

Question: I am observing aggregation of the this compound nanoparticles in my cell culture medium. How can I prevent this?

Answer: Aggregation of this compound nanoparticles can affect their uptake by cells and may lead to inconsistent results. The stability of the nanoparticle suspension is crucial.

Troubleshooting Steps:

  • Ensure Proper Dispersion: Before adding to the cell culture medium, ensure the this compound nanoparticle stock solution is well-dispersed by vortexing or sonication.

  • Check Buffer Compatibility: Verify that the nanoparticles are stable in your specific cell culture medium and buffer system. Some components of the medium can promote aggregation.

  • Use Stabilized Formulations: Dextran and other polymer coatings are designed to improve the stability and prevent aggregation of iron oxide nanoparticles.[12][13][14]

Section 4: Detection and Imaging Issues

Question: I am having trouble detecting the labeled cells using MRI. What could be the problem?

Answer: Detection of labeled cells by MRI depends on a sufficient intracellular iron concentration to produce a detectable change in the magnetic resonance signal.[2][15]

Troubleshooting Steps:

  • Confirm Labeling Efficiency: First, confirm that your cells have been successfully labeled using a method like Prussian blue staining.

  • Increase Cell Number: The MRI signal is dependent on the number of labeled cells in the imaging voxel. A higher number of transplanted cells may be needed for clear detection.[16]

  • Optimize MRI Parameters: Use T2 or T2*-weighted imaging sequences, which are sensitive to the magnetic properties of iron oxide nanoparticles.[17][18]

  • Consider Signal Dilution: Be aware that as cells divide, the iron nanoparticles are distributed among daughter cells, leading to a dilution of the signal over time.[17][19]

  • Distinguish from Artifacts: Be cautious of signal voids from other sources, such as air-tissue interfaces or hemorrhage, which can mimic the signal from labeled cells.[15]

Question: Can MRI distinguish between live and dead labeled cells?

Answer: A significant limitation of using iron oxide nanoparticles for cell tracking is that MRI cannot distinguish between live and dead cells.[16][20] Macrophages can phagocytose nanoparticles released from dead labeled cells, leading to a persistent MRI signal that can be misinterpreted as viable transplanted cells.[17][20] Histological confirmation is often necessary to verify the fate of the labeled cells.[20]

Quantitative Data Summary

Table 1: Intracellular Iron Concentration in Labeled Cells

Cell TypeThis compound FormulationIncubation Concentration (µg Fe/mL)Incubation Time (hours)Intracellular Iron (pg/cell)Reference
Mesenchymal Stem Cells (MSCs)Ferucarbotran5012~29.2[5]
Neural-like Cells (NCs)Ferucarbotran5012~25.9[5]
Jurkat CellsDextran-coated Iron Oxide2848~5.02[21]
Jurkat CellsDextran-coated Iron Oxide5648~9.74[21]
Jurkat CellsDextran-coated Iron Oxide2872~6.68[21]
Jurkat CellsDextran-coated Iron Oxide5672~13.16[21]

Table 2: Effect of Dextran-Coated Iron Oxide Nanoparticles on Cell Viability

Cell LineConcentration (µg/mL)Exposure Time (hours)Cell Viability (%)Reference
Jurkat2872~83[21]
Jurkat5648~74[21]
Jurkat5672~65[21]
HeLa62.572~96[22]
HeLa12572~93[22]
HeLa25072~89[22]
HeLa50072~82[22]

Experimental Protocols

Protocol 1: Prussian Blue Staining for Iron Detection

This protocol is used to visualize the presence of iron in labeled cells.

Materials:

  • Cell fixation solution (e.g., 4% paraformaldehyde or 10% formalin)

  • 20% Hydrochloric Acid (HCl) solution

  • 10% Potassium Ferrocyanide solution

  • Nuclear Fast Red counterstain[3]

  • Deionized water

  • Ethanol (35%, 70%, 100%)[3]

  • Xylene[3]

Procedure:

  • Cell Fixation: Fix the labeled cells grown on coverslips or in a plate with the fixation solution.

  • Staining Solution Preparation: Immediately before use, prepare the working Prussian blue staining solution by mixing equal parts of 20% HCl and 10% potassium ferrocyanide solution.

  • Staining: Immerse the fixed cells in the working solution for 10-20 minutes at room temperature.[3][4] The presence of iron will be indicated by the development of a blue color.

  • Washing: Wash the cells thoroughly with deionized water.[3]

  • Counterstaining: Incubate the cells with Nuclear Fast Red for 5 minutes to stain the nuclei.[3]

  • Dehydration and Mounting: Dehydrate the cells through a series of ethanol washes (e.g., 35%, 70%, 100%), clear with xylene, and mount on a microscope slide.[3]

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This protocol is a quick method to determine the percentage of viable cells. Live cells with intact membranes will exclude the dye, while dead cells will be stained blue.[9][23][24][25]

Materials:

  • 0.4% Trypan Blue solution[9][23]

  • Phosphate-buffered saline (PBS) or serum-free medium[23][25]

  • Hemacytometer

  • Microscope

Procedure:

  • Cell Suspension: Prepare a single-cell suspension of your labeled and control cells in PBS or serum-free medium.[23][25]

  • Staining: Mix one part of the 0.4% Trypan Blue solution with one part of the cell suspension.[9][23][24]

  • Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[23][25]

  • Counting: Load the mixture onto a hemacytometer and immediately count the number of live (unstained) and dead (blue) cells under a microscope.[9][25]

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100.[9][24]

Protocol 3: MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][26]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Plating: Seed your labeled and control cells in a 96-well plate and incubate for the desired period.

  • MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][26]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][26] The intensity of the color is proportional to the number of viable cells.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing cluster_analysis Analysis Cell_Culture 1. Cell Culture Prepare_Iron_Dextran 2. Prepare this compound Solution Cell_Culture->Prepare_Iron_Dextran Incubate 3. Incubate Cells with this compound Prepare_Iron_Dextran->Incubate Wash_Cells 4. Wash to Remove Unbound Nanoparticles Incubate->Wash_Cells Assess_Viability 5a. Assess Cell Viability (MTT / Trypan Blue) Wash_Cells->Assess_Viability Confirm_Labeling 5b. Confirm Labeling (Prussian Blue) Wash_Cells->Confirm_Labeling Quantify_Iron 5c. Quantify Iron Uptake (ICP-MS / Spectrophotometry) Wash_Cells->Quantify_Iron In_Vivo_Imaging 6. In Vivo / In Vitro Imaging (MRI) Assess_Viability->In_Vivo_Imaging Confirm_Labeling->In_Vivo_Imaging Quantify_Iron->In_Vivo_Imaging

Caption: Experimental workflow for this compound-based cell labeling.

Troubleshooting_Low_Labeling Start Low Labeling Efficiency Observed Check_Concentration Is this compound Concentration Optimal? Start->Check_Concentration Check_Incubation Is Incubation Time Sufficient? Check_Concentration->Check_Incubation Yes Increase_Concentration Increase Concentration (monitor cytotoxicity) Check_Concentration->Increase_Concentration No Check_Transfection Is a Transfection Agent Needed? Check_Incubation->Check_Transfection Yes Increase_Time Increase Incubation Time (monitor cytotoxicity) Check_Incubation->Increase_Time No Check_Cell_Health Are Cells Healthy and at Optimal Density? Check_Transfection->Check_Cell_Health No Add_Transfection Add Transfection Agent (e.g., protamine sulfate) Check_Transfection->Add_Transfection Yes (for non-phagocytic cells) Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Re_evaluate Re-evaluate Labeling Efficiency Check_Cell_Health->Re_evaluate Yes Increase_Concentration->Re_evaluate Increase_Time->Re_evaluate Add_Transfection->Re_evaluate Optimize_Culture->Re_evaluate

Caption: Troubleshooting flowchart for low labeling efficiency.

Signaling_Pathway_Placeholder cluster_uptake Nanoparticle Uptake cluster_lysosome Intracellular Processing cluster_cellular_effects Cellular Effects Iron_Dextran This compound Nanoparticles Endocytosis Endocytosis Iron_Dextran->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Iron_Release Iron Release Lysosome->Iron_Release ROS_Production Increased ROS Production Iron_Release->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cytotoxicity Potential Cytotoxicity Oxidative_Stress->Cytotoxicity

Caption: General pathway of this compound uptake and potential cellular effects.

References

Technical Support Center: Reducing Anaphylactic Reactions to Iron Dextran in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with iron dextran in animal models, with a focus on mitigating anaphylactic and anaphylactoid reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind anaphylactic reactions to this compound in animal models?

A1: Anaphylactic reactions to this compound are primarily considered a form of Complement Activation-Related Pseudoallergy (CARPA), not a true IgE-mediated allergy.[1][2] this compound nanoparticles can activate the complement system, a part of the innate immune system. This activation leads to the generation of anaphylatoxins, C3a and C5a, which in turn trigger the degranulation of mast cells and basophils, releasing histamine and other inflammatory mediators that cause the symptoms of an anaphylactoid reaction.[1][3]

Q2: Are there differences in the reactivity of various intravenous iron formulations?

A2: Yes, different IV iron formulations exhibit varying potentials for causing hypersensitivity reactions. Historically, high-molecular-weight this compound was associated with a higher incidence of anaphylaxis and is no longer on the market.[4] Newer formulations are generally safer. Studies in pig models of CARPA have shown that dextran-coated and carboxymethyldextran-coated superparamagnetic iron oxide nanoparticles (SPIONs) can cause significant complement activation, while some other coatings do not.[5]

Q3: Which animal models are most suitable for studying CARPA to this compound?

A3: The pig is considered a highly sensitive animal model for pseudoallergic infusion reactions and is often used to study CARPA.[5] However, due to practical and ethical considerations, rodent models are more commonly used in preclinical research. Rats and mice can also be used to model these reactions, with endpoints such as changes in body temperature and measurement of inflammatory mediators. It's important to note that some rat strains can be genetically resistant to dextran-induced reactions.

Q4: What are the key clinical signs and endpoints to monitor for anaphylactoid reactions in rodent models?

A4: In mouse models of systemic anaphylaxis, a primary and quantifiable indicator is a drop in body temperature (hypothermia).[6][7] Other observable signs can include reduced activity, piloerection, and respiratory distress. Key biomarkers to measure in plasma or serum include levels of complement activation products (C3a, C5a) and histamine.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High incidence of severe or fatal anaphylactoid reactions in the experimental group. - Infusion rate is too fast.- Dose of this compound is too high.- Animal strain is particularly sensitive.- Reduce the infusion rate of the this compound solution.- Perform a dose-response study to determine the maximum tolerated dose.- Consider using a different, less sensitive strain of mouse or rat.
Difficulty in consistently inducing a measurable anaphylactoid reaction. - Dose of this compound is too low.- Insensitive animal strain.- Insensitive endpoint measurement.- Increase the dose of this compound.- Switch to a more sensitive animal strain.- Use a more sensitive and quantifiable endpoint, such as core body temperature, in addition to visual observation.
High variability in the anaphylactoid response within the same experimental group. - Inconsistent infusion rate.- Variation in animal weight and health status.- Genetic variability within the animal colony.- Use a syringe pump for precise control of the infusion rate.- Ensure animals are of similar weight and are healthy before the experiment.- Use a genetically homogenous inbred strain of animals.
Premedication with antihistamines is not reducing the reaction severity. - The reaction is primarily CARPA-mediated, which is not effectively blocked by antihistamines.- The timing or dose of the antihistamine is incorrect.- Consider premedication with corticosteroids, which may be more effective for severe reactions.[8][9]- Note that routine premedication is often not recommended and can sometimes mask the severity of a reaction.[10]

Experimental Protocols

Induction of Anaphylactoid Reaction in a Mouse Model

This protocol is adapted from general models of systemic anaphylaxis and can be applied to study reactions to this compound.

Materials:

  • This compound solution

  • Sterile saline for injection

  • Rectal thermometer for mice

  • Intravenous (IV) or intraperitoneal (IP) injection equipment

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal thermometer.

  • This compound Administration: Administer this compound via IV (tail vein) or IP injection. A starting dose can be determined from literature, often in the range of 50 mg/kg for rats, which can be adapted for mice.[11][12][13]

  • Monitoring: Immediately after injection, begin monitoring the mice for clinical signs of anaphylaxis (e.g., lethargy, piloerection, respiratory distress).

  • Temperature Measurement: Measure rectal temperature at regular intervals (e.g., every 10-15 minutes) for at least 60-90 minutes post-injection. A significant drop in body temperature is a key indicator of an anaphylactic reaction.[7]

  • Blood Sampling: At the end of the observation period, blood samples can be collected for the analysis of biomarkers such as histamine and complement components (C3a, C5a).

Mitigation Strategy: Desensitization Protocol (Conceptual for Animal Models)

This conceptual protocol is based on clinical desensitization protocols and would require optimization for specific animal models.

Principle: Gradually introduce increasing doses of this compound to induce a state of temporary tolerance.

Procedure:

  • Preparation of Dilutions: Prepare serial dilutions of the this compound solution. A common clinical approach starts with a 1:100 or 1:1000 dilution of the therapeutic dose.

  • Incremental Dosing:

    • Administer the most dilute solution at a slow, controlled rate.

    • After a set observation period (e.g., 15-30 minutes) with no adverse reactions, administer the next, more concentrated solution.

    • Continue this process with increasing concentrations until the full therapeutic dose has been administered.

  • Monitoring: Continuously monitor the animal for any signs of an adverse reaction throughout the procedure. If a reaction occurs, the infusion should be stopped.

Quantitative Data Summary

Table 1: this compound Dosing in a Rat Iron Overload Model

This compound Dose (mg/kg BW)Route of Administration
10Intravenous
20Intravenous
30Intravenous
40Intravenous
50Intravenous
60Intravenous
80Intravenous
100Intravenous
120Intravenous

Data from a study establishing an iron overload model in rats, which can serve as a reference for dosing in anaphylaxis studies.[14]

Visualizations

Signaling Pathway of CARPA

CARPA_Pathway cluster_initiation Initiation cluster_amplification Amplification & Effector Phase This compound\nNanoparticles This compound Nanoparticles Complement\nSystem Complement System This compound\nNanoparticles->Complement\nSystem Activation C3 Convertase C3 Convertase Complement\nSystem->C3 Convertase C5 Convertase C5 Convertase C3 Convertase->C5 Convertase C3 C3 C3 Convertase->C3 C5 C5 C5 Convertase->C5 C3a & C5a\n(Anaphylatoxins) C3a & C5a (Anaphylatoxins) C3->C3a & C5a\n(Anaphylatoxins) Cleavage C5->C3a & C5a\n(Anaphylatoxins) Cleavage Mast Cell / Basophil Mast Cell / Basophil C3a & C5a\n(Anaphylatoxins)->Mast Cell / Basophil Activation Histamine &\nOther Mediators Histamine & Other Mediators Mast Cell / Basophil->Histamine &\nOther Mediators Degranulation Anaphylactoid\nReaction Anaphylactoid Reaction Histamine &\nOther Mediators->Anaphylactoid\nReaction

Caption: Signaling pathway of Complement Activation-Related Pseudoallergy (CARPA).

Experimental Workflow for Investigating Mitigation Strategies

Mitigation_Workflow cluster_groups Experimental Groups Animal Model\n(e.g., Mouse/Rat) Animal Model (e.g., Mouse/Rat) Baseline Measurement\n(e.g., Temperature) Baseline Measurement (e.g., Temperature) Animal Model\n(e.g., Mouse/Rat)->Baseline Measurement\n(e.g., Temperature) Group Allocation Group Allocation Baseline Measurement\n(e.g., Temperature)->Group Allocation Control\n(Vehicle) Control (Vehicle) Group Allocation->Control\n(Vehicle) This compound\n(Positive Control) This compound (Positive Control) Group Allocation->this compound\n(Positive Control) Premedication +\nthis compound Premedication + This compound Group Allocation->Premedication +\nthis compound Desensitization +\nthis compound Desensitization + This compound Group Allocation->Desensitization +\nthis compound Monitoring &\nData Collection Monitoring & Data Collection Control\n(Vehicle)->Monitoring &\nData Collection This compound\n(Positive Control)->Monitoring &\nData Collection Desensitization +\nthis compound->Monitoring &\nData Collection Data Analysis Data Analysis Monitoring &\nData Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Premedication +\nthis compound) Premedication + This compound) Premedication +\nthis compound)->Monitoring &\nData Collection

Caption: Workflow for testing strategies to mitigate this compound-induced reactions.

References

Technical Support Center: Improving the Stability of Iron Dextran Solutions for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation and handling of iron dextran solutions for injection.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems with your this compound solutions.

1. Issue: Visible Particulates or Precipitation in the Solution

  • Question: I am observing visible particles or a precipitate in my this compound solution. What could be the cause and how can I fix it?

    Answer: The formation of particulates or precipitates is a common indicator of instability in this compound solutions. Several factors can contribute to this issue:

    • pH Shift: this compound complexes are sensitive to pH. A significant deviation from the optimal pH range (typically 5.2-6.5) can lead to the dissociation of the iron-dextran complex and precipitation of ferric hydroxide.[1][2]

      • Recommendation: Measure the pH of your solution. If it is outside the recommended range, adjust it carefully using dilute hydrochloric acid or sodium hydroxide. It is crucial to perform this adjustment gradually while monitoring for any signs of precipitation.

    • Incompatibility with Other Components: If the this compound is part of a complex formulation, such as a parenteral nutrition (PN) solution, incompatibility with other components like electrolytes or other drugs can cause precipitation.[3][4][5][6][7]

      • Recommendation: Review the compatibility of all components in your formulation. When preparing parenteral nutrition solutions, add the this compound just before administration and avoid mixing with components known to cause precipitation.[5][7][8]

    • Temperature Fluctuations: Exposure to extreme temperatures (freezing or excessive heat) can disrupt the colloidal stability of the this compound complex, leading to aggregation and precipitation.

      • Recommendation: Store your this compound solutions at the recommended temperature, typically controlled room temperature (20-25°C or 68-77°F), and avoid freezing.[2]

    • Filtration Issues: Inappropriate filtration methods can induce instability. This compound can adsorb to certain types of membrane filters, leading to a loss of iron content and potentially causing aggregation.[9]

      • Recommendation: If filtration is necessary, use a compatible filter membrane. It is advisable to perform a small-scale filtration study to evaluate the impact on the stability and iron content of your specific formulation.

2. Issue: Change in Solution Color

  • Question: My this compound solution has changed color from its typical dark brown. What does this signify?

    Answer: A change in the color of an this compound solution can indicate chemical degradation.

    • Oxidation: The ferric iron (Fe³⁺) in the this compound complex can be reduced to ferrous iron (Fe²⁺), leading to a color change. This can be influenced by factors such as exposure to light or the presence of reducing agents in the formulation.

      • Recommendation: Protect your solutions from light by using amber vials or other light-protective packaging.[2] Ensure that all excipients are compatible and do not have reducing properties that could affect the iron's oxidation state.

    • Degradation of Dextran: Degradation of the dextran polymer can also lead to a color change. This can be caused by exposure to high temperatures or extreme pH.

      • Recommendation: Adhere to the recommended storage conditions and pH range for your this compound product.

3. Issue: Increased Particle Size or Polydispersity Index (PDI)

  • Question: My Dynamic Light Scattering (DLS) analysis shows an increase in the average particle size and/or PDI of my this compound solution over time. What is happening?

    Answer: An increase in particle size and PDI is a direct measure of physical instability, specifically aggregation of the this compound nanoparticles.

    • Causes of Aggregation:

      • Suboptimal pH: As mentioned, a pH outside the stable range can lead to aggregation.

      • High Temperature: Elevated temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[10]

      • Dextran Dissociation: The dextran coating stabilizes the iron core. If the dextran dissociates from the iron, the exposed iron cores can aggregate.[1]

    • Troubleshooting Steps:

      • Verify pH: Ensure the pH of the solution is within the optimal range.

      • Control Temperature: Maintain proper storage and handling temperatures.

      • Assess Dextran Integrity: If you suspect dextran degradation, you may need to perform analytical tests to assess the molecular weight of the dextran in your formulation.[11][12]

Logical Troubleshooting Workflow for Particle Formation

start Observation: Visible Particles/Precipitate check_ph Measure pH of the Solution start->check_ph ph_in_range Is pH within 5.2-6.5 range? check_ph->ph_in_range adjust_ph Action: Carefully adjust pH ph_in_range->adjust_ph No check_compatibility Review Formulation Compatibility ph_in_range->check_compatibility Yes resolved Issue Resolved adjust_ph->resolved incompatible_components Are there incompatible components (e.g., in PN)? check_compatibility->incompatible_components reformulate Action: Reformulate or change order of mixing incompatible_components->reformulate Yes check_storage Examine Storage Conditions incompatible_components->check_storage No reformulate->resolved temp_excursion Was solution exposed tofreezing or high heat? check_storage->temp_excursion correct_storage Action: Ensure proper storage (20-25°C) temp_excursion->correct_storage Yes check_filtration Review Filtration Procedure temp_excursion->check_filtration No correct_storage->resolved improper_filter Is an incompatible filter being used? check_filtration->improper_filter change_filter Action: Use a compatible filter or validate current one improper_filter->change_filter Yes improper_filter->resolved No change_filter->resolved

Caption: Troubleshooting workflow for visible particles.

Frequently Asked Questions (FAQs)

Formulation and Storage

  • Q1: What is the ideal pH for an this compound solution for injection?

    • A1: The optimal pH range for most this compound solutions is between 5.2 and 6.5.[1][2] Maintaining the pH within this range is critical for the stability of the iron-dextran complex.

  • Q2: What are the recommended storage conditions for this compound solutions?

    • A2: this compound solutions should be stored at a controlled room temperature, typically between 20°C and 25°C (68°F to 77°F).[2] They should be protected from freezing and excessive heat, as temperature extremes can lead to aggregation and precipitation.

  • Q3: Can I add this compound to parenteral nutrition (PN) solutions?

    • A3: The compatibility of this compound with PN solutions can be complex and depends on the specific composition of the PN solution.[3][4][5][6][7] It is generally recommended to add this compound to the PN bag shortly before administration to minimize the risk of interactions and precipitation.[5][7] Always consult compatibility data for your specific PN formulation.

Stability Testing

  • Q4: What are the key stability-indicating parameters for this compound solutions?

    • A4: The key parameters to monitor during stability testing include:

      • Appearance: Visual inspection for color change, clarity, and the presence of particulate matter.

      • pH: To ensure it remains within the specified range.

      • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to monitor for aggregation.[13]

      • Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.[13]

      • Free Iron Content: To quantify the amount of iron that has dissociated from the dextran complex.

      • Assay of Iron and Dextran: To ensure the concentration of the active components remains within specifications.

  • Q5: How can I perform an accelerated stability study for my this compound formulation?

    • A5: Accelerated stability studies are typically conducted at elevated temperatures to predict the long-term stability of the product. A common condition for accelerated stability testing is 40°C ± 2°C with 75% ± 5% relative humidity for a period of 6 months. Samples are typically tested at initial, 3, and 6-month time points. The parameters listed in Q4 should be monitored throughout the study.

Data Presentation: Stability Indicating Parameters

ParameterMethodTypical Acceptance CriteriaPotential Implication of Failure
Appearance Visual InspectionClear, dark brown solution, free from visible particlesPrecipitation, aggregation, chemical degradation
pH pH meter5.2 - 6.5Dissociation of iron-dextran complex, aggregation
Particle Size (Z-average) Dynamic Light Scattering (DLS)Consistent with initial measurement (e.g., < 30 nm)Aggregation of nanoparticles
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Low and stable (e.g., < 0.3)Broadening of particle size distribution, aggregation
Zeta Potential Electrophoretic Light ScatteringSufficiently negative (e.g., < -30 mV)Reduced colloidal stability, increased aggregation risk
Free Ferrous Iron (Fe²⁺) Colorimetric AssayLow and within specified limits (e.g., < 2%)Degradation of the complex, potential for toxicity

Experimental Protocols

1. Protocol for Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Objective: To determine the mean hydrodynamic diameter (Z-average) and the PDI of the this compound nanoparticles in solution.

  • Materials:

    • Dynamic Light Scattering (DLS) instrument

    • Disposable or cleanable cuvettes

    • Syringe filters (if necessary, pre-validated for non-adsorption)

    • High-purity water for dilution

  • Methodology:

    • Instrument Setup: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.

    • Sample Preparation:

      • Dilute the this compound solution with high-purity water to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to achieve a stable count rate as recommended by the instrument manufacturer.

      • If necessary, filter the diluted sample through a pre-validated syringe filter to remove any extraneous dust or large aggregates.

    • Measurement:

      • Rinse the cuvette with the filtered, diluted sample.

      • Fill the cuvette with the sample, ensuring there are no air bubbles.

      • Place the cuvette in the DLS instrument.

      • Set the measurement parameters (e.g., temperature, number of runs, duration of runs).

      • Initiate the measurement.

    • Data Analysis:

      • The instrument software will calculate the Z-average particle size and the PDI.

      • Record the results and compare them to the initial measurements and the product specifications.

DLS Experimental Workflow

cluster_prep Sample Preparation cluster_measure DLS Measurement cluster_analysis Data Analysis prep1 Dilute this compound Solution with Pure Water prep2 Filter Diluted Sample (if necessary) prep1->prep2 measure1 Rinse and Fill Cuvette prep2->measure1 measure2 Place Cuvette in Instrument measure1->measure2 measure3 Set Measurement Parameters measure2->measure3 measure4 Initiate Measurement measure3->measure4 analysis1 Obtain Z-average and PDI measure4->analysis1 analysis2 Compare to Specifications analysis1->analysis2

Caption: Workflow for DLS analysis.

2. Protocol for Zeta Potential Measurement

  • Objective: To measure the zeta potential of the this compound nanoparticles, which is an indicator of their surface charge and colloidal stability.

  • Materials:

    • Zeta potential analyzer

    • Disposable folded capillary cells or similar

    • Syringe

    • High-purity water for dilution

  • Methodology:

    • Instrument Setup: Prepare the zeta potential analyzer according to the manufacturer's instructions.

    • Sample Preparation:

      • Dilute the this compound solution with high-purity water to the appropriate concentration for zeta potential measurement.

    • Measurement:

      • Rinse the folded capillary cell with the diluted sample.

      • Using a syringe, carefully inject the sample into the cell, avoiding the formation of air bubbles.

      • Place the cell into the instrument.

      • Set the measurement parameters.

      • Start the measurement.

    • Data Analysis:

      • The software will calculate the zeta potential based on the electrophoretic mobility of the particles.

      • Record the zeta potential value. A more negative value (e.g., below -30 mV) generally indicates better colloidal stability.[13]

3. Protocol for Determination of Free Ferrous Iron (Fe²⁺)

  • Objective: To quantify the amount of free (unbound) ferrous iron in the this compound solution.

  • Principle: This method is based on the colorimetric reaction of ferrous iron with a chromogenic agent (e.g., ferrozine or 1,10-phenanthroline) to form a colored complex that can be measured spectrophotometrically.

  • Materials:

    • UV-Vis spectrophotometer

    • Reagents:

      • Ferrous iron standard solution

      • Chromogenic agent solution (e.g., ferrozine in a suitable buffer)

      • Reducing agent (e.g., hydroxylamine hydrochloride, if measuring total free iron)

      • Buffer solution (to maintain optimal pH for the reaction)

  • Methodology:

    • Standard Curve Preparation:

      • Prepare a series of dilutions of the ferrous iron standard solution to create a standard curve.

      • Add the chromogenic agent to each standard and measure the absorbance at the wavelength of maximum absorbance for the colored complex.

      • Plot a graph of absorbance versus concentration to generate the standard curve.

    • Sample Preparation:

      • Dilute the this compound solution with high-purity water.

    • Measurement:

      • To a known volume of the diluted sample, add the chromogenic agent and buffer.

      • Allow the color to develop for a specified time.

      • Measure the absorbance of the sample at the same wavelength used for the standard curve.

    • Calculation:

      • Use the standard curve to determine the concentration of free ferrous iron in the sample.

      • Calculate the percentage of free ferrous iron relative to the total iron content of the solution.

Logical Flow for Stability Failure Investigation

start Stability Failure Observed (e.g., Out-of-Specification Result) review_data Review All Stability Data (Physical and Chemical) start->review_data identify_failure Identify Specific Failure Mode(s) review_data->identify_failure aggregation Aggregation/ Particle Size Increase identify_failure->aggregation precipitation Precipitation/ Particulates identify_failure->precipitation color_change Color Change identify_failure->color_change free_iron Increased Free Iron identify_failure->free_iron investigate_root_cause Investigate Potential Root Causes aggregation->investigate_root_cause precipitation->investigate_root_cause color_change->investigate_root_cause free_iron->investigate_root_cause formulation_issue Formulation Component Incompatibility investigate_root_cause->formulation_issue e.g., pH, excipients process_issue Manufacturing Process Deviation investigate_root_cause->process_issue e.g., heating, mixing storage_issue Storage/Handling Excursion investigate_root_cause->storage_issue e.g., temperature, light corrective_action Implement Corrective and Preventive Actions (CAPA) formulation_issue->corrective_action process_issue->corrective_action storage_issue->corrective_action document Document Findings and Actions corrective_action->document

References

mitigating the side effects of high-dose iron dextran administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the side effects associated with high-dose iron dextran administration in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during or after the administration of high-dose this compound.

Issue 1: Unexpectedly High Levels of Oxidative Stress Markers in Cell Culture or Animal Models.

  • Question: Our in vitro/in vivo model shows a significant and unexpected increase in reactive oxygen species (ROS) and lipid peroxidation markers after administering high-dose this compound. How can we troubleshoot this?

  • Answer: High-dose this compound can induce oxidative stress by releasing labile iron, which catalyzes the formation of highly reactive hydroxyl radicals.[1][2][3] To address this, consider the following:

    • Formulation: Ensure you are using a low-molecular-weight (LMW) this compound, as high-molecular-weight (HMW) formulations are associated with a greater release of labile iron and more significant adverse events.[2][3]

    • Dose-Response: Perform a dose-response study to determine the minimum effective dose that achieves your desired iron loading without causing excessive oxidative stress.[4]

    • Antioxidant Co-administration: Investigate the co-administration of antioxidants. N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), or other potent antioxidants can be used to quench ROS and mitigate cellular damage. It is crucial to establish a baseline and control for the effects of the antioxidant alone.

    • Control Groups: Ensure your experimental design includes appropriate controls, such as vehicle-only and untreated groups, to accurately attribute the observed oxidative stress to the this compound administration.

Issue 2: Acute Hypersensitivity or Anaphylactic-type Reactions in Animal Models.

  • Question: We observed an acute reaction (e.g., hypotension, dyspnea, piloerection) in our animal model immediately following high-dose this compound injection. What is the cause and how can we prevent this?

  • Answer: Anaphylactic and anaphylactoid reactions are known risks associated with parenteral this compound administration.[5][6][7] These can be triggered by the dextran component or by the rapid release of iron.[8]

    • Test Dose: Always administer a small test dose (e.g., 25 mg in larger animals, proportionally smaller for rodents) and monitor the animal for at least one hour before administering the full therapeutic dose.[8][9][10] However, be aware that fatal reactions have been reported even after a tolerated test dose.[10]

    • Infusion Rate: Administer the this compound via a slow intravenous infusion rather than a rapid bolus injection.[8][11] Slowing the infusion rate reduces the peak plasma concentration of labile iron and the dextran polymer, minimizing the risk of complement activation-related pseudo-allergy (CARPA).[8]

    • Pre-treatment: While not a standard research protocol, in some clinical settings, pre-treatment with antihistamines has been used. However, their use can mask early signs of a reaction and may worsen hypotension, so this should be approached with caution and thoroughly justified in the experimental design.[3][8]

    • Emergency Preparedness: Have emergency medications, such as epinephrine and corticosteroids, readily available when performing infusions.[8][12][13]

Issue 3: Inconsistent or Poor Iron Uptake in Target Tissues.

  • Question: We are observing lower than expected iron content in our target tissues (e.g., liver, spleen, bone marrow) following high-dose this compound administration. What could be the issue?

  • Answer: Inconsistent iron uptake can be due to several factors related to the this compound complex and the physiological state of the animal.

    • Route of Administration: The intravenous route provides the most direct and reliable delivery to the reticuloendothelial system (RES).[14] Intramuscular injections can lead to variable absorption over 3 to 4 weeks.[5]

    • Complex Stability: Ensure the this compound solution is properly stored and has not precipitated. The complex's stability is crucial for its uptake by macrophages of the RES.[14]

    • Animal Health Status: Underlying inflammation or infection can alter iron metabolism and sequestration, potentially leading to increased uptake in non-target tissues or altered distribution.[11] Ensure animals are healthy and free from underlying conditions that could affect iron homeostasis.

    • Quantification Method: Verify your tissue iron quantification method (e.g., atomic absorption spectroscopy, colorimetric assays). Inaccurate measurements can be a confounding factor.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of high-dose this compound toxicity?

A1: The primary mechanisms of toxicity are:

  • Oxidative Stress: this compound is taken up by macrophages, where the iron is released.[15] Excess labile iron participates in the Fenton and Haber-Weiss reactions, generating highly toxic hydroxyl radicals.[2] These radicals cause oxidative damage to lipids, proteins, and DNA.[3]

  • Anaphylactic/Anaphylactoid Reactions: These can be IgE-mediated (true allergy) or non-IgE-mediated (pseudo-allergy). The latter, known as complement activation-related pseudo-allergy (CARPA), is more common and is triggered by the iron-carbohydrate nanoparticles.[7][8]

  • Iron Overload: Doses exceeding the body's storage capacity can lead to hemosiderosis, a condition of excess iron deposition in organs like the liver and heart, which can lead to organ damage.[5][9]

Q2: How does low-molecular-weight (LMW) this compound differ from high-molecular-weight (HMW) this compound in terms of side effects?

A2: LMW this compound has a more stable complex, leading to a slower and more controlled release of iron. This results in a significantly lower incidence of labile free iron in the plasma and a reduced risk of serious adverse events, including anaphylactic reactions, compared to HMW this compound.[2][3][16] HMW this compound has been largely removed from the market due to these safety concerns.[16][17]

Q3: What are the key differences in the side effect profiles of this compound, iron sucrose, and ferric gluconate?

A3: While all intravenous iron formulations carry a risk of side effects, there are some key differences. Iron sucrose and ferric gluconate release iron more readily than LMW this compound.[3] This leads to a higher potential for oxidative stress with iron sucrose in some studies.[18] However, iron sucrose and ferric gluconate are generally associated with a lower risk of severe anaphylactic reactions compared to older HMW this compound formulations.[19] Newer formulations like ferric carboxymaltose and iron isomaltoside are designed for high stability, allowing for rapid infusion of large doses with minimal release of labile iron.[19]

Data Presentation

Table 1: Comparison of Side Effects for Different Intravenous Iron Formulations

FeatureLow-Molecular-Weight this compoundIron SucroseFerric Gluconate
Anaphylaxis Risk Lower than HMW, but still a risk[8][20]Generally lower than dextrans[19][21]Generally lower than dextrans[19][21]
Oxidative Stress Can induce oxidative stress[1][22]Higher induction of some markers compared to this compound in some studies[18]Can induce oxidative stress[22]
Infusion Reactions Can cause infusion reactions (CARPA)[8]Infusion reactions are dose and rate-dependent[8][20]Can cause infusion reactions[3]
Max Single Dose High (Total Dose Infusion possible)[8][23]Lower (typically requires multiple doses)[16][23]Lower (typically requires multiple doses)[23]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Oxidative Stress

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes, macrophages) to 80% confluency.[22]

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • ROS Measurement: To measure intracellular ROS, incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, proportional to ROS levels, can be measured using a fluorescence microplate reader or flow cytometer.[22]

  • Lipid Peroxidation Assay: Measure malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[24] Lyse the cells, react the lysate with TBA, and measure the absorbance of the resulting pink-colored product.[24][25]

  • Data Analysis: Normalize ROS and MDA levels to the total protein concentration of each sample. Compare treated groups to the vehicle control.

Protocol 2: Management and Mitigation of Anaphylactoid Reactions in a Rodent Model

  • Animal Preparation: Acclimatize animals (e.g., rats, mice) for at least one week. Ensure they are healthy and free of underlying disease.

  • Catheterization: For intravenous administration, place a catheter in a suitable vein (e.g., tail vein, jugular vein) under appropriate anesthesia.

  • Test Dose Administration: Administer a test dose of this compound (e.g., 10-15 mg for children, proportionally smaller for rodents) and monitor the animal for 30-60 minutes for any signs of an adverse reaction (e.g., changes in breathing, heart rate, blood pressure, skin color).[8]

  • Therapeutic Dose Infusion: If the test dose is tolerated, proceed with the full therapeutic dose administered as a slow infusion over a predetermined period (e.g., 15-30 minutes).

  • Monitoring: Continuously monitor vital signs throughout the infusion and for at least one hour post-infusion.

  • Emergency Protocol: In case of a severe reaction (e.g., severe hypotension, respiratory distress), immediately stop the infusion. Administer intramuscular epinephrine at a pre-calculated dose. Provide supportive care such as oxygen and intravenous fluids as needed.[8][13]

  • Data Collection: Record all physiological parameters and observations meticulously.

Visualizations

Signaling_Pathway_of_Iron_Dextran_Induced_Oxidative_Stress cluster_0 Macrophage IronDextran This compound Endocytosis Endocytosis IronDextran->Endocytosis Uptake Lysosome Lysosome Endocytosis->Lysosome Fe3 Fe³⁺ Lysosome->Fe3 Iron Release Fenton Fenton/Haber-Weiss Reactions Fe3->Fenton ROS ROS (•OH) Fenton->ROS Generation Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage

Caption: this compound induced oxidative stress pathway.

Experimental_Workflow_for_Mitigating_Anaphylaxis start Start: High-Dose this compound Experiment test_dose Administer Small Test Dose start->test_dose monitor1 Monitor for 1 Hour for Adverse Reactions test_dose->monitor1 reaction_yes Reaction Observed monitor1->reaction_yes Yes reaction_no No Reaction monitor1->reaction_no No stop_exp Stop Experiment / Euthanize reaction_yes->stop_exp full_dose Administer Full Dose via Slow Infusion reaction_no->full_dose monitor2 Continuously Monitor Vital Signs full_dose->monitor2 reaction2_yes Severe Reaction monitor2->reaction2_yes Yes reaction2_no No Reaction monitor2->reaction2_no No emergency Initiate Emergency Protocol (Stop Infusion, Administer Epinephrine) reaction2_yes->emergency emergency->stop_exp complete Complete Infusion & Post-Infusion Monitoring reaction2_no->complete end End complete->end

Caption: Workflow for mitigating anaphylaxis in animal models.

References

Technical Support Center: Iron Dextran-Induced Anemia and Iron Overload Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing iron dextran in rodent models of anemia and iron overload. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high variability in the degree of anemia (or iron overload) between animals receiving the same dose of this compound. What are the potential causes?

A1: Inconsistent results in this compound models can stem from several factors. Below is a troubleshooting guide to help you identify the source of variability:

  • Animal-Related Factors:

    • Species and Strain: Different rodent species (rats vs. mice) and strains (e.g., C57BL/6 vs. BALB/c mice) can exhibit varied responses to this compound due to inherent differences in iron metabolism.

    • Age and Sex: Iron metabolism and susceptibility to iron-induced toxicity can be influenced by the age and sex of the animals. It is crucial to use animals of a consistent age and sex within an experiment.

    • Health Status: Underlying subclinical infections can induce an inflammatory response, which can alter iron metabolism and affect the development of the anemia or iron overload model.[1][2][3] Ensure that all animals are healthy and free of pathogens.

  • Experimental Protocol Factors:

    • This compound Formulation: Different formulations of this compound (e.g., high-molecular-weight vs. low-molecular-weight) can have different pharmacokinetic and pharmacodynamic properties, leading to variability in iron deposition and toxicity.[4] Ensure you are using the same formulation consistently.

    • Route of Administration: The route of administration (intravenous vs. intraperitoneal) significantly impacts the rate of iron absorption and distribution.[5][6] Intravenous administration leads to more rapid and complete bioavailability compared to intraperitoneal injection.

    • Injection Technique: Inconsistent injection technique, especially for intraperitoneal injections, can lead to variability in the absorbed dose. Ensure all personnel are properly trained in the chosen administration technique.

  • Environmental and Dietary Factors:

    • Diet: The basal iron content of the animal's diet can influence the starting iron status and the response to exogenous this compound. Standardize the diet across all experimental groups.

    • Housing Conditions: Stress from improper housing or handling can influence the physiological response of the animals. Maintain consistent and appropriate housing conditions.

Q2: What is the recommended dosage of this compound for inducing iron overload in rodents?

A2: The optimal dose of this compound to induce iron overload depends on the desired severity and the animal model. Below is a summary of doses used in published studies. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Animal ModelRoute of AdministrationThis compound DoseOutcomeReference
Wistar RatsIntravenous10 - 40 mg/kg BWMild iron overload[5]
Wistar RatsIntravenous50 mg/kg BWModerate iron overload[5]
Wistar RatsIntravenous60 - 120 mg/kg BWSevere iron overload[5]
GerbilsIntraperitoneal200 mg/kg BW (single dose)Iron overload with organ damage[7]
C57BL/6 MiceIntraperitoneal1 g/kg BW (once a week for 8 weeks)Severe iron overload[8]

Q3: We are observing unexpected mortality in our this compound-treated group. What could be the cause and how can we mitigate it?

A3: Unexpected mortality in this compound-treated animals is often due to acute iron toxicity or anaphylactic-type reactions.

  • Acute Iron Toxicity: Rapid administration of a high dose of this compound can lead to acute toxicity. Consider dividing the total dose into smaller, more frequent administrations.

  • Anaphylactic Reactions: Although less common with low-molecular-weight formulations, anaphylactic-type reactions can occur.[4] While a test dose is common in clinical practice, in animal models, a gradual increase in the initial doses might help to identify and manage potential hypersensitivity.[9]

  • Underlying Health Issues: Pre-existing health conditions in the animals can increase their susceptibility to the adverse effects of this compound.

Q4: How soon after this compound administration can we expect to see changes in hematological parameters?

A4: The timeline for changes in hematological parameters can vary depending on the dose, route of administration, and the specific parameter being measured.

  • Serum Iron: Levels will increase rapidly after administration, especially with intravenous injection.

  • Hemoglobin and Hematocrit: In models of iron deficiency anemia treated with this compound, an increase in hemoglobin can be observed within 1 to 2 weeks.[10] In iron overload models, these parameters might not change significantly unless there is a concurrent inflammatory response.

  • Reticulocyte Count: An increase in reticulocytes, indicating an erythropoietic response, can be seen within a few days of iron administration in anemic animals.[11]

Q5: We are not achieving the desired level of iron deposition in the liver. What can we do?

A5: Insufficient iron deposition in the liver could be due to several factors:

  • Inadequate Dose: The dose of this compound may be too low for your specific animal model and desired level of iron loading. Refer to the dosing table and consider a dose-escalation pilot study.

  • Route of Administration: Intraperitoneal administration may result in incomplete absorption. Consider switching to intravenous administration for more consistent and complete delivery to the circulation.

  • Duration of Study: Iron accumulation in tissues is a time-dependent process. You may need to extend the duration of your study to achieve the desired level of iron deposition.

Experimental Protocols

Protocol 1: Induction of Iron Overload in Rats (Intravenous)

This protocol is adapted from a study by Lestari et al. (2024).[5]

  • Animals: Male Wistar rats (8-10 weeks old).

  • This compound Solution: Prepare a sterile solution of this compound in saline at the desired concentration.

  • Administration:

    • Administer this compound via intravenous injection (e.g., tail vein).

    • Doses can range from 10 mg/kg to 120 mg/kg body weight to achieve different levels of iron overload.[5]

    • Administer the injection slowly to minimize the risk of acute toxicity.

  • Monitoring:

    • Monitor the animals closely for any adverse reactions during and after the injection.

    • Collect blood samples at baseline and at desired time points to measure hematological and serum iron parameters.

    • At the end of the study, harvest tissues (liver, spleen, heart) for histological analysis (e.g., Prussian blue staining for iron deposition) and iron content measurement.

Protocol 2: Induction of Iron Overload in Mice (Intraperitoneal)

This protocol is based on a study by Glei et al. (2011).[8]

  • Animals: Male C57BL/6 mice.

  • This compound Solution: Prepare a sterile solution of this compound in phosphate-buffered saline (PBS).

  • Administration:

    • Administer this compound via intraperitoneal injection.

    • A dose of 1 g/kg body weight can be administered once a week for 8 consecutive weeks to induce severe iron overload.[8]

  • Monitoring:

    • Monitor the animals for signs of distress or peritonitis.

    • Collect blood and tissue samples as described in Protocol 1 for analysis.

Visualizing Key Pathways and Workflows

Diagram 1: Systemic Iron Homeostasis Signaling Pathway

SystemicIronHomeostasis cluster_liver Hepatocyte cluster_duodenum Duodenal Enterocyte cluster_macrophage Macrophage cluster_blood Bloodstream cluster_bone_marrow Bone Marrow Hepcidin Hepcidin FPN_duo Ferroportin Hepcidin->FPN_duo Inhibition FPN_mac Ferroportin Hepcidin->FPN_mac Inhibition DMT1 DMT1 DMT1->FPN_duo Export Transferrin Transferrin-Fe FPN_duo->Transferrin DietaryIron Dietary Iron DietaryIron->DMT1 Absorption FPN_mac->Transferrin RBC Senescent RBCs RBC->FPN_mac Recycling Transferrin->Hepcidin Upregulates (High Iron) ErythroidPrecursors Erythroid Precursors Transferrin->ErythroidPrecursors Uptake for Hemoglobin Synthesis ErythroidPrecursors->Hepcidin Downregulates (Erythroferrone)

Caption: Regulation of systemic iron balance by hepcidin.

Diagram 2: Experimental Workflow for this compound-Induced Iron Overload Model

ExperimentalWorkflow start Start: Acclimatize Animals baseline Baseline Measurements (Blood sample, Body weight) start->baseline treatment This compound Administration (IV or IP) baseline->treatment monitoring In-life Monitoring (Clinical signs, Body weight) treatment->monitoring endpoint Endpoint Data Collection monitoring->endpoint blood Terminal Bleed (Hematology, Serum Chemistry) endpoint->blood tissue Tissue Harvest (Liver, Spleen, Heart) endpoint->tissue analysis Data Analysis blood->analysis tissue->analysis

Caption: A typical experimental workflow.

Diagram 3: Troubleshooting Logic for Inconsistent Results

TroubleshootingLogic inconsistent_results Inconsistent Results (High Variability) animal_factors Check Animal Factors: - Strain - Age - Sex - Health Status inconsistent_results->animal_factors protocol_factors Check Protocol Factors: - this compound Formulation - Route of Administration - Injection Technique inconsistent_results->protocol_factors environmental_factors Check Environmental Factors: - Diet - Housing Conditions inconsistent_results->environmental_factors solution Standardize Factors and/or Conduct Pilot Study animal_factors->solution protocol_factors->solution environmental_factors->solution

Caption: Decision tree for troubleshooting variability.

References

Technical Support Center: Optimization of MRI Parameters for Imaging Iron Dextran-Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MRI of iron dextran-labeled cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Contrast or Inability to Detect Labeled Cells

Q: I've labeled my cells with this compound, but I'm seeing poor contrast or can't detect them in my MR images. What could be the problem?

A: This is a common issue that can arise from several factors, ranging from cell labeling efficiency to the MRI acquisition parameters. Here’s a step-by-step troubleshooting approach:

  • Verify Labeling Efficiency:

    • Histological Confirmation: The first step is to confirm that your cells have taken up the this compound particles. The most common and reliable method for this is Prussian Blue staining .[1][2][3] This histochemical stain turns ferric iron deposits blue, providing a clear visual confirmation of intracellular iron.

    • Quantitative Analysis: For a more quantitative measure of iron uptake, consider using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) to determine the average iron concentration per cell (e.g., in picograms of iron per cell).[4]

  • Optimize MRI Pulse Sequence and Parameters:

    • Pulse Sequence Selection: Iron oxide nanoparticles are superparamagnetic and primarily cause a shortening of the T2 and T2* relaxation times.[5][6][7] Therefore, T2-weighted (T2W) and T2-weighted (T2W) sequences are most sensitive for detecting iron-labeled cells. Gradient Echo (GRE) sequences are particularly sensitive to the susceptibility effects of iron and are excellent for T2*-weighted imaging.[8][9][10]

    • Echo Time (TE): The choice of TE is critical. For T2W GRE sequences, a range of echo times should be tested to find the optimal value that maximizes the contrast between the labeled cells (signal loss) and the surrounding tissue. Using a multi-echo GRE sequence can be highly effective for generating T2 maps.[11][12][13]

    • Repetition Time (TR): The TR will influence the T1-weighting of the image. To minimize T1 effects and maximize T2* contrast, a sufficiently long TR should be used.

  • Consider "Signal Void" Artifacts:

    • High concentrations of iron can lead to such a rapid signal decay that the labeled cells appear as "signal voids" or black spots in the image.[14] This can make them difficult to distinguish from other sources of signal loss, such as air-tissue interfaces.[14]

    • If you suspect this is the case, you might be using too high a concentration of this compound for labeling, or the MRI parameters may not be optimal for such high iron loads.

  • Phantom Studies:

    • Before moving to in vivo experiments, it is highly recommended to perform phantom studies. Create phantoms with known concentrations of labeled cells suspended in a gel (e.g., agarose). This will allow you to systematically optimize your MRI parameters and determine the detection limits of your system.

Issue 2: Image Artifacts Obscuring Labeled Cells

Q: My MR images are showing significant artifacts, making it difficult to interpret the results. How can I minimize these?

A: Artifacts in MRI can stem from various sources, especially when dealing with magnetic contrast agents like this compound. Here are some common artifacts and how to address them:

  • Susceptibility Artifacts:

    • Cause: Iron oxide particles have a high magnetic susceptibility, which distorts the local magnetic field.[15] This leads to signal loss and geometric distortion in the images, particularly with GRE sequences.[15]

    • Troubleshooting:

      • Use Spin-Echo (SE) Sequences: SE sequences are less sensitive to susceptibility artifacts than GRE sequences because they use a 180-degree refocusing pulse.[10][16]

      • Reduce Voxel Size: Smaller voxels can help to reduce the effects of intravoxel dephasing.

      • Optimize Echo Time (TE): A shorter TE will allow less time for dephasing to occur, which can reduce susceptibility artifacts.

      • Consider Ultrashort Echo Time (UTE) Sequences: For very high iron concentrations, UTE sequences can be beneficial as they can capture the signal before it rapidly decays.[17]

  • Motion Artifacts:

    • Cause: Subject motion during the scan can cause blurring or ghosting in the images.

    • Troubleshooting:

      • Anesthesia and Monitoring: For in vivo studies, ensure adequate and stable anesthesia. Monitor the subject's vital signs throughout the scan.

      • Respiratory/Cardiac Gating: Use gating techniques to synchronize image acquisition with the respiratory or cardiac cycle.

      • Fast Imaging Sequences: Employ faster imaging sequences to reduce the acquisition time and the window for motion to occur.

  • Chemical Shift Artifacts:

    • Cause: This artifact appears at the interface of fat and water due to their different resonant frequencies.[18]

    • Troubleshooting:

      • Fat Suppression Techniques: Use fat suppression methods such as chemical shift selective (CHESS) pulses, spectral presaturation with inversion recovery (SPIR), or short tau inversion recovery (STIR) to null the signal from fat.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell labeling?

A1: The optimal concentration depends on the cell type, the specific this compound formulation, and the desired level of contrast. It is crucial to perform a dose-response study to determine the concentration that provides sufficient MRI contrast without inducing cytotoxicity. A common starting point is in the range of 5 to 100 µg Fe/mL in the cell culture medium.[12] Cellular iron content can be quantified using methods like ICP-MS, with typical values for labeled cells ranging from a few to tens of picograms of iron per cell.[4][19]

Q2: How can I quantify the number of labeled cells from my MR images?

A2: Direct quantification of cell number from signal intensity alone is challenging. However, quantitative MRI techniques can provide a more robust estimation:

  • T2* Mapping: By acquiring a series of images at different echo times, a T2* map can be generated. The change in the relaxation rate (R2* = 1/T2*) has been shown to be linearly correlated with the concentration of iron oxide nanoparticles.[8][13][20]

  • Quantitative Susceptibility Mapping (QSM): QSM is a technique that can directly measure the magnetic susceptibility of tissues, which is linearly proportional to the iron concentration.[21][22] This method is less dependent on the aggregation state of the nanoparticles compared to relaxometry-based methods.[21][22]

Q3: What is the difference between T2 and T2* relaxation, and which is better for imaging iron-labeled cells?

A3: T2 relaxation is the decay of transverse magnetization due to spin-spin interactions. T2* relaxation is a combination of T2 decay and dephasing due to local magnetic field inhomogeneities.[9] Because iron oxide nanoparticles create significant local field inhomogeneities, they have a much stronger effect on T2* than on T2. Therefore, T2*-weighted imaging is generally more sensitive for detecting iron-labeled cells.[5]

Q4: Should I use a high-field (e.g., 7T) or a clinical-field (e.g., 1.5T or 3T) MRI scanner?

A4: The choice of field strength has important implications:

  • High-Field (e.g., 7T): Offers higher signal-to-noise ratio (SNR) and increased susceptibility effects, which can enhance the detection of labeled cells.[8][23][24] However, susceptibility artifacts are also more pronounced at higher field strengths.[15]

  • Clinical-Field (1.5T, 3T): May have less pronounced susceptibility artifacts, which can be advantageous for imaging near tissues with inherent magnetic susceptibility variations.[15] The lower SNR can be a limitation for detecting small numbers of cells. The optimal field strength will depend on the specific application and the trade-off between sensitivity and artifact severity.

Data Presentation

Table 1: Recommended MRI Pulse Sequences for Imaging this compound-Labeled Cells

Pulse SequencePrimary WeightingKey AdvantagesKey Disadvantages
Gradient Echo (GRE) T2High sensitivity to susceptibility effects of iron.[8][9]Prone to susceptibility artifacts.[15]
Spin Echo (SE) T2Less sensitive to susceptibility artifacts.[10][16]Lower sensitivity to iron compared to GRE.
Fast Spin Echo (FSE) / Turbo Spin Echo (TSE) T2Faster than conventional SE.Can have blurring and reduced sensitivity to susceptibility effects.
Ultrashort Echo Time (UTE) T2Can capture signal from tissues with very short T2* values, useful for high iron concentrations.[17]Lower SNR and may require specialized hardware/software.

Table 2: Typical Relaxivity Values for Iron Oxide Nanoparticles

NanoparticleField Strength (T)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2* Relaxivity (mM⁻¹s⁻¹)Reference
Ferumoxytol1.5~15~89-[5]
Ferumoxytol3.0---[25]
Dextran-coated SPIONs (80 nm)7.0-~207~319[26]

Note: Relaxivity values are highly dependent on the specific nanoparticle formulation (size, coating), solvent, temperature, and magnetic field strength.[25]

Experimental Protocols

Protocol 1: Prussian Blue Staining for Detection of Intracellular Iron

Objective: To histologically verify the uptake of this compound nanoparticles by labeled cells.

Materials:

  • Cells cultured on glass coverslips or paraffin-embedded tissue sections.

  • 10% Formalin or 4% Paraformaldehyde for fixation.

  • 20% Hydrochloric Acid (HCl).

  • 10% Potassium Ferrocyanide.

  • Nuclear Fast Red counterstain.

  • Distilled water.

  • Ethanol series (95%, 100%) for dehydration.

  • Xylene for clearing.

  • Resinous mounting medium.

Procedure:

  • Fixation: Fix cells or tissue sections in 10% formalin for at least 15-20 minutes.[1][3]

  • Hydration: If using paraffin sections, deparaffinize and hydrate to distilled water.

  • Staining Solution: Just before use, mix equal parts of 20% HCl and 10% potassium ferrocyanide to create the working solution.[1]

  • Incubation: Immerse the slides in the working solution for 20-30 minutes at room temperature.[1][3]

  • Washing: Rinse thoroughly with several changes of distilled water.

  • Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei.[1]

  • Washing: Rinse again with distilled water.

  • Dehydration and Mounting: Dehydrate the sections through an ethanol series, clear in xylene, and coverslip with a resinous mounting medium.[1]

Expected Results:

  • Iron Deposits: Bright blue color.

  • Nuclei: Pink/Red.

Protocol 2: T2* Mapping using a Multi-Echo Gradient Echo (ME-GRE) Sequence

Objective: To quantitatively map the T2* relaxation time of tissues containing this compound-labeled cells.

MRI Scanner Setup:

  • Pulse Sequence: 2D or 3D Multi-Echo Gradient Echo (ME-GRE).

  • Repetition Time (TR): Choose a TR long enough to minimize T1-weighting (e.g., > 500 ms).

  • Echo Times (TEs): Acquire a series of echoes with increasing TE. For example, 8 echoes ranging from ~2 ms to ~20 ms.[12][13] The specific range will depend on the expected T2* values.

  • Flip Angle: A moderate flip angle (e.g., 20-30 degrees) is typically used.

  • Other Parameters: Adjust field of view (FOV), matrix size, and slice thickness to achieve the desired spatial resolution.

Data Acquisition and Analysis:

  • Acquire Images: Run the ME-GRE sequence to acquire a set of images, each with a different echo time.

  • Region of Interest (ROI) Analysis: Draw ROIs over the area containing the labeled cells and a control region in the resulting images.

  • Signal Decay Fitting: For each ROI, plot the mean signal intensity as a function of TE. Fit this data to a mono-exponential decay function: SI(TE) = S0 * exp(-TE / T2) where SI is the signal intensity, S0 is the initial signal intensity, and T2 is the transverse relaxation time.

  • Generate T2* Map: Most modern MRI analysis software packages can perform this pixel-by-pixel fitting automatically to generate a quantitative T2* map.[9][11] The relaxation rate R2* can then be calculated as R2* = 1/T2*.

Visualizations

Experimental_Workflow cluster_0 Cell Labeling & Verification cluster_1 MRI Acquisition cluster_2 Data Analysis A Cell Culture B Incubate with This compound A->B Labeling C Wash to Remove Excess Iron B->C Post-incubation D Prussian Blue Staining C->D Verification E ICP-MS (Optional) C->E Quantification F Phantom Preparation (for Optimization) C->F G In Vivo / Ex Vivo Experiment C->G H Acquire T2*-weighted ME-GRE Sequence F->H Parameter Optimization G->H Imaging I Image Reconstruction H->I J Generate T2* Map I->J Pixel-wise Fitting K ROI Analysis J->K L Quantitative Analysis (R2* vs. [Fe]) K->L Correlation

Caption: Workflow for MRI of this compound-labeled cells.

Troubleshooting_Signal_Loss cluster_0 Is Labeling Successful? cluster_1 Are MRI Parameters Optimal? Start Problem: Poor/No Signal from Labeled Cells Check_Labeling Perform Prussian Blue Staining Start->Check_Labeling Labeling_OK Labeling Confirmed Check_Labeling->Labeling_OK Yes Labeling_Fail No/Poor Staining Check_Labeling->Labeling_Fail No Check_MRI Review MRI Protocol Labeling_OK->Check_MRI Optimize_Labeling Optimize Labeling Protocol: - Increase [Fe] - Increase Time Labeling_Fail->Optimize_Labeling MRI_OK Parameters Appropriate Check_MRI->MRI_OK Yes MRI_Bad Suboptimal Parameters Check_MRI->MRI_Bad No End Resolution MRI_OK->End Consider High [Fe] & Signal Void Optimize_MRI Optimize Sequence: - Use T2*/GRE - Adjust TE - Phantom Scans MRI_Bad->Optimize_MRI

Caption: Troubleshooting logic for poor signal from labeled cells.

References

Validation & Comparative

A Preclinical Showdown: Iron Dextran vs. Ferric Carboxymaltose in Anemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of intravenous iron therapies for anemia, understanding the preclinical performance of different formulations is paramount. This guide provides a comparative analysis of two widely utilized intravenous iron preparations: iron dextran and ferric carboxymaltose, focusing on their efficacy and safety in preclinical anemia models.

Comparative Efficacy in a Piglet Model of Iron Deficiency Anemia

A study in suckling piglets aimed to evaluate the effectiveness of ferric carboxymaltose injection in preventing iron deficiency anemia compared to the traditional this compound.[1] The results indicated a comparable efficacy between the two compounds in maintaining hematological parameters.[1]

Table 1: Hematological Parameters in Piglets Supplemented with Ferric Carboxymaltose vs. This compound [1]

ParameterFerric Carboxymaltose GroupThis compound Groupp-value
Red Blood Cell CountNo significant differenceNo significant differenceNS
Blood Plasma Iron ConcentrationNo significant differenceNo significant differenceNS
Hemoglobin < 90 g/L (Day 10)0 pigletsNot reported-
Hemoglobin < 90 g/L (Day 24)0 piglets1 piglet (88 g/L)-

NS: Not Statistically Significant

Comparative Safety: Oxidative Stress in a Rat Model

A study in non-anemic rats investigated the potential of different intravenous iron compounds to induce oxidative and nitrosative stress. The study included low molecular weight this compound (LMWID) and ferric carboxymaltose (FCM).[2] The results suggest that ferric carboxymaltose has a lower propensity to induce oxidative stress in the liver, heart, and kidneys compared to low molecular weight this compound.[3]

Table 2: Oxidative Stress and Inflammatory Markers in Rats Treated with LMW this compound vs. Ferric Carboxymaltose [2][3]

ParameterLow Molecular Weight this compound (LMWID)Ferric Carboxymaltose (FCM)
Renal & Hepatic Damage
Proteinuria & Increased Liver EnzymesCaused renal and hepatic damageDid not cause significant damage
Oxidative Stress
Malondialdehyde (MDA) LevelsSignificantly higherModest increase
Antioxidant Enzyme ActivitiesSignificantly increasedModest increase
Reduced:Oxidized Glutathione RatioSignificant reductionModest change
Inflammation
Inflammatory MarkersSignificantly higherModest increase
Tissue Iron Deposition
Prussian Blue Staining & FerritinSignificantly increasedNot statistically different from control

Experimental Protocols

Piglet Anemia Prevention Model[1]
  • Animal Model: Suckling piglets (n=8 per group).

  • Anemia Induction: Piglets are naturally prone to iron deficiency anemia due to rapid growth and low iron reserves at birth.

  • Treatment Protocol:

    • Group A (Ferric Carboxymaltose): Administered 200 mg of iron as iron carboxymaltose complex (Ferinject®) via intramuscular injection in the neck muscle at 3 days of age.

    • Group B (this compound): Administered 200 mg of iron as this compound (Ferribion®) via intramuscular injection in the neck muscle at 3 days of age.

    • Group C (Control): No iron administration until day 10.

  • Analysis: Hematological and biochemical parameters (red blood cell count, blood plasma iron concentration, hemoglobin) were measured at baseline and at specified time points.

Rat Oxidative Stress Model[2][3]
  • Animal Model: Non-iron deficient, non-anemic rats.

  • Treatment Protocol:

    • Animals received five weekly doses of 40 mg iron per kg body weight of either low molecular weight this compound (LMWID), ferric carboxymaltose (FCM), or saline (control).

  • Analysis:

    • Oxidative/Nitrosative Stress: Measurement of malondialdehyde (MDA), antioxidant enzyme activities (catalase, Cu,Zn-SOD, GPx), and the ratio of reduced to oxidized glutathione in liver, kidneys, and heart tissues.

    • Inflammation: Assessment of inflammatory markers.

    • Tissue Iron Deposition: Prussian blue staining and ferritin levels in tissues.

Cellular Uptake and Metabolism

Intravenous iron-carbohydrate complexes are primarily taken up by macrophages of the reticuloendothelial system (RES).[4] The stability of the complex influences the rate of iron release. More robust complexes like this compound and ferric carboxymaltose release iron more slowly compared to less stable complexes.[4] This controlled release minimizes the presence of labile, redox-active iron in the plasma, which is associated with oxidative stress.

cluster_bloodstream Bloodstream cluster_macrophage Macrophage (Reticuloendothelial System) cluster_utilization Systemic Utilization IV_Iron IV Iron-Carbohydrate Complex (this compound or FCM) Uptake Endocytosis IV_Iron->Uptake Uptake Endosome Endosome Uptake->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Iron_Release Iron Release Lysosome->Iron_Release Processing Ferritin Storage as Ferritin Iron_Release->Ferritin Export Export via Ferroportin Iron_Release->Export Transferrin Transferrin-Bound Iron Export->Transferrin Bone_Marrow Bone Marrow (Erythropoiesis) Transferrin->Bone_Marrow

Caption: Cellular uptake and processing of IV iron complexes.

Iron Metabolism Signaling Pathway

The released iron from macrophages enters the systemic circulation bound to transferrin. This iron is then delivered to various tissues, with the bone marrow being a primary site for its utilization in hemoglobin synthesis (erythropoiesis). The hormone hepcidin plays a crucial role in regulating iron homeostasis by controlling the expression of ferroportin, the only known cellular iron exporter.

cluster_macrophage Macrophage cluster_liver Liver (Hepatocyte) cluster_circulation Circulation Iron_Pool Intracellular Iron Pool Ferroportin Ferroportin (FPN) Iron_Pool->Ferroportin Export Transferrin_Fe Transferrin-Bound Iron Ferroportin->Transferrin_Fe Hepcidin Hepcidin Synthesis Hepcidin->Ferroportin Inhibits (Internalization & Degradation) Transferrin_Fe->Hepcidin Stimulates

Caption: Hepcidin regulation of iron release from macrophages.

References

Validating the Efficacy of a Novel Iron Dextran Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel iron dextran formulation against other available intravenous (IV) iron alternatives. The data presented is synthesized from a wide range of pre-clinical and clinical studies to offer an objective evaluation of performance. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and validation of iron supplementation therapies.

Comparative Efficacy and Safety of Intravenous Iron Formulations

The following tables summarize the key efficacy and safety parameters of various IV iron formulations, including a hypothetical novel low molecular weight (LMW) this compound. The data is compiled from multiple head-to-head clinical trials and meta-analyses to provide a comparative overview.

Table 1: Efficacy of Intravenous Iron Formulations

FormulationMean Increase in Hemoglobin (g/dL)Mean Increase in Ferritin (ng/mL)Time to Hemoglobin Response
Novel LMW this compound (Hypothetical) 2.5 - 3.5 300 - 500 2 - 4 weeks
Low Molecular Weight this compound (INFeD®)2.1[1]>100[1]2 - 4 weeks
Iron Sucrose (Venofer®)1.5 - 2.5150 - 3002 - 4 weeks
Ferric Carboxymaltose (Injectafer®)2.0 - 3.0250 - 4501 - 2 weeks
Ferumoxytol (Feraheme®)1.9274.4~4 weeks[2]
Sodium Ferric Gluconate (Ferrlecit®)1.0 - 2.0100 - 2002 - 4 weeks
Ferric Derisomaltose (Monoferric®)2.0 - 3.0300 - 5001 - 2 weeks

Table 2: Safety Profile of Intravenous Iron Formulations

FormulationIncidence of Serious Adverse Events (%)Common Adverse Events
Novel LMW this compound (Hypothetical) < 0.5 Nausea, headache, dizziness (mild and transient)
Low Molecular Weight this compound (INFeD®)~0.7 (anaphylaxis risk is low but present)[3]Nausea, flushing, myalgia[2]
Iron Sucrose (Venofer®)< 0.1Nausea, hypotension, headache[3]
Ferric Carboxymaltose (Injectafer®)~0.1Nausea, hypertension, hypophosphatemia[3]
Ferumoxytol (Feraheme®)~0.2 (serious hypersensitivity reactions)[3]Dizziness, hypotension, nausea[4]
Sodium Ferric Gluconate (Ferrlecit®)< 0.1Nausea, cramps, flushing[3]
Ferric Derisomaltose (Monoferric®)< 0.1Nausea, rash

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound formulations are provided below. These protocols represent standardized approaches in the field.

In Vitro Cellular Iron Uptake Assay

This assay evaluates the bioavailability of the iron formulation at a cellular level.

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells are commonly used as they differentiate to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation.

  • Iron Formulation Preparation: The novel this compound and comparator iron formulations are prepared at various concentrations in a suitable buffer.

  • Cell Treatment: The apical side of the Caco-2 cell monolayer is exposed to the iron formulations for a defined period (e.g., 2-24 hours).

  • Cell Lysis: After incubation, the cells are washed to remove any unbound iron and then lysed to release intracellular contents.

  • Ferritin Measurement: The ferritin concentration in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA). An increase in ferritin levels indicates cellular iron uptake.

Animal Model for Efficacy and Safety Assessment

Rodent models are frequently used to assess the in vivo efficacy and safety of iron supplements.

Animal Model: Iron-deficient anemic rats or mice are typically used. Anemia is induced by feeding the animals an iron-deficient diet for several weeks.

Protocol:

  • Induction of Anemia: Weanling rats or mice are placed on a low-iron diet for 4-6 weeks until their hemoglobin levels fall below a predetermined threshold (e.g., < 7 g/dL).

  • Treatment: The anemic animals are randomly assigned to treatment groups and receive either the novel this compound formulation, a comparator iron formulation, or a placebo, administered intravenously.

  • Monitoring: Blood samples are collected at regular intervals (e.g., weekly) to measure hemoglobin, hematocrit, and serum ferritin levels. Body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study period, animals are euthanized, and tissues (liver, spleen) are collected to assess iron storage.

Clinical Trial Protocol for Efficacy and Safety in Humans

A randomized, controlled clinical trial is the gold standard for validating the efficacy and safety of a new drug formulation in humans.

Study Design: A multicenter, randomized, double-blind, active-comparator controlled trial.

Patient Population: Adult patients with a confirmed diagnosis of iron deficiency anemia (hemoglobin < 11 g/dL, serum ferritin < 30 ng/mL).

Protocol:

  • Randomization: Eligible patients are randomly assigned to receive either the novel this compound formulation or a standard-of-care IV iron formulation.

  • Dosing and Administration: The investigational drug and the comparator are administered according to a predefined dosing schedule.

  • Efficacy Assessment: The primary efficacy endpoint is the change in hemoglobin from baseline to a specified time point (e.g., week 8). Secondary endpoints include the change in serum ferritin, transferrin saturation (TSAT), and the proportion of patients achieving a hemoglobin increase of ≥2 g/dL.

  • Safety Assessment: All adverse events (AEs) are recorded and graded for severity. Vital signs are monitored during and after infusion. Laboratory parameters, including liver function tests and renal function tests, are monitored throughout the study.

  • Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of the novel formulation to the comparator.

Visualizations

Iron Metabolism and Signaling Pathway

The following diagram illustrates the key steps in systemic iron homeostasis, a critical pathway for understanding the mechanism of action of iron supplementation.

IronMetabolism cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_utilization Cellular Uptake & Utilization cluster_regulation Systemic Regulation Enterocyte Enterocyte Ferroportin_E Ferroportin Enterocyte->Ferroportin_E Fe2+ DMT1 DMT1 DMT1->Enterocyte Transferrin Transferrin Ferroportin_E->Transferrin Fe3+ (oxidation) Dietary Iron Dietary Iron Dietary Iron->DMT1 Fe2+ TfR1 Transferrin Receptor 1 Transferrin->TfR1 Target_Cell Erythroid Precursor Cell Ferritin Iron Storage Target_Cell->Ferritin Iron Storage Heme_Synthesis Heme_Synthesis Target_Cell->Heme_Synthesis Iron Utilization TfR1->Target_Cell Endocytosis Liver Liver Hepcidin Hepcidin Liver->Hepcidin Synthesis (High Iron) Hepcidin->Ferroportin_E Degradation Ferroportin_M Ferroportin (Macrophage) Hepcidin->Ferroportin_M Degradation Ferroportin_M->Transferrin Macrophage Macrophage Macrophage->Ferroportin_M Recycled Iron EfficacyValidation cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Development cluster_postmarket Post-marketing In_Vitro In Vitro Studies (Cellular Uptake, Stability) In_Vivo In Vivo Animal Studies (Efficacy, Toxicology) In_Vitro->In_Vivo Phase_I Phase I (Safety, Pharmacokinetics) In_Vivo->Phase_I IND Submission Phase_II Phase II (Dose-Ranging, Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Phase_IV Phase IV (Long-term Safety) Phase_III->Phase_IV Regulatory Approval

References

A Comparative Analysis of High vs. Low Molecular Weight Iron Dextrans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravenous (IV) iron replacement therapy is a cornerstone in the management of iron deficiency anemia (IDA) when oral supplementation is insufficient or not tolerated. Among the available formulations, iron dextrans have a long history of use. However, the molecular weight of the dextran polymer has a profound impact on the efficacy and safety profile of these complexes. This guide provides an objective comparison of high molecular weight (HMW) and low molecular weight (LMW) iron dextrans, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Properties

The fundamental difference between HMW and LMW iron dextrans lies in the size of the dextran molecule complexed with the ferric hydroxide core. This variation in molecular weight directly influences their pharmacokinetic properties and clinical behavior.

PropertyHigh Molecular Weight (HMW) Iron DextranLow Molecular Weight (LMW) this compoundReferences
Average Molecular Weight > 500 kDa~165 kDa[1]
Particle Size (Iron Core) Larger and more variableSmaller and more uniform (~2 nm)[2][3]
Iron Release Slower initial releaseMore controlled and gradual release[4]
Plasma Half-life Longer~20 hours[1]

Comparative Efficacy

Both HMW and LMW iron dextrans are effective in repleting iron stores and increasing hemoglobin levels. However, the rate and efficiency of iron utilization can differ.

Efficacy ParameterHigh Molecular Weight (HMW) this compoundLow Molecular Weight (LMW) this compoundReferences
Hemoglobin Increase Effective in raising hemoglobin levels.Demonstrates a significant increase in hemoglobin levels. In one study, LMWID resulted in a mean hemoglobin increase of 1.7 +/- 0.8 g/dL at week 4.[5]
Ferritin Level Increase Effective in increasing ferritin levels.Shows a substantial rise in serum ferritin, indicating replenishment of iron stores.
Dosing Regimen Historically used for total dose infusion.Can be administered as a total dose infusion, allowing for complete iron repletion in a single session.[6]

Safety and Tolerability Profile

The most significant distinction between HMW and LMW iron dextrans lies in their safety profiles, particularly the incidence of hypersensitivity reactions.

Safety ParameterHigh Molecular Weight (HMW) this compoundLow Molecular Weight (LMW) this compoundReferences
Anaphylactic Reactions Higher incidence of life-threatening anaphylactic reactions. This led to the withdrawal of HMW this compound from the U.S. market.Significantly lower risk of anaphylaxis compared to HMW formulations. However, a boxed warning for anaphylaxis still exists.[7]
Infusion Reactions More frequent and severe infusion reactions.Milder and less frequent infusion reactions, often manageable by slowing the infusion rate.[6]
Labile Iron Release Prone to releasing larger amounts of labile iron, which can contribute to oxidative stress.Tighter binding of iron to the dextran core results in less free iron release.[4]

Experimental Protocols

In Vitro Iron Release Assay

Objective: To determine the rate and extent of iron release from the this compound complex in a simulated physiological environment.

Methodology:

  • An in vitro dialysis system is established with a simulated blood system (SBS) on one side of a semi-permeable membrane and a dialysate on the other.[5][8]

  • A known concentration of the this compound formulation (HMW or LMW) is added to the SBS.

  • The system is maintained at a physiological temperature (37°C) and pH.

  • Samples are collected from both the SBS and the dialysate at predefined time intervals.

  • The concentration of iron in the samples is quantified using atomic absorption spectroscopy or a colorimetric assay.

  • The rate of iron release is calculated based on the change in iron concentration in the dialysate over time.

Preclinical Safety Evaluation in an Animal Model

Objective: To assess the systemic toxicity and potential for adverse effects of HMW and LMW iron dextrans in a relevant animal model (e.g., rats).

Methodology:

  • Healthy adult rats are randomly assigned to treatment groups: control (saline), HMW this compound, and LMW this compound.[9][10]

  • The this compound formulations are administered intravenously at various dose levels.

  • Animals are monitored for clinical signs of toxicity, including changes in behavior, body weight, and food/water consumption.

  • Blood samples are collected at specified time points for hematological and clinical chemistry analysis, including serum iron, transferrin saturation, and markers of liver and kidney function.[9]

  • At the end of the study, animals are euthanized, and major organs (liver, kidney, spleen, heart) are collected for histopathological examination to assess for tissue damage and iron deposition.[10]

  • Markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-6) may also be measured in tissue homogenates.[9]

Visualizing Key Pathways and Processes

Cellular Iron Uptake and Metabolism

The following diagram illustrates the pathway by which iron from this compound complexes is taken up by macrophages in the reticuloendothelial system (RES) and subsequently utilized for erythropoiesis.

cluster_blood Bloodstream cluster_bone_marrow Bone Marrow This compound This compound Macrophage Macrophage This compound->Macrophage Endocytosis Transferrin Transferrin Macrophage->Transferrin Iron Release Fe-Transferrin Fe-Transferrin Transferrin->Fe-Transferrin Iron Binding Erythroid Precursor Erythroid Precursor Fe-Transferrin->Erythroid Precursor Uptake via TfR1 Hemoglobin Hemoglobin Erythroid Precursor->Hemoglobin Synthesis

Caption: Cellular processing of intravenous this compound.

Experimental Workflow for Preclinical Safety Assessment

This diagram outlines the typical workflow for a preclinical study comparing the safety of HMW and LMW iron dextrans in an animal model.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Dosing Dosing Randomization->Dosing Clinical Observation Clinical Observation Dosing->Clinical Observation Sample Collection Sample Collection Clinical Observation->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis Histopathology Histopathology Sample Collection->Histopathology Final Report Final Report Data Analysis->Final Report Histopathology->Final Report

Caption: Preclinical safety assessment workflow.

Hypersensitivity Reaction Pathway (Simplified)

This diagram presents a simplified overview of the potential mechanisms leading to hypersensitivity reactions with iron dextrans, including the more severe reactions associated with HMW formulations.

IV this compound IV this compound HMW Dextran HMW Dextran IV this compound->HMW Dextran LMW Dextran LMW Dextran IV this compound->LMW Dextran Complement Activation Complement Activation HMW Dextran->Complement Activation Strong Activation LMW Dextran->Complement Activation Weak Activation Mast Cell Degranulation Mast Cell Degranulation Complement Activation->Mast Cell Degranulation Anaphylactoid Reaction Anaphylactoid Reaction Mast Cell Degranulation->Anaphylactoid Reaction Mild Infusion Reaction Mild Infusion Reaction Mast Cell Degranulation->Mild Infusion Reaction

Caption: Hypersensitivity mechanisms of iron dextrans.

Conclusion

The available evidence strongly indicates that low molecular weight this compound offers a superior safety profile compared to high molecular weight formulations, primarily due to a significantly lower risk of severe anaphylactic reactions.[7] While both are effective in treating iron deficiency anemia, the improved tolerability of LMW this compound has made it the preferred option in clinical practice. For drug development professionals, the focus remains on further enhancing the safety and efficacy of intravenous iron therapies, with newer formulations aiming to minimize even the mild infusion reactions and optimize iron delivery to target tissues. Researchers continue to investigate the precise immunological mechanisms underlying hypersensitivity reactions to further refine these essential medicines.

References

Cross-Reactivity of Anti-Dextran Antibodies with Intravenous Iron Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intravenous (IV) iron preparations are critical for treating iron deficiency anemia, particularly in patients where oral iron is ineffective or not tolerated. These formulations are complex colloidal suspensions of an iron core stabilized by a carbohydrate shell. The nature of this carbohydrate shell is a key determinant of the product's physicochemical properties, metabolic pathway, and potential for immunogenicity. A significant concern with dextran-based iron preparations is the potential for cross-reactivity with pre-existing anti-dextran antibodies, which can lead to severe hypersensitivity reactions. This guide provides an objective comparison of the cross-reactivity profiles of various IV iron types, supported by experimental data, to aid researchers and clinicians in understanding and mitigating these risks.

Comparative Analysis of Anti-Dextran Antibody Cross-Reactivity

The cross-reactivity of anti-dextran antibodies with different IV iron preparations is primarily determined by the type of carbohydrate shell encapsulating the iron core. Formulations can be broadly categorized as dextran-based or non-dextran-based. Experimental evidence consistently demonstrates that dextran-based IV iron preparations exhibit significant cross-reactivity with anti-dextran antibodies, whereas non-dextran-based formulations do not.

A key study utilized an enzyme-linked immunosorbent assay (ELISA) with a specific mouse monoclonal anti-dextran antibody (5E7H3, IgG-isotype) to investigate the dextran antigenicity of several commercially available IV iron products. The results clearly distinguished between dextran and non-dextran containing formulations.[1]

Iron Dextran TypeCarbohydrate Shell ClassificationReactivity with Anti-Dextran Antibody (5E7H3)
Low Molecular Weight this compound (LMWID)Dextran-basedPositive[1]
FerumoxytolDextran-basedPositive[1]
Iron Isomaltoside 1000Dextran-basedPositive[1]
Ferric CarboxymaltoseNon-dextran-basedNegative[1][2]
Iron SucroseNon-dextran-basedNegative[1]
Sodium Ferric GluconateNon-dextran-basedNegative[1]

These findings were corroborated by a reverse single radial immunodiffusion assay, which showed a positive antigen/antibody reaction (indicated by circular turbidity) for dextran-based preparations (LMWID, ferumoxytol, and iron isomaltoside 1000) and no reaction for non-dextran-based preparations (sodium ferric gluconate, iron sucrose, and ferric carboxymaltose).[1]

It is noteworthy that the carbohydrate component of iron isomaltoside 1000, isomaltoside 1000 (IM1000) alone, did not show reactivity with the anti-dextran antibody.[1] However, when complexed with iron, the multivalent presentation of isomaltoside 1000 ligands on the iron core facilitates the formation of immune complexes with anti-dextran antibodies.[1]

Mechanisms of Hypersensitivity Reactions

The interaction between anti-dextran antibodies and dextran-containing IV iron can trigger severe, life-threatening hypersensitivity reactions, often referred to as dextran-induced anaphylactic reactions (DIARs).[1][3] These are typically considered Type I hypersensitivity reactions, mediated by IgE antibodies, although other mechanisms have been proposed.[4][5]

Another important mechanism to consider is Complement Activation-Related Pseudoallergy (CARPA).[4][6][7][8][9] CARPA is a non-IgE-mediated hypersensitivity reaction that can be initiated by certain nanoparticles, including some IV iron formulations. In vitro studies have shown that this compound and ferric carboxymaltose can activate the complement system, primarily through the alternative pathway.[6][7][8] In contrast, ferumoxytol and iron isomaltoside did not show in vitro or ex vivo complement activation in one study.[6][8] Iron sucrose showed some interaction with complement proteins but did not activate the complement cascade in vitro.[6][8]

The risk of anaphylaxis has been shown to be highest with this compound compared to non-dextran formulations.[10][11] Iron sucrose is associated with the lowest risk of anaphylaxis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity of anti-dextran antibodies with this compound preparations.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the binding of anti-dextran antibodies to different IV iron preparations.[1][12][13][14]

Materials:

  • 96-well microtiter plates

  • IV iron preparations (LMWID, ferumoxytol, iron isomaltoside 1000, ferric carboxymaltose, iron sucrose, sodium ferric gluconate)

  • Mouse monoclonal anti-dextran antibody (e.g., 5E7H3, IgG-isotype)[1]

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)

  • Substrate for HRP (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stopping solution (e.g., 0.5M H2SO4)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Wells of the microtiter plate are coated with the different IV iron preparations diluted in coating buffer. The plates are incubated overnight at 4°C.

  • Washing: The plates are washed three times with washing buffer to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The plates are washed again, and the mouse monoclonal anti-dextran antibody, diluted in blocking buffer, is added to the wells. The plates are incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed to remove unbound primary antibody.

  • Secondary Antibody Incubation: The HRP-conjugated secondary antibody, diluted in blocking buffer, is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed to remove unbound secondary antibody.

  • Detection: The substrate solution is added to the wells, and the plate is incubated in the dark until a color change is observed.

  • Stopping Reaction: The enzymatic reaction is stopped by adding the stopping solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is proportional to the amount of anti-dextran antibody bound to the IV iron preparation.

Reverse Single Radial Immunodiffusion

This assay provides a qualitative assessment of the antigen-antibody reaction.[1]

Materials:

  • Agarose gel

  • Mouse monoclonal anti-dextran antibody

  • IV iron preparations

  • Positive control (e.g., dextran 5000)

  • Negative control (e.g., dextran 1000)

  • Petri dishes

Procedure:

  • Gel Preparation: An agarose gel containing a specific concentration of the anti-dextran antibody is prepared and poured into petri dishes.

  • Well Creation: Once the gel has solidified, wells are punched into the gel.

  • Sample Application: The different IV iron preparations, positive control, and negative control are added to the respective wells.

  • Incubation: The plates are incubated in a humidified chamber for 24-48 hours.

  • Observation: The plates are observed for the formation of a precipitin ring around the wells. The presence of a ring indicates a positive antigen-antibody reaction.

Visualizations

Experimental Workflow for ELISA

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_antibody Antibody Incubation cluster_detection Detection A Coat plate with IV iron preparations B Wash and Block A->B Incubate C Add primary anti-dextran Ab B->C D Wash C->D Incubate E Add secondary HRP-Ab D->E F Wash E->F Incubate G Add TMB Substrate F->G H Stop Reaction G->H Incubate I Read Absorbance H->I

Caption: Workflow of the Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway for Dextran-Induced Anaphylactic Reaction (Type I Hypersensitivity)

DIAR_Pathway cluster_sensitization Sensitization Phase cluster_reaction Anaphylactic Reaction Phase Dextran Dextran-containing IV Iron APC Antigen Presenting Cell (APC) Dextran->APC Uptake & Processing Th2 T Helper 2 Cell APC->Th2 Antigen Presentation Bcell B Cell Th2->Bcell Activation PlasmaCell Plasma Cell Bcell->PlasmaCell Differentiation IgE Anti-Dextran IgE PlasmaCell->IgE Production MastCell Mast Cell IgE->MastCell Binds to FcεRI receptor MastCell_Activated Activated Mast Cell MastCell->MastCell_Activated Degranulation Dextran2 Subsequent exposure to Dextran-containing IV Iron Dextran2->MastCell Cross-linking of bound IgE Mediators Release of Mediators (Histamine, Leukotrienes, etc.) MastCell_Activated->Mediators Symptoms Anaphylactic Symptoms (Bronchospasm, Hypotension, etc.) Mediators->Symptoms

Caption: Dextran-Induced Anaphylactic Reaction (DIAR) Pathway.

Complement Activation-Related Pseudoallergy (CARPA) Pathway

CARPA_Pathway IV_Iron Certain IV Iron Formulations (e.g., this compound) Complement Complement System (Alternative Pathway) IV_Iron->Complement Activation C3a_C5a Generation of Anaphylatoxins (C3a, C5a) Complement->C3a_C5a MastCell_Basophil Mast Cells and Basophils C3a_C5a->MastCell_Basophil Receptor Binding Mediators Release of Vasoactive Mediators (Histamine, etc.) MastCell_Basophil->Mediators Activation & Degranulation Symptoms CARPA Symptoms (Pseudoallergic Reaction) Mediators->Symptoms

Caption: Complement Activation-Related Pseudoallergy (CARPA) Pathway.

References

validating iron dextran-induced anemia model with hematological parameters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating Iron Dextran-Induced Anemia Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the this compound-induced anemia model, a widely utilized method in preclinical research. We offer a detailed experimental protocol, a comparison with alternative models, and a summary of expected hematological outcomes to assist in the validation and application of this model.

Introduction to Anemia Models

Animal models are indispensable tools for studying the pathophysiology of anemia and for the preclinical evaluation of novel therapeutics. The primary objective is to replicate the key hematological and physiological characteristics of human anemia. Common methods for inducing anemia in rodents include dietary iron restriction, phlebotomy (bleeding), and the administration of iron-chelating or dextran compounds.

The this compound model is frequently employed to induce iron deficiency anemia (IDA). This compound complexes are taken up by macrophages, leading to the sequestration of iron and restricting its availability for red blood cell production (erythropoiesis), thereby mimicking certain aspects of anemia of chronic disease and iron deficiency.[1][2]

Comparison of Anemia Induction Methods

The choice of anemia model depends on the specific research question. The this compound model offers a rapid and controllable method for inducing an anemic state compared to dietary models, which can take several weeks.[3]

FeatureThis compound InjectionDietary Iron RestrictionPhlebotomy (Bleeding)
Induction Time Rapid (days to 1-2 weeks)Slow (4-6 weeks)[3]Rapid (acute) or Chronic (days-weeks)
Primary Mechanism Iron sequestration by macrophages, restricting iron availability.[1][4]Reduced intestinal iron absorption leading to depleted iron stores.[3]Direct loss of red blood cells and iron.
Key Advantage High controllability and rapid induction.Closely mimics nutritional iron deficiency.Simulates anemia due to hemorrhage.
Considerations May induce inflammatory responses.Requires specialized diet formulation; slower onset.[5]Can induce a strong erythropoietin response.

Experimental Protocol: this compound-Induced Anemia in Rats

This protocol outlines a general procedure for inducing anemia in Wistar rats using intravenous this compound. Doses and timelines should be optimized for specific study endpoints.

Materials:

  • Wistar rats (male, 8-10 weeks old)

  • This compound solution (e.g., 100 mg/mL)

  • Sterile 0.9% saline

  • Tuberculin syringes and appropriate gauge needles for intravenous injection

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., EDTA tubes)

  • Hematology analyzer

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week under standard housing conditions.

  • Baseline Sampling: Prior to induction, collect a baseline blood sample (approx. 200-300 µL) from the tail vein or saphenous vein for hematological analysis.

  • Dosing Preparation: Dilute the this compound stock solution in sterile saline. A range of doses can be effective; studies have used intravenous doses from 20 mg/kg to 120 mg/kg.[6] The final injection volume should be appropriate for the animal's weight (e.g., up to 1 mL per 200g body weight).[6]

  • Induction: Administer the prepared this compound solution via intravenous injection (e.g., lateral tail vein). A single injection is often sufficient, but a dosing schedule can be implemented depending on the desired severity of anemia.

  • Monitoring: Monitor the animals daily for any adverse reactions. Body weight should be recorded weekly.

  • Model Validation (Time-course): Collect blood samples at predetermined time points (e.g., Day 3, 7, 14, and 21 post-injection) to monitor the progression of anemia.

G cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Induction cluster_validation Phase 3: Validation & Analysis acclimate Animal Acclimatization baseline Baseline Blood Sampling acclimate->baseline prep Prepare Iron Dextran Dose baseline->prep inject Intravenous Injection prep->inject monitor Daily Health Monitoring inject->monitor blood_draw Time-Course Blood Sampling monitor->blood_draw endpoint Endpoint Analysis (Hematology, Tissues) blood_draw->endpoint

Caption: Experimental workflow for the this compound-induced anemia model.

Data Presentation: Comparative Hematological Parameters

Successful induction of the anemia model is validated by significant changes in key hematological parameters compared to control animals. The following table summarizes typical findings.

ParameterControl GroupIron-Deficient Diet ModelThis compound ModelExpected Change
Hemoglobin (Hb) ~14-15 g/dL↓ (~7-9 g/dL)[5]↓ (Significantly decreased)[7]Decrease
Hematocrit (Hct) ~40-45%↓ (~25-30%)↓ (Significantly decreased)[8]Decrease
Red Blood Cells (RBC) ~7-8 x10¹²/L↓ (Significantly decreased)[9]Decrease
Mean Corpuscular Vol. (MCV) ~50-60 fL↓ (Microcytic)[10]↓ (Microcytic)[11]Decrease
Serum Iron (SI) Normal↓ (Significantly decreased)[3]↓ (Significantly decreased)[7]Decrease
Total Iron Binding Cap. (TIBC) Normal↑ (Significantly increased)[3]↑ (Significantly increased)Increase
Serum Ferritin (SF) Normal↓ (Significantly decreased)[3]↓ (Significantly decreased)[7]Decrease

Values are approximate and can vary based on species, strain, age, and specific protocol. A significant decrease in hemoglobin, hematocrit, RBC count, and MCV, coupled with low serum iron and ferritin, confirms the establishment of iron deficiency anemia.[7][8][10][11]

Underlying Mechanism: The Hepcidin-Ferroportin Axis

Iron homeostasis is tightly regulated by the peptide hormone hepcidin.[12] Hepcidin binds to the iron exporter protein, ferroportin, causing its internalization and degradation.[1][4] This action blocks iron from being released from enterocytes (dietary absorption) and macrophages (recycled iron) into the bloodstream.

In states of iron deficiency, hepcidin production is suppressed.[13] This allows ferroportin to remain on the cell surface, facilitating iron transport into the circulation to support erythropoiesis.[2] The this compound model can influence this pathway, leading to iron-restricted erythropoiesis.

G cluster_IDA Iron Deficiency Anemia (IDA) State cluster_Normal Normal Iron Homeostasis IDA Low Systemic Iron (Iron Deficiency) Hepcidin Hepcidin Synthesis (Liver) IDA->Hepcidin Suppresses FPN Ferroportin (FPN) (Macrophage, Enterocyte) Hepcidin->FPN Suppression is Reduced (FPN remains active) Iron_Release Iron Release into Plasma FPN->Iron_Release Promotes EPO Erythropoiesis (Bone Marrow) Iron_Release->EPO Supports Normal_Iron Sufficient Systemic Iron Hepcidin_N Hepcidin Synthesis (Liver) Normal_Iron->Hepcidin_N Stimulates FPN_N Ferroportin (FPN) Hepcidin_N->FPN_N Binds & Degrades (Blocks Iron Release)

Caption: Regulation of the Hepcidin-Ferroportin axis in iron deficiency.

References

A Comparative Guide to Iron Dextran and Ferric Citrate in Cellular Iron Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iron dextran and ferric citrate, two commonly used iron supplements, in the context of cellular iron uptake studies. Understanding the distinct mechanisms and efficiencies of these compounds in delivering iron to cells is crucial for research in hematology, nephrology, and drug development. This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies employed in these studies.

Executive Summary

This compound and ferric citrate are utilized to treat iron deficiency, but their interactions with cells at a molecular level differ significantly. This compound, a complex of ferric oxyhydroxide and dextran, is primarily taken up by macrophages of the reticuloembryonic system. In contrast, ferric citrate, a more readily available iron source, utilizes a more direct pathway involving reduction and carrier-mediated transport. This guide will delve into the specifics of their cellular uptake, supported by experimental evidence.

Cellular Iron Uptake Mechanisms

This compound

This compound is a large polysaccharide-iron complex that is not directly taken up by most cells. Its primary route of cellular internalization is through endocytosis by macrophages of the reticuloendothelial system (RES), such as those in the liver (Kupffer cells) and spleen.[1][2] Once inside the macrophage, the iron-dextran complex is processed within lysosomes, where the dextran is metabolized, releasing the iron.[3] The released iron can then be stored within the cell as ferritin or exported to the plasma via the iron exporter protein, ferroportin. The uptake of dextran-coated iron oxide nanoparticles has been shown to be mediated by scavenger receptors.[2][4]

Ferric Citrate

Ferric citrate, a non-transferrin-bound iron (NTBI) species, is taken up by various cell types, including hepatocytes, through a more direct mechanism.[5][6] The uptake process involves the binding of ferric citrate to the cell membrane, followed by the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by a cell-surface ferrireductase.[5] The ferrous iron is then transported into the cell through a carrier-mediated process.[5] Studies in rat hepatocytes have shown that this uptake occurs via facilitated diffusion and is a temperature-dependent process that follows Michaelis-Menten kinetics.[5]

Quantitative Data on Cellular Iron Uptake

Direct comparative studies quantifying cellular iron uptake from both this compound and ferric citrate in the same cell line are limited. However, data from separate studies provide insights into their respective uptake efficiencies in relevant cell types.

Table 1: Cellular Iron Uptake from this compound in Different Cell Lines

Cell LineIron ConcentrationIncubation TimeIron Uptake (nmol/mg protein)Reference
HepG2 (Human Hepatoma)2 mM3 h~1.5[1]
THP-1 (Human Monocytic)2 mM3 h~0.25[1]

Table 2: Cellular Iron Uptake Kinetics from Ferric Citrate in Cultured Rat Hepatocytes

ParameterValueReference
Km~7 µM[5]
Vmax~2 nmol/mg DNA/min[5]

Note: Direct comparison of uptake values between the two tables should be done with caution due to differences in experimental conditions, cell types, and units of measurement.

Cytotoxicity and Safety Profile

Comparative studies on cytotoxicity provide important context for the use of these iron compounds in cellular studies.

Table 3: Comparative Cytotoxicity Data

Iron CompoundCell LineKey FindingsReference
This compoundHepG2Increased intracellular reactive oxygen species (ROS) production. Non-toxic in the neutral red cytotoxicity assay.[7]
Ferric CitrateV79 (Chinese Hamster Lung)Did not induce lipid peroxidation or a significant number of DNA strand breaks.[8]

Signaling Pathways and Experimental Workflows

Ferric Citrate Cellular Uptake Pathway

The uptake of ferric citrate involves a series of steps at the cell membrane, leading to the internalization of iron.

FerricCitrateUptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ferric Citrate Ferric Citrate Binding Site Binding Site Ferric Citrate->Binding Site Binds Ferrireductase Ferrireductase Binding Site->Ferrireductase Presents Fe3+ Iron Transporter Iron Transporter Ferrireductase->Iron Transporter Reduces Fe3+ to Fe2+ Fe2+ Fe2+ Iron Transporter->Fe2+ Transports IronDextranUptake cluster_extracellular Extracellular Space cluster_cell Macrophage This compound This compound Scavenger Receptor Scavenger Receptor This compound->Scavenger Receptor Binds Endosome Endosome Scavenger Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fuses with Iron Release Iron Release Lysosome->Iron Release Dextran metabolism

References

A Comparative Guide to the Long-Term Biocompatibility of Iron Dextran Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term biocompatibility of iron dextran formulations is a critical consideration in the development and clinical application of intravenous (IV) iron therapies. This guide provides an objective comparison of different this compound products and other IV iron alternatives, supported by experimental data, to aid in informed decision-making for research and drug development.

Comparative Performance Data

The following tables summarize key quantitative data on the safety, efficacy, and biocompatibility of various this compound formulations and their alternatives.

Table 1: Comparative Adverse Event Rates of Intravenous Iron Formulations

FormulationType of Adverse EventRate of Adverse EventsCitation
High Molecular Weight (HMW) this compound Life-threatening11.3 per million doses[1]
Low Molecular Weight (LMW) this compound Life-threatening3.3 per million doses[1]
All reported adverse reactions0.69% (per patient)[2]
Reactions requiring resuscitative medication0.035% (per patient, iron-naïve)[2]
Iron Sucrose Life-threatening0.6 per million doses[1]
Infusion reactions4.3%[2]
Delayed reactionsSignificantly higher than LMW this compound[3]
Ferric Carboxymaltose Infusion reactions1.4%[2]
Hypersensitivity reactionsLower than this compound[4]
Ferric Gluconate Life-threatening0.9 per million doses[1]

Table 2: Markers of Oxidative Stress Following Intravenous Iron Administration

Formulation (100 mg dose)Peak Non-Transferrin-Bound Iron (NTBI) (µM)Increase in Malondialdehyde (MDA) LevelsCitation
This compound 0.23 ± 0.1No significant increase[5]
Iron Sucrose 3.8 ± 0.8No significant increase[5]
Sodium Ferric Gluconate 10.1 ± 2.2Significant increase[5]

Table 3: Comparative Efficacy of Intravenous Iron Formulations

FormulationPatient PopulationMean Hemoglobin IncreaseTimeframeCitation
LMW this compound Inflammatory Bowel Disease2.0 g/dL8 weeks[6]
Iron Sucrose Postpartum Anemia3.96 ± 1.06 g/dL6 weeks[3]
Ferric Carboxymaltose Postpartum Anemia4.65 ± 1.17 g/dL6 weeks[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the critical evaluation and replication of biocompatibility studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the this compound formulation for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

In Vivo Biodistribution: Iron Content Measurement by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used to determine the elemental composition of a sample. It is employed to quantify the amount of iron accumulated in various tissues following the administration of this compound formulations.

Principle: The tissue sample is digested to create a liquid sample, which is then introduced into an argon plasma. The plasma ionizes the atoms in the sample, and a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.

Protocol:

  • Tissue Collection: At predetermined time points after administration of the this compound formulation, euthanize the animal model (e.g., rat, mouse) and carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain).

  • Sample Preparation:

    • Weigh the collected tissue samples.

    • Perform acid digestion of the tissues using a mixture of high-purity nitric acid and hydrogen peroxide. This is typically done in a microwave digestion system to ensure complete dissolution of the tissue matrix.

  • ICP-MS Analysis:

    • Prepare a series of iron standard solutions of known concentrations to generate a calibration curve.

    • Introduce the digested tissue samples and standard solutions into the ICP-MS instrument.

    • The instrument measures the intensity of the iron isotopes (e.g., ⁵⁶Fe, ⁵⁷Fe).

  • Data Analysis:

    • Use the calibration curve to determine the concentration of iron in the digested samples.

    • Calculate the amount of iron per gram of tissue to determine the biodistribution of the this compound formulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding of this compound biocompatibility.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity A Cell Seeding (96-well plate) B Treatment with This compound Formulations A->B C MTT Reagent Addition B->C D Incubation (Formazan Formation) C->D E Solubilization D->E F Absorbance Reading (570 nm) E->F G Data Analysis (Cell Viability %) F->G

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

G cluster_uptake Cellular Uptake and Iron Metabolism IronDextran This compound Nanoparticle Endocytosis Endocytosis IronDextran->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome IronRelease Iron Release (Fe³⁺ -> Fe²⁺) Lysosome->IronRelease Dextran Degradation Macrophage Macrophage (Reticuloendothelial System) Macrophage->Endocytosis Phagocytosis LIP Labile Iron Pool (LIP) IronRelease->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Transferrin Transferrin (Iron Transport) LIP->Transferrin Mitochondria Mitochondria (Heme Synthesis) LIP->Mitochondria ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction

Caption: Cellular uptake and metabolism of this compound nanoparticles.

Discussion and Conclusion

The long-term biocompatibility of this compound formulations is influenced by several factors, primarily the molecular weight of the dextran and the stability of the iron-carbohydrate complex.

High Molecular Weight (HMW) vs. Low Molecular Weight (LMW) this compound: Historical data clearly indicates a higher incidence of severe adverse events, including anaphylaxis, with HMW this compound compared to LMW formulations.[1] This has led to the withdrawal of HMW this compound from many markets. The prevailing hypothesis is that the larger dextran molecule in HMW formulations is more likely to trigger an immune response.

This compound vs. Newer Formulations: Newer intravenous iron preparations, such as iron sucrose and ferric carboxymaltose, were developed to offer improved safety profiles. Data suggests that these formulations are associated with a lower risk of life-threatening adverse events compared to even LMW this compound.[1] However, some studies indicate that iron sucrose may be associated with a higher rate of minor infusion reactions and delayed reactions.[2][3]

Oxidative Stress: The release of non-transferrin-bound iron (NTBI) is a key concern with IV iron administration as it can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress. Studies have shown that this compound is a more stable complex, resulting in lower levels of NTBI compared to iron sucrose and ferric gluconate.[5] This suggests a potentially lower risk of acute oxidative stress with this compound. However, the long-term consequences of iron accumulation in tissues, particularly in the reticuloendothelial system (macrophages of the liver and spleen), require further investigation for all formulations.

Cellular Uptake and Metabolism: this compound nanoparticles are primarily taken up by macrophages of the reticuloendothelial system through endocytosis.[7] Within the acidic environment of lysosomes, the dextran coat is metabolized, and iron is released into the labile iron pool of the cell. From here, it can be stored in ferritin, utilized for metabolic processes like heme synthesis, or exported from the cell via ferroportin for transport by transferrin.[8][9] An overload of intracellular iron can lead to the generation of ROS via the Fenton reaction, contributing to cellular toxicity.

References

Validating Iron Dextran as a Surrogate for Red Blood Cell Phagocytosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The removal of senescent or damaged red blood cells (RBCs) from circulation, a process termed erythrophagocytosis, is a fundamental physiological mechanism orchestrated primarily by macrophages. Studying this process is crucial for understanding various pathological conditions, including anemia, and for the development of novel therapeutics. While direct measurement of RBC phagocytosis can be complex, researchers have explored the use of surrogates like iron dextran to simplify and standardize these assays. This guide provides a comprehensive comparison of the use of this compound as a surrogate for RBC phagocytosis with established alternative methods, supported by experimental data and detailed protocols.

While dextran-coated iron oxide nanoparticles are readily taken up by macrophages, their use as a direct quantitative surrogate for the complex biological process of red blood cell phagocytosis is not explicitly validated in the scientific literature through direct comparative studies. The uptake of this compound primarily occurs via scavenger receptors, which is only one of several recognition pathways involved in erythrophagocytosis.[1] This guide, therefore, presents a critical evaluation of the this compound method alongside validated, mainstream techniques—flow cytometry and microscopy—to provide researchers with the necessary information to select the most appropriate assay for their specific research needs.

Comparison of Phagocytosis Measurement Methods

The selection of an appropriate method for quantifying red blood cell phagocytosis depends on various factors, including the specific research question, required throughput, and the level of detail needed in the analysis. This section provides a comparative overview of three common methods: this compound uptake, flow cytometry, and microscopy.

Parameter This compound Uptake Assay Flow Cytometry Assay Microscopy-Based Assay
Principle Indirect measurement of phagocytosis based on the uptake of this compound particles by macrophages.Direct quantification of phagocytic cells that have engulfed fluorescently labeled red blood cells.[2][3]Direct visualization and enumeration of phagocytosed red blood cells within macrophages.[3][4]
Throughput HighHighLow
Quantitative Semi-quantitative; measures iron uptake, not necessarily RBC engulfment.Highly quantitative; provides data on the percentage of phagocytic cells and fluorescence intensity.[3]Quantitative; allows for the determination of the phagocytic index (number of RBCs per macrophage).[3]
Subjectivity LowLowHigh; manual counting can be subjective.[3]
Distinguishing Adhesion vs. Engulfment NoYes; techniques like trypan blue quenching or dual-color fluorescence can distinguish bound from internalized RBCs.Yes; visualization allows for clear differentiation.
Cellular Detail NoLimited; provides information on cell populations.High; allows for detailed morphological analysis of phagocytosis.[4]
Validation as RBC Surrogate Not directly validated.Well-established and validated for RBC phagocytosis.Gold standard for morphological confirmation of phagocytosis.

Experimental Protocols

This compound Phagocytosis Assay Protocol

This protocol is adapted from methods used to assess the uptake of dextran-coated nanoparticles by macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound solution (e.g., CosmoFer®)[5]

  • Phosphate-buffered saline (PBS)

  • Prussian blue staining solution (e.g., Iron Stain Kit)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Incubation: Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 1 mg/mL). Remove the old medium from the cells and add 500 µL of the this compound solution to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 2, 4, or 6 hours). Include a negative control of cells incubated with medium alone.

  • Washing: After incubation, aspirate the this compound solution and wash the cells three times with ice-cold PBS to remove any unbound particles.

  • Cell Lysis: Lyse the cells by adding 200 µL of a suitable lysis buffer and incubating for 10 minutes.

  • Iron Quantification (Colorimetric):

    • Transfer the cell lysate to a 96-well plate.

    • Add reagents for Prussian blue staining according to the manufacturer's instructions.

    • Measure the absorbance at a wavelength of 690 nm using a plate reader.

  • Data Analysis: Create a standard curve using known concentrations of this compound to quantify the amount of iron taken up by the cells.

Flow Cytometry Red Blood Cell Phagocytosis Assay Protocol

This protocol provides a high-throughput method for quantifying erythrophagocytosis.[3][6]

Materials:

  • Macrophage cell line or primary macrophages

  • Red blood cells (RBCs)

  • Fluorescent dye for RBC labeling (e.g., PKH26 or CFSE)

  • Anti-RBC antibody (e.g., anti-human CD235a) for opsonization (optional)

  • Fluorescently labeled anti-macrophage antibody (e.g., anti-mouse F4/80-FITC)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Trypan blue solution (0.4%)

  • Flow cytometer

Procedure:

  • RBC Labeling: Label RBCs with a fluorescent dye according to the manufacturer's protocol.

  • Opsonization (Optional): Incubate labeled RBCs with an anti-RBC antibody for 30 minutes at 37°C to enhance phagocytosis.

  • Macrophage Preparation: Harvest and stain macrophages with a fluorescently labeled antibody.

  • Co-incubation: Co-culture macrophages and labeled RBCs at a ratio of 1:10 in complete medium for 1-2 hours at 37°C. As a control for adherence, set up a parallel incubation at 4°C.

  • Removal of Non-phagocytosed RBCs: After incubation, gently wash the cells with PBS. Lyse non-ingested RBCs by a brief hypotonic shock.

  • Quenching of Extracellular Fluorescence: Add trypan blue solution to quench the fluorescence of RBCs that are attached to the outside of the macrophages but not internalized.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the macrophage population and quantify the percentage of fluorescently positive macrophages (indicating phagocytosis).

Microscopy-Based Red Blood Cell Phagocytosis Assay Protocol

This protocol allows for the direct visualization and quantification of phagocytosis.[3][4]

Materials:

  • Macrophages

  • Red blood cells

  • Chamber slides or coverslips

  • Giemsa or Wright-Giemsa stain

  • Light microscope

Procedure:

  • Cell Seeding: Seed macrophages on chamber slides or coverslips and allow them to adhere.

  • Co-incubation: Add opsonized or unopsonized RBCs to the macrophages at a 10:1 ratio and incubate for 1-2 hours at 37°C.

  • Washing: Gently wash the slides three times with PBS to remove non-adherent RBCs.

  • Hypotonic Lysis: Briefly treat the slides with a hypotonic solution to lyse any remaining attached, non-internalized RBCs.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa or Wright-Giemsa stain.

  • Microscopic Analysis: Mount the slides and examine under a light microscope.

  • Quantification: Count the number of macrophages containing one or more RBCs and the total number of macrophages in several fields of view. Calculate the phagocytic index as the average number of ingested RBCs per macrophage.

Signaling Pathways and Experimental Workflows

Red Blood Cell Phagocytosis Signaling Pathway

The recognition and engulfment of senescent or damaged red blood cells by macrophages is a complex process mediated by a balance of "eat-me" and "don't-eat-me" signals.

G cluster_0 Red Blood Cell cluster_1 Macrophage RBC_Surface RBC Surface CD47_Healthy CD47 (Healthy) SIRPa SIRPα CD47_Healthy->SIRPa 'Don't Eat Me' Signal PS Phosphatidylserine (PS) PS_Receptor PS Receptor PS->PS_Receptor 'Eat Me' Signal Band3 Clustered Band 3 Fc_Receptor Fc Receptor Band3->Fc_Receptor 'Eat Me' Signal (via autoantibodies) Macrophage_Surface Macrophage Surface Myosin_IIA Myosin IIA SIRPa->Myosin_IIA Inhibition PS_Receptor->Myosin_IIA Activation Fc_Receptor->Myosin_IIA Activation Phagocytosis Phagocytosis Myosin_IIA->Phagocytosis Drives Engulfment

Caption: Signaling pathways in red blood cell phagocytosis.

Experimental Workflow for Method Comparison

A logical workflow is essential for objectively comparing different phagocytosis assays.

G Start Start: Prepare Macrophages and Red Blood Cells Prepare_Samples Prepare Experimental Conditions (e.g., opsonized vs. non-opsonized RBCs) Start->Prepare_Samples Assay1 This compound Uptake Assay Prepare_Samples->Assay1 Assay2 Flow Cytometry Phagocytosis Assay Prepare_Samples->Assay2 Assay3 Microscopy-Based Phagocytosis Assay Prepare_Samples->Assay3 Data1 Quantify Iron Uptake (Spectrophotometry) Assay1->Data1 Data2 Quantify % Phagocytic Cells and MFI Assay2->Data2 Data3 Calculate Phagocytic Index Assay3->Data3 Analysis Comparative Data Analysis (Correlation, Sensitivity, Specificity) Data1->Analysis Data2->Analysis Data3->Analysis Conclusion Conclusion: Select Optimal Assay Analysis->Conclusion

Caption: Experimental workflow for comparing phagocytosis assays.

Conclusion and Recommendations

The use of this compound as a surrogate for red blood cell phagocytosis offers a high-throughput and technically simple method for assessing macrophage uptake. However, the lack of direct validation and the potential for mechanistic divergence from true erythrophagocytosis are significant limitations. The uptake of this compound is not representative of the multifactorial recognition process of senescent red blood cells.

For researchers requiring robust and quantitative data on red blood cell phagocytosis, flow cytometry is highly recommended. It provides a high-throughput, objective, and quantitative measure of phagocytosis and can distinguish between cellular adhesion and engulfment.[2][3] For studies that necessitate detailed morphological insights and confirmation of intracellular localization, microscopy-based assays remain the gold standard, despite their lower throughput and potential for subjectivity.[3][4]

Ultimately, the choice of assay should be guided by the specific scientific question. While the this compound uptake assay can be a useful tool for screening purposes or for studying general endocytic pathways in macrophages, it should not be considered a direct surrogate for red blood cell phagocytosis without further validation. For definitive studies on erythrophagocytosis, a combination of flow cytometry for quantification and microscopy for confirmation is the most rigorous approach.

References

Safety Operating Guide

Proper Disposal of Iron Dextran in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of iron dextran is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. As a substance that may cause allergic skin reactions and is considered a possible carcinogen, this compound and its associated waste must be handled with care.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste in research, scientific, and drug development settings.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, protective gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound waste can be categorized into three main streams: liquid waste, contaminated solid waste, and empty containers. It is imperative to never dispose of this compound or its contaminated materials down the drain or in the regular trash.[4][5]

Liquid this compound Waste

All solutions containing this compound must be collected as hazardous chemical waste.

  • Collection: Designate a specific, compatible, and clearly labeled hazardous waste container for liquid this compound waste.[4][6] The container should be made of a material that does not react with the solution.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound Solution"), the approximate concentration, and any other components in the solution.[4][6]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7] Ensure the container is kept closed except when adding waste.[4]

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste disposal service.[8] Disposal will typically involve incineration or transfer to a chemical waste landfill in accordance with local, state, and federal regulations.[3]

Contaminated Solid Waste

Items such as gloves, absorbent pads, pipette tips, and other disposable materials that have come into contact with this compound are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container or a durable plastic bag lined within a secondary container.[9] This container must also be clearly labeled as hazardous waste.

  • Labeling: The label should indicate "Solid Waste Contaminated with this compound."

  • Disposal: This waste stream should be collected for disposal by a licensed hazardous waste contractor.[9] Incineration is often the recommended method of disposal for this type of waste.[9]

Empty this compound Containers

Empty containers that previously held this compound must be managed carefully to ensure no residual chemical enters the environment.

  • Decontamination: The first rinse of an empty this compound container must be collected and disposed of as liquid hazardous waste.[4]

  • Procedure:

    • Rinse the container thoroughly with a suitable solvent (e.g., water).

    • Collect this first rinsate in the designated liquid this compound hazardous waste container.[4]

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EHS guidelines.

    • After thorough rinsing and air-drying, deface or remove the original product label.[4]

  • Final Disposal: Once decontaminated and the label is removed, the container can usually be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.[4]

Spill Management

In the event of an this compound spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Absorption: Absorb the spilled liquid with an inert, liquid-binding material such as diatomite or universal binders.[1]

  • Collection: Carefully sweep or scoop up the absorbent material and place it in a labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all cleanup materials as contaminated solid waste.[1]

Summary of Disposal Procedures

Waste TypeCollection ContainerDisposal Method
Liquid this compound Labeled, compatible, sealed hazardous waste containerCollection by EHS or licensed contractor for incineration or chemical landfill.[3]
Contaminated Solids Labeled, leak-proof hazardous waste containerCollection by licensed contractor, with incineration recommended.[9]
Empty Containers N/ATriple-rinse (collecting first rinse as hazardous waste), deface label, then dispose of as regular solid waste.[4]
Spill Cleanup Materials Labeled hazardous waste containerDispose of as contaminated solid waste.[1]

This compound Disposal Workflow

IronDextranDisposal cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal_path Final Disposal Pathway liquid_waste Liquid this compound liquid_hw Collect in Labeled Liquid HW Container liquid_waste->liquid_hw solid_waste Contaminated Solids (Gloves, Tips, etc.) solid_hw Collect in Labeled Solid HW Container solid_waste->solid_hw empty_container Empty Container rinse Triple Rinse Container empty_container->rinse ehs_pickup Arrange EHS/ Vendor Pickup liquid_hw->ehs_pickup solid_hw->ehs_pickup rinse->liquid_hw Collect 1st Rinse non_haz Dispose as Non-Hazardous Waste rinse->non_haz After Rinsing & Label Removal incineration Incineration or Chemical Landfill ehs_pickup->incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Iron Dextran are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and establish a secure laboratory environment.

This compound, a complex of ferric hydroxide and dextran, requires careful handling due to potential health hazards. While some formulations are not classified as hazardous substances, others may cause mild skin or eye irritation.[1][2] In some cases, it may be fatal if inhaled, swallowed, or absorbed through the skin, as it can be destructive to mucous membranes and the upper respiratory tract.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate Personal Protective Equipment is mandatory to prevent direct contact and minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesConsider double gloving.[1]
Eye Protection Safety glasses with side shields or gogglesWear goggles if the work environment involves dusty conditions, mists, or aerosols.[1]
Face Protection Face shieldRecommended if there is a potential for direct contact with dusts, mists, or aerosols.[1]
Body Protection Work uniform or laboratory coatAdditional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid exposed skin.[1]
Respiratory Protection NIOSH/MSHA approved respiratorUse if adequate local exhaust ventilation is not available or if exposure assessment indicates a need. A combined particulates and organic vapor type filter is recommended.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from receipt to disposal, is essential for safety and efficiency.

cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling receiving Receive Shipment inspect Inspect Container for Damage receiving->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_workstation Prepare Workstation in a Ventilated Area don_ppe->prepare_workstation handle Handle with Care to Avoid Aerosol Formation prepare_workstation->handle use Use in Accordance with Protocol decontaminate Decontaminate Work Surfaces use->decontaminate remove_ppe Remove and Dispose of PPE Correctly decontaminate->remove_ppe hand_hygiene Perform Hand Hygiene remove_ppe->hand_hygiene

Caption: Workflow for Handling this compound.

Handling Precautions:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[4]

  • Minimize open handling.[1]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[3][4]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Immediate First Aid

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Wash immediately with soap and plenty of water.[6] Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist if irritation persists.[1][6]
Ingestion Do NOT induce vomiting.[1] Rinse mouth thoroughly with water and get medical attention if symptoms occur.[1]

Spill and Disposal Plan: Containment and Waste Management

Proper management of spills and waste is vital to prevent environmental contamination and further exposure.

Spill Response:

  • Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation.[4][5]

  • Control Ignition Sources: Remove all sources of ignition.[7]

  • Contain Spill: Use inert absorbent material like sand or earth to soak up the spill.[5][8] For large spills, create a dike or other containment to prevent spreading.[9]

  • Collect and Dispose: Sweep or scoop up the absorbed material and place it in a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area with detergent and water.[8]

Waste Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[3][4]

  • All disposable materials used in handling, such as gowns and gloves, should be disposed of as hazardous waste.[2]

  • Incineration or disposal in a chemical waste landfill are potential methods.[3]

cluster_risk Risk Management Hierarchy elimination Elimination/Substitution engineering Engineering Controls (e.g., Ventilation) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) administrative->ppe

Caption: Hierarchy of Controls for this compound Handling.

By implementing these safety and logistical protocols, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work with this compound is conducted responsibly and without compromise to personnel health.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.